molecular formula C31H40O2 B021479 Vitamin K2 CAS No. 2124-57-4

Vitamin K2

Katalognummer: B021479
CAS-Nummer: 2124-57-4
Molekulargewicht: 444.6 g/mol
InChI-Schlüssel: DKHGMERMDICWDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Menaquinone-7 (MK-7), a potent and bioavailable form of Vitamin K2, is a critical cofactor for the enzyme γ-glutamyl carboxylase. This activity is essential for the post-translational activation of key calcium-binding proteins, such as osteocalcin in bone and Matrix Gla Protein (MGP) in the vascular system. By carboxylating osteocalcin, MK-7 promotes bone mineralization and has demonstrated utility in research models for preventing aging-induced bone degeneration and osteoporosis. Simultaneously, its activation of MGP is a primary mechanism for inhibiting vascular calcification, positioning MK-7 as a compound of significant interest for cardiovascular research. Beyond skeletal and cardiovascular health, MK-7 exhibits a broader research profile. Studies indicate it modulates various signal transduction pathways, including PI3K/AKT and MAP Kinase, and can influence inflammatory mediators like IL-1α and TNF-α. Emerging areas of investigation include its potential roles in glycemic control, insulin resistance, and peripheral neuropathy. Our product is supplied as the biologically superior all-trans isomer, produced via fermentation to ensure a high-purity profile crucial for reliable and reproducible research outcomes. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

2-methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,12,14,16,18-20H,9-11,13,15,17,21H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKHGMERMDICWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859551
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6041-00-5
Record name 2-Methyl-3-(3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60859551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Intricate Cellular Choreography of Menaquinone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menaquinone, or vitamin K2, is a vital lipophilic molecule that plays a multifaceted role in a variety of cellular processes, extending far beyond its classical function in blood coagulation. This technical guide provides an in-depth exploration of the mechanisms of action of menaquinone at the cellular level. It delves into its critical functions within the vitamin K cycle as a cofactor for gamma-glutamyl carboxylase, its role as an electron carrier in bacterial electron transport chains, and its emerging significance in regulating key signaling pathways that influence bone metabolism, vascular health, and cellular proliferation. This document synthesizes current scientific understanding, presenting quantitative data, detailed experimental protocols, and visual representations of the complex molecular interactions involving menaquinone.

Introduction

Menaquinones (MKs) are a family of this compound homologs, characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length polyisoprenoid side chain.[1] This structural diversity, particularly in the length of the side chain (denoted as MK-n), influences their bioavailability and tissue distribution.[2] While phylloquinone (vitamin K1) is the primary dietary form of vitamin K, menaquinones, particularly the longer-chain forms like MK-7, have garnered significant attention for their extra-hepatic functions.[3] This guide will elucidate the core mechanisms by which menaquinone exerts its effects on cellular physiology.

The Vitamin K Cycle and Gamma-Glutamyl Carboxylation

The most well-established function of menaquinone is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) in the vitamin K cycle.[1][4] This cycle is essential for the post-translational modification of vitamin K-dependent proteins (VKDPs).

Mechanism:

  • Reduction: Menaquinone in its quinone form is reduced to its active hydroquinone (B1673460) form (menaquinol) by the enzyme vitamin K epoxide reductase (VKOR).

  • Carboxylation: Menaquinol (B15198786) serves as a cofactor for GGCX, which catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on VKDPs to form gamma-carboxyglutamate (B555490) (Gla) residues. This reaction is coupled with the oxidation of menaquinol to menaquinone epoxide.

  • Recycling: Menaquinone epoxide is then reduced back to the quinone form by VKOR, completing the cycle and allowing for the continuous carboxylation of VKDPs.

The presence of Gla residues is crucial for the biological activity of VKDPs, as it enables them to bind calcium ions. This calcium-binding capacity is fundamental to their function in various physiological processes.

Key Vitamin K-Dependent Proteins

A number of vital proteins rely on menaquinone-dependent carboxylation for their function. These include:

  • Coagulation Factors: Factors II (prothrombin), VII, IX, and X are essential for the blood coagulation cascade.

  • Osteocalcin (B1147995): Synthesized by osteoblasts, osteocalcin plays a role in bone mineralization and is a marker of bone formation.

  • Matrix Gla Protein (MGP): A potent inhibitor of vascular calcification, MGP is crucial for maintaining the health of blood vessels.

  • Growth Arrest-Specific 6 (Gas6): Involved in cell signaling, regulating processes such as cell growth, apoptosis, and cell adhesion.

Quantitative Data: Gamma-Glutamyl Carboxylase Kinetics
Substrate/CofactorEnzyme SourceKm / Half-maximal activitykcatReference(s)
Vitamin K1 hydroquinonePurified bovine liver GGCX35 µM (Half-maximal activity)-
NaH14CO3Purified bovine liver GGCX0.29 mM (Km(app))~1.0 s-1
FLEEL (pentapeptide substrate)Purified bovine liver GGCX1 mM (Half-maximal activity)-
Menaquinone-4 (MK-4)Cell-based assay (GGCXD153G mutant)Similar efficiency to vitamin K1-
Menaquinone-7 (MK-7)Cell-based assay (GGCXD153G mutant)2.61 ng/mL (Half-maximal effective concentration)-

Note: The kinetics of GGCX with vitamin K hydroquinone can exhibit non-Michaelis-Menten behavior.

Experimental Protocol: Cell-Based Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This protocol describes a cell-based assay to determine the carboxylation activity of GGCX using a reporter protein.

Materials:

  • HEK293 cells deficient in endogenous GGCX.

  • Expression vector containing the GGCX gene (wild-type or mutant).

  • Expression vector for a vitamin K-dependent reporter protein (e.g., a chimeric coagulation factor or MGP).

  • Cell culture medium and supplements.

  • Vitamin K1 or menaquinone solutions of varying concentrations.

  • ELISA kit specific for the carboxylated form of the reporter protein.

Procedure:

  • Cell Culture and Transfection:

    • Culture GGCX-deficient HEK293 cells stably expressing the reporter protein.

    • Transiently transfect the cells with the expression vector carrying the desired GGCX construct (wild-type or mutant).

  • Vitamin K Treatment:

    • Following transfection, incubate the cells in a complete culture medium containing various concentrations of vitamin K1 or menaquinone.

  • Sample Collection:

    • After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.

  • Quantification of Carboxylation:

    • Use an ELISA kit to specifically measure the concentration of the carboxylated reporter protein in the collected medium.

  • Data Analysis:

    • Plot the concentration of the carboxylated reporter protein against the concentration of vitamin K or menaquinone to determine the carboxylation efficiency.

Visualization: The Vitamin K Cycle

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum VK_quinone Menaquinone (Quinone) VKOR1 VKOR VK_quinone->VKOR1 Reduction VK_hydroquinone Menaquinol (Hydroquinone) GGCX GGCX VK_hydroquinone->GGCX VK_epoxide Menaquinone Epoxide VK_epoxide->VKOR1 Reduction VKOR1->VK_hydroquinone GGCX->VK_epoxide Oxidation Gla Gla-Protein (Active) GGCX->Gla Glu Glu-Protein (Inactive) Glu->GGCX

Caption: The Vitamin K cycle in the endoplasmic reticulum.

Role in Bacterial Electron Transport Chain

In many bacteria, particularly Gram-positive and anaerobically respiring Gram-negative species, menaquinone is a crucial component of the electron transport chain (ETC), where it functions as a lipid-soluble electron carrier.

Mechanism:

Menaquinone accepts electrons from various dehydrogenases (electron donors) and transfers them to terminal reductases (electron acceptors), such as cytochromes or other enzyme complexes. This electron flow is coupled to the translocation of protons across the cell membrane, generating a proton motive force that drives ATP synthesis.

The specific composition of the ETC and the type of menaquinone can vary between bacterial species. For example, Clostridium thermoautotrophicum utilizes MK-7 to shuttle electrons between two b-type cytochromes.

Experimental Protocol: In Vitro Reconstitution of a Menaquinol-Dependent Enzymatic Reaction

This protocol outlines a general method for reconstituting a menaquinol-dependent enzyme into proteoliposomes to study its activity.

Materials:

  • Purified menaquinol-dependent enzyme (e.g., formate (B1220265) dehydrogenase).

  • E. coli polar lipids.

  • Detergent (e.g., n-Dodecyl β-D-maltoside, DDM).

  • Bio-Beads for detergent removal.

  • Menadione (B1676200) (a menaquinone analog).

  • Electron donor (e.g., sodium formate).

  • Assay buffer.

Procedure:

  • Proteoliposome Preparation:

    • Solubilize E. coli polar lipids with a detergent.

    • Add the purified enzyme to the solubilized lipids.

    • Remove the detergent by adding Bio-Beads to allow the formation of proteoliposomes with the enzyme incorporated into the lipid bilayer.

  • Activity Assay:

    • Resuspend the proteoliposomes in the assay buffer.

    • Add menadione to the reaction mixture.

    • Initiate the reaction by adding the electron donor (e.g., sodium formate).

  • Measurement:

    • Monitor the reduction of menadione spectrophotometrically to determine the enzyme's specific activity.

Visualization: Bacterial Electron Transport Chain with Menaquinone

Bacterial_ETC Simplified Bacterial Electron Transport Chain cluster_membrane Bacterial Cytoplasmic Membrane Dehydrogenase Dehydrogenase (e.g., NADH Dehydrogenase) Menaquinone_pool Menaquinone Pool (MK <-> MKH2) Dehydrogenase->Menaquinone_pool 2e- Protons_out H+ Dehydrogenase->Protons_out H+ translocation Terminal_Reductase Terminal Reductase (e.g., Cytochrome bd oxidase) Menaquinone_pool->Terminal_Reductase 2e- Terminal_Reductase->Protons_out H+ translocation Acceptor Electron Acceptor (e.g., O2) Terminal_Reductase->Acceptor Protons_in H+ ATP_Synthase ATP Synthase Protons_out->ATP_Synthase Donor Electron Donor (e.g., NADH) Donor->Dehydrogenase ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase

Caption: Role of menaquinone in the bacterial electron transport chain.

Regulation of Cellular Signaling Pathways

Recent research has unveiled menaquinone's involvement in the regulation of various signaling pathways, impacting processes such as gene expression, cell proliferation, and apoptosis.

Pregnane X Receptor (PXR) Signaling

Menaquinone-4 (MK-4) has been identified as a ligand for the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism and other cellular processes.

Mechanism:

  • Binding and Activation: MK-4 binds to and activates PXR.

  • Heterodimerization: Activated PXR forms a heterodimer with the retinoid X receptor (RXR).

  • DNA Binding: The PXR/RXR heterodimer binds to specific DNA sequences known as PXR response elements (PXREs) in the promoter regions of target genes.

  • Gene Transcription: This binding recruits coactivator proteins, leading to the transcription of target genes, such as those encoding drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., MDR1).

Quantitative Data: Menaquinone-4 Effect on Gene Expression in Human Intestinal Carcinoma LS180 Cells

GeneTreatmentFold Change in mRNA Expression
MDR1MK-4 (10 µM)~2.5
CYP3A4MK-4 (10 µM)~3.0
PXRMK-4 (10 µM)No significant change
MDR1Rifampicin (10 µM) + MK-4 (10 µM)~6.0
CYP3A4Rifampicin (10 µM) + MK-4 (10 µM)~7.5

Note: Data are approximate values derived from graphical representations in the cited source.

Apoptosis and Cell Cycle Regulation

Menaquinones have been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines, suggesting potential anti-cancer properties.

Mechanism of Apoptosis Induction:

Menadione (vitamin K3), a precursor to MK-4, has been shown to induce apoptosis through both Fas-dependent and Fas-independent pathways.

  • Fas-Dependent Pathway: Menadione can increase the expression of Fas and Fas ligand (FasL), leading to the activation of the extrinsic apoptosis pathway.

  • Mitochondrial (Intrinsic) Pathway: Menaquinones can induce oxidative stress, leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

Quantitative Data: Menaquinone Effect on Neuroinflammation and Neurodegeneration-Associated Gene Expression in SK-N-BE Cells

GeneTreatment (50 µM)Fold Change in mRNA Expression (vs. Control)
IL-1βMK-4~0.5
IL-6MK-4~0.7
PSEN1MK-4~0.6
BACE1MK-4~0.6
ADAM10MK-4~1.3
ADAM17MK-4~1.4
IL-1βMK-7R~0.5
IL-6MK-7R~0.6
PSEN1MK-7R~0.6
BACE1MK-7R~0.6
ADAM10MK-7R~1.9
ADAM17MK-7R~1.8

Note: MK-7R is a reduced form of menaquinone-7. Data are approximate values derived from the cited source.

Experimental Protocol: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining and Flow Cytometry

This protocol describes a common method for quantifying apoptosis in cell populations.

Materials:

  • Cell culture of interest.

  • Menaquinone solution.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Treat cells with the desired concentrations of menaquinone for a specific duration. Include both untreated and positive controls.

  • Cell Harvesting and Staining:

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC will stain early apoptotic cells (green fluorescence), while PI will stain late apoptotic and necrotic cells (red fluorescence).

  • Data Interpretation:

    • Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Visualization: PXR Signaling Pathway Activation by Menaquinone-4

PXR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MK4_cyto MK-4 PXR_cyto PXR MK4_cyto->PXR_cyto Binding PXR_nuc PXR PXR_cyto->PXR_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation PXR_nuc->RXR_nuc Heterodimerization PXRE PXRE PXR_nuc->PXRE Binding RXR_nuc->PXRE Binding Target_Gene Target Gene (e.g., CYP3A4, MDR1) PXRE->Target_Gene Transcription mRNA mRNA Target_Gene->mRNA Protein Protein mRNA->Protein

Caption: Activation of the PXR signaling pathway by Menaquinone-4 (MK-4).

Conclusion

Menaquinone is a pleiotropic molecule with a profound impact on cellular function. Its established role in the vitamin K cycle underpins the activity of numerous proteins essential for hemostasis and tissue health. Furthermore, its function as an electron carrier in bacteria highlights its fundamental importance in cellular bioenergetics. The emerging evidence of its ability to modulate key signaling pathways, such as PXR activation, and to influence critical cellular decisions like apoptosis and proliferation, opens new avenues for research and therapeutic development. A deeper understanding of the precise molecular mechanisms of menaquinone action will be crucial for harnessing its full potential in promoting human health and combating disease.

References

The Discovery and Elucidation of Vitamin K2: A Technical Chronicle

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the historical and scientific journey that led to the identification and understanding of Vitamin K2.

This in-depth guide details the pivotal experiments, the brilliant minds behind them, and the evolution of analytical techniques that have been instrumental in revealing the crucial roles of this vital nutrient. We will explore the initial observations of a mysterious anti-hemorrhagic factor to the complex signaling pathways governed by the various forms of this compound.

Early Investigations: The Dawn of the "Koagulationsvitamin"

The story of Vitamin K begins not with a direct search for a new vitamin, but as an unexpected outcome of research into cholesterol metabolism. In the late 1920s, Danish scientist Henrik Dam was investigating the effects of a cholesterol-free diet on chickens.[1][2] His experiments, which involved feeding chicks a diet depleted of sterols by extraction with nonpolar solvents, led to a serendipitous discovery.[3][4]

Henrik Dam's Chick Hemorrhage Experiments

Experimental Protocol:

  • Animal Model: Young chicks were used as the experimental subjects.

  • Dietary Regimen: The chicks were fed a synthetic diet that was rigorously depleted of fats and cholesterol.[4] While the exact initial formulation is not extensively detailed in many modern sources, it was designed to be free of sterols.[3] Later refinements of such diets would involve extraction of all fat from chick chow using solvents like chloroform.[1]

  • Observation: After a few weeks on this specialized diet, the chicks began to exhibit uncontrolled bleeding (hemorrhages) under the skin and in their muscles.[1][5] Blood samples taken from these chicks showed significantly delayed coagulation times.[3]

  • Initial Hypothesis and Falsification: Dam initially hypothesized that the lack of cholesterol was the cause of the bleeding disorder. However, reintroducing purified cholesterol into the diet did not resolve the hemorrhages.[1] He also ruled out other known vitamins at the time, such as A, C, and D, as well as yeast and cod liver oil, as curative agents.[3][4]

  • Discovery of the "Koagulationsvitamin": Dam concluded that an unknown, fat-soluble compound, essential for blood coagulation, was being removed along with the fats and cholesterol. He found that adding hempseed to the diet could prevent the bleeding.[4] Reporting his findings in a German journal, he named this new substance "Koagulationsvitamin," which was shortened to Vitamin K .[1]

This seminal work laid the foundation for an entirely new area of nutritional science and earned Henrik Dam a share of the 1943 Nobel Prize in Physiology or Medicine.[6]

Isolation, Characterization, and the Unveiling of Two Forms: The Work of Edward Doisy

Following Dam's discovery, the race was on to isolate and determine the chemical nature of this new vitamin. American biochemist Edward A. Doisy and his team at Saint Louis University made the next significant breakthroughs in the late 1930s.[7]

Isolation and Structural Elucidation of Vitamin K1 and K2

Doisy's team worked to purify the anti-hemorrhagic factor from two primary sources: alfalfa and putrefied fish meal. Their meticulous work revealed that Vitamin K was not a single compound but a family of related molecules.[7]

Experimental Protocol (General Overview):

  • Extraction: The fat-soluble vitamins were extracted from large quantities of dried alfalfa and fish meal using organic solvents.

  • Purification: A multi-step purification process was employed, likely involving:

    • Solvent partitioning: To separate compounds based on their differential solubility in immiscible solvents.

    • Adsorption chromatography: Using columns packed with materials like alumina (B75360) or silica (B1680970) to separate molecules based on their polarity.

    • Crystallization: To obtain the pure compounds in crystalline form.

  • Chemical Analysis: Once isolated, the chemical structures were determined through elemental analysis, degradation studies, and spectroscopic methods available at the time (such as UV-Vis spectroscopy).

Through this rigorous process, Doisy and his colleagues successfully isolated two distinct forms of Vitamin K:

  • Vitamin K1 (Phylloquinone): Isolated from alfalfa, it was found to have a phytyl side chain.[7]

  • This compound (Menaquinone): Isolated from putrefied fish meal, this form had a different, unsaturated isoprenoid side chain.[7]

The structural elucidation and subsequent synthesis of these compounds were monumental achievements, for which Edward Doisy shared the 1943 Nobel Prize with Henrik Dam.[6]

"Activator X": The Independent Discovery by Weston A. Price

Contemporaneously with the work of Dam and Doisy, a dentist named Weston A. Price was conducting extensive anthropological studies on the diets of various isolated, non-industrialized populations.[8][9] He observed that these groups, who consumed traditional diets rich in animal fats, exhibited excellent dental health and were largely free from chronic diseases common in Western societies.

Price identified a fat-soluble nutrient that he termed "Activator X," which he believed was crucial for mineral absorption and played a synergistic role with vitamins A and D.[8][10] He found this factor in high concentrations in the butterfat of cows grazing on rapidly growing green grass, as well as in the organ meats and fats of other animals and certain seafoods like fish eggs.[11]

Extraction of "Activator X":

Price developed a method to concentrate "Activator X" from high-quality butter by using a centrifuge to produce what he called "high-vitamin butter oil."[12] While the exact parameters of his centrifugation process are not widely documented, the principle was to separate the fat-soluble activators into a concentrated fraction.

It is now widely accepted by many researchers that Price's "Activator X" was, in fact, This compound , specifically the menaquinone-4 (MK-4) form, which is synthesized by animals from the phylloquinone (Vitamin K1) in green plants.[8]

The Menaquinones: A Family of this compound Molecules

Further research revealed that this compound is not a single molecule but a family of related compounds called menaquinones (MK-n) . These molecules share a common 2-methyl-1,4-naphthoquinone ring but differ in the length of their isoprenoid side chain, which is denoted by "n".[13]

MenaquinoneNumber of Isoprenoid UnitsPrimary Sources
MK-4 4Animal products (meat, eggs, dairy) - synthesized from K1[4]
MK-7 7Fermented foods, particularly natto (fermented soybeans)[4]
MK-8, MK-9 8, 9Fermented dairy products like cheese[14]
Longer-chain MKs 10-13Produced by bacteria in the gut, but with limited absorption
Quantitative Analysis of Menaquinones

Modern analytical techniques have enabled the precise quantification of different menaquinones in various food sources. High-Performance Liquid Chromatography (HPLC) is a commonly used method.

Example Protocol: HPLC Analysis of Menaquinones in Cheese

  • Sample Preparation:

    • Homogenize the cheese sample.

    • Perform a solvent extraction (e.g., with a mixture of isopropanol (B130326) and hexane) to isolate the fat-soluble components.

    • For high-fat samples, a lipase (B570770) digestion step may be included.

    • The extract is then evaporated to dryness and redissolved in a suitable solvent.

  • Purification: Solid-phase extraction (SPE) is often used to remove interfering compounds.

  • HPLC Analysis:

    • The purified sample is injected into an HPLC system equipped with a C18 reversed-phase column.

    • A mobile phase gradient is used to separate the different menaquinones.

    • Detection is typically achieved using fluorescence detection after post-column reduction with a zinc catalyst or by mass spectrometry (LC-MS).[14]

Table 1: Comparative Bioavailability of MK-4 and MK-7

MenaquinoneHalf-life in SerumBioavailabilityKey Findings from Human Studies
MK-4 Short (a few hours)LowAt nutritional doses, serum levels of MK-4 do not significantly increase after supplementation.[9]
MK-7 Long (several days)HighReadily absorbed and leads to a significant and sustained increase in serum MK-7 levels.[9]

The Mechanism of Action: Vitamin K-Dependent Carboxylation

The primary biochemical role of Vitamin K is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) .[15][16] This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues on certain proteins into gamma-carboxyglutamate (B555490) (Gla) residues.[15] This carboxylation is essential for the biological activity of these proteins, known as Vitamin K-Dependent Proteins (VKDPs) .

The Vitamin K Cycle

The carboxylation reaction is coupled to a metabolic pathway known as the Vitamin K cycle .

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKOR / Reductase Vitamin K Epoxide Vitamin K Epoxide Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide GGCX Gla-protein Gla-protein Vitamin K Hydroquinone (KH2)->Gla-protein Vitamin K Epoxide->Vitamin K (Quinone) VKOR Glu-protein Glu-protein Glu-protein->Gla-protein CO2, O2 GGCXAssay start Start: HEK293 cells lacking endogenous GGCX transfect Transfect cells with plasmids for: - GGCX (wild-type or mutant) - Reporter VKDP (e.g., Factor IX) start->transfect culture Culture cells with Vitamin K transfect->culture collect Collect cell culture medium culture->collect elisa Quantify carboxylated reporter protein using ELISA collect->elisa result Result: Determine GGCX activity elisa->result BoneMetabolism cluster_bone Bone Health K2 This compound GGCX GGCX Enzyme K2->GGCX activates cOC Carboxylated Osteocalcin (cOC) GGCX->cOC carboxylates ucOC Undercarboxylated Osteocalcin (ucOC) ucOC->GGCX BoneMatrix Bone Matrix (Hydroxyapatite) cOC->BoneMatrix binds Calcium to Mineralization Healthy Bone Mineralization BoneMatrix->Mineralization

References

Beyond the Skeleton and Vessels: A Technical Guide to the Novel Physiological Roles of Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MKs), has long been recognized for its indispensable role in human health, primarily through the γ-carboxylation of specific proteins involved in blood coagulation and calcium homeostasis. This activation of Vitamin K-dependent proteins (VKDPs) like osteocalcin (B1147995) and Matrix Gla Protein (MGP) has firmly established this compound's importance in maintaining bone density and cardiovascular health.[1][2] However, a growing body of scientific evidence reveals that the physiological significance of this compound extends far beyond these classical functions.

This technical guide delves into the emerging, non-canonical roles of this compound, exploring its impact on neurological function, immune modulation, cancer progression, endocrine signaling, and skin health. We will examine the molecular mechanisms, present quantitative data from key studies, and provide detailed experimental protocols to support further research and development in these promising new areas.

Neuroprotective Functions of this compound

Recent research has illuminated the critical role of this compound, particularly the menaquinone-4 (MK-4) isoform, in the central nervous system.[3][4] MK-4 is the predominant form of Vitamin K in the brain and is implicated in preserving cognitive function and mitigating neurodegeneration through multiple pathways.[3][4][5]

Mechanisms of Action
  • Sphingolipid Synthesis: this compound is crucial for the biosynthesis of sphingolipids, a class of lipids that are highly abundant in brain cell membranes and are key to maintaining neuro-physiological functions and neuronal membrane integrity.[3][6][7]

  • Activation of Vitamin K-Dependent Proteins (VKDPs): In the brain, this compound activates VKDPs such as Growth Arrest-Specific 6 (Gas6) and Protein S. These proteins are involved in vital neural processes including cell survival, mitogenesis, chemotaxis, and myelination.[6][7]

  • Antioxidant and Anti-inflammatory Properties: this compound exhibits potent antioxidant effects, neutralizing reactive oxygen species (ROS) and reducing oxidative stress, a key contributor to neurodegenerative diseases.[3][8] It also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and modulating microglial activity.[3][7][8]

  • Mitochondrial Function: this compound plays a role in the mitochondrial electron transport chain, contributing to ATP production. Its ability to counteract mitochondrial dysfunction is a proposed mechanism for its neuroprotective effects.[3][9]

  • Epigenetic Modulation: Emerging evidence suggests that this compound may exert its effects through epigenetic modifications, including the modulation of DNA methylation and gene expression related to neurodegeneration and neuroinflammation.[3][10]

G cluster_0 This compound (MK-4) in the Brain cluster_1 Mechanisms cluster_2 Physiological Outcomes K2 This compound (Menaquinone-4) Sphingo Sphingolipid Synthesis K2->Sphingo VKDPs Activation of VKDPs (Gas6, Protein S) K2->VKDPs AntiOx Antioxidant & Anti-inflammatory Effects K2->AntiOx Mito Mitochondrial Function K2->Mito Myelin Myelination & Neuronal Survival Sphingo->Myelin VKDPs->Myelin Neuroprotect Reduced Oxidative Stress & Neuroinflammation AntiOx->Neuroprotect Energy Enhanced ATP Production Mito->Energy Cognition Improved Cognitive Function Myelin->Cognition Neuroprotect->Cognition Energy->Cognition

This compound's neuroprotective signaling pathways.
Quantitative Data: this compound and Cognitive Health

Study FocusPopulationIntervention/ObservationKey Quantitative FindingsReference
Dementia RiskObservationalHigher serum concentrations of this compoundAssociated with a 17–20% reduction in the risk of dementia or mild cognitive impairment.[11]
Alzheimer's ModelPreclinical (Rats)Treatment with MK-7 formulationImproved memory, increased Acetylcholinesterase (AChE) activity, reduced lipid peroxidation.[12]
Cognitive FunctionObservationalHigher pro-mortem Vitamin K1 levels (precursor)Correlated with better cognitive function test scores and delayed progression of cognitive decline.[4]
Experimental Protocol: Assessment of T-Cell Proliferation

This protocol is based on methodologies used to assess the immunomodulatory effects of this compound.[13][14]

  • Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.

  • Cell Staining: Label the isolated PBMCs with Carboxyfluorescein Succinimidyl Ester (CFSE) dye. CFSE is a fluorescent cell-staining dye that is distributed equally among daughter cells upon cell division, allowing for the tracking of cell proliferation.

  • Cell Culture and Stimulation: Culture the CFSE-labeled PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum. Stimulate the cells with mitogens such as Phytohemagglutinin (PHA) or Concanavalin A (ConA) to induce T-cell proliferation.

  • Treatment: Treat the stimulated cells with varying concentrations of this compound (e.g., 30 µM, 60 µM, 100 µM) and Vitamin K1 (as a control) for a specified incubation period (e.g., 72-96 hours).

  • Flow Cytometry Analysis: Following incubation, harvest the cells and analyze them using a flow cytometer. The progressive halving of CFSE fluorescence in dividing cells is used to quantify the extent of T-cell proliferation in response to the different treatments.

  • Data Interpretation: Compare the proliferation indices of this compound-treated cells to untreated and Vitamin K1-treated controls. A significant reduction in the proliferation index in the presence of this compound indicates an immunosuppressive effect.

This compound in Immune Modulation

Beyond the brain, this compound exerts significant immunomodulatory activities, positioning it as a potential therapeutic agent for inflammatory conditions.[13][14] This effect appears to be specific to the menaquinone forms, as Vitamin K1 does not demonstrate the same activity.[13]

Mechanisms of Action
  • T-Cell Proliferation Suppression: In vitro studies have shown that this compound can directly suppress the proliferation of activated T-cells, a key component of the adaptive immune response.[13][14]

  • Inhibition of Pro-inflammatory Cytokines: this compound has been shown to inhibit the gene expression and production of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1alpha (IL-1α), and Interleukin-1beta (IL-1β) in human macrophages.[15][16] This suggests a role in dampening the innate immune response.

G cluster_0 Immune Cells cluster_1 Inflammatory Response K2 This compound Proliferation T-Cell Proliferation K2->Proliferation Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1α, IL-1β) K2->Cytokines Inhibits TCell T-Lymphocytes TCell->Proliferation Macrophage Macrophages Macrophage->Cytokines

Immunomodulatory pathways of this compound.
Quantitative Data: this compound and Inflammation Markers

Study TypePopulation / ModelTreatmentKey Quantitative FindingsReference
In VitroHuman Peripheral Blood Mononuclear Cells (PBMCs)60 µM and 100 µM this compoundSignificantly inhibited T-cell proliferation. Vitamin K1 had no effect.[13]
In VitroHuman Monocyte-Derived Macrophages10 µM MK-7 (pre-treatment)Inhibited TNF-α production by 20-43% after stimulation.[15]
ClinicalRheumatoid Arthritis Patients100 µ g/day MK-7 for 3 monthsSignificant decrease in disease activity score, C-Reactive Protein (CRP), and Erythrocyte Sedimentation Rate (ESR).[17]
ClinicalRheumatoid Arthritis Patients45 mg/day this compoundDecreased C-reactive protein (CRP) by an average of 60%.[18]

Anti-Oncogenic Properties of this compound

A substantial body of in vitro and in vivo research suggests that this compound possesses anti-cancer properties across various cancer cell lines, including hepatocellular carcinoma (HCC), prostate, and lung cancer.[19][20][21]

Mechanisms of Action
  • Induction of Cell Cycle Arrest and Apoptosis: this compound can inhibit the proliferation of cancer cells by inducing cell-cycle arrest, often at the G1 phase.[21] It also promotes apoptosis (programmed cell death) in tumor cells, potentially through mechanisms involving mitochondrial transmembrane potential.[19][21]

  • Transcriptional Regulation: this compound acts as a ligand for the Steroid and Xenobiotic Receptor (SXR).[22][23] Activation of SXR by this compound can transcriptionally regulate genes, including those that favor the expression of osteoblastic markers, which may contribute to its effects in bone-related cancers.[22]

  • Inhibition of Invasion and Angiogenesis: Research indicates that this compound can inhibit the invasive capabilities of cancer cells and may interfere with angiogenesis, the formation of new blood vessels that supply tumors.[19][21]

G cluster_0 Cellular Mechanisms cluster_1 Anti-Cancer Outcomes K2 This compound SXR Binds to SXR (Steroid and Xenobiotic Receptor) K2->SXR NFkB Inhibits NF-κB Activity K2->NFkB Mito Disrupts Mitochondrial Transmembrane Potential K2->Mito Gene Transcriptional Regulation of Target Genes SXR->Gene Arrest Cell Cycle Arrest (Inhibits Cyclin D1) NFkB->Arrest Apoptosis Induction of Apoptosis Mito->Apoptosis Prolif Inhibition of Cancer Cell Proliferation & Invasion Gene->Prolif Arrest->Prolif Apoptosis->Prolif

Anti-oncogenic signaling pathways of this compound.
Quantitative Data: this compound in Cancer Treatment

Cancer TypeStudy DesignInterventionKey Quantitative FindingsReference
Hepatocellular Carcinoma (HCC)Phase II Randomized StudySorafenib + this compound vs. Sorafenib aloneResponse Rate: 27.3% vs 4.5%Progression-Free Survival: 4.9 vs 2.9 monthsOverall Survival: 26.1 vs 9.0 months[19]
HCC PreventionSmall Randomized Controlled Trial45 mg/day MK-4 in women with liver cirrhosisShowed preventative effects against HCC development.[20]
Cancer RiskObservational (EPIC-Heidelberg cohort)Dietary intake of menaquinones (K2)Associated with reduced overall cancer mortality.[24]

Role of this compound in Steroidogenesis and Testosterone (B1683101) Production

Emerging evidence, primarily from animal studies, suggests a novel role for this compound in hormonal balance, specifically in the production of testosterone.[25]

Mechanism of Action

The proposed mechanism for this compound's effect on testosterone synthesis is independent of the hypothalamic-pituitary-gonadal axis (i.e., it does not affect Luteinizing Hormone levels).[26][27] Instead, it appears to act directly within the testicular Leydig cells.

  • Activation of Protein Kinase A (PKA): this compound (specifically MK-4) stimulates the activity of Protein Kinase A (PKA) within the testes.[26][27][28]

  • Upregulation of CYP11A: The activation of the PKA signaling pathway leads to increased expression and activity of the enzyme CYP11A (also known as P450scc).[26][28]

  • Increased Testosterone Synthesis: CYP11A is the rate-limiting enzyme in steroidogenesis, catalyzing the conversion of cholesterol to pregnenolone, the precursor to all steroid hormones, including testosterone. By upregulating CYP11A, this compound enhances the overall rate of testosterone production.[26][28]

G K2 This compound (MK-4) PKA Protein Kinase A (PKA) K2->PKA Activates CYP11A CYP11A Enzyme PKA->CYP11A Upregulates Cholesterol Cholesterol Testosterone Testosterone Cholesterol->Testosterone Conversion via CYP11A

This compound pathway for testosterone synthesis.
Quantitative Data: this compound and Testosterone Levels in Animal Models

Animal ModelDurationInterventionKey Quantitative FindingsReference
Wistar Rats5 weeksDiet supplemented with MK-4 (75 mg/kg)Significantly increased testosterone levels in both plasma and testes compared to controls. No change in Luteinizing Hormone (LH).[27][28]
Wistar Rats5 weeksHigh MK-4 diet vs. Low MK-4 dietTestosterone levels increased by ~70% in the high MK-4 group. Testicular testosterone concentration increased by ~88%.[29]
Experimental Protocol: Measurement of Testosterone in Rat Testes

This protocol is based on the methodology described in studies of this compound and steroidogenesis.[28]

  • Animal Model: Use male Wistar rats (e.g., 8 weeks old). Divide them into a control group (standard diet) and a treatment group (diet supplemented with a high dose of MK-4, e.g., 75 mg/kg of feed). Maintain the diets for a period of 5-7 weeks.

  • Sample Collection: At the end of the treatment period, euthanize the rats. Collect blood samples via cardiac puncture for plasma analysis. Excise the testes, weigh them, and immediately freeze them in liquid nitrogen.

  • Tissue Homogenization: Homogenize the frozen testes in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors).

  • Steroid Extraction: Perform a lipid extraction on the tissue homogenate using an organic solvent like diethyl ether to isolate the steroid hormones.

  • Quantification: After evaporating the solvent and reconstituting the extract, quantify the testosterone concentration using a validated commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Compare the mean testosterone concentrations (in both plasma and testes) between the control and MK-4 supplemented groups using an appropriate statistical test (e.g., Student's t-test).

Emerging Roles of this compound in Skin Health

The benefits of this compound are now being explored in dermatology and cosmetology, with a focus on anti-aging effects.[30]

Mechanism of Action

The primary proposed mechanism relates to this compound's established role in calcium regulation.

  • Inhibition of Elastin (B1584352) Calcification: As skin ages, elastin—the protein responsible for skin elasticity—can become calcified, leading to wrinkles and loss of firmness.[31] this compound activates Matrix Gla Protein (MGP), the most potent inhibitor of soft tissue calcification known. By ensuring MGP is active, this compound helps prevent the deposition of calcium in elastin fibers, thereby preserving skin elasticity.[32]

  • Antioxidant Properties: this compound also possesses antioxidant capabilities, which may help protect the skin from damage caused by free radicals and environmental stressors.[30]

G K2 This compound MGP_inactive Inactive Matrix Gla Protein (ucMGP) K2->MGP_inactive MGP_active Active Matrix Gla Protein (cMGP) MGP_inactive->MGP_active Activates Calcium Calcium Deposition in Elastin MGP_active->Calcium Inhibits Elasticity Preserved Skin Elasticity Calcium->Elasticity Prevents Loss of

This compound's role in maintaining skin elasticity.

While quantitative clinical data on skin elasticity is still emerging, the well-established mechanism of MGP activation provides a strong rationale for this compound's benefits in preventing the visible signs of skin aging.[32][33]

Conclusion and Future Directions

The evidence presented in this guide demonstrates that the physiological roles of this compound are far more diverse than previously understood. Its functions as a neuroprotectant, immunomodulator, anti-oncogenic agent, and endocrine regulator open up new avenues for research and therapeutic development. The ability of this compound to influence fundamental cellular processes such as signal transduction, gene expression, and mitochondrial bioenergetics highlights its potential to impact a wide range of age-related and chronic diseases.

For drug development professionals, these novel mechanisms present opportunities to explore this compound and its analogues as primary or adjunct therapies in neurology, oncology, and endocrinology. Future research should focus on large-scale, randomized controlled trials in human populations to confirm the promising results seen in preclinical and smaller clinical studies. Furthermore, elucidation of the precise molecular interactions and downstream signaling cascades will be critical for optimizing therapeutic strategies and developing novel compounds that leverage the unique biological activities of this compound.

References

The Intricate Dance of Vitamin K2: A Technical Guide to Protein Gamma-Carboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin K2, a vital fat-soluble vitamin, plays a critical role in a unique post-translational modification known as gamma-carboxylation. This process, essential for the biological activity of a specific group of proteins, is fundamental to various physiological functions, most notably blood coagulation and bone metabolism. This technical guide provides an in-depth exploration of the biochemical pathways involving the gamma-carboxylation of proteins by this compound, targeting researchers, scientists, and drug development professionals. We delve into the core molecular mechanisms, present quantitative data for key interactions, and provide detailed experimental protocols for studying this vital pathway. Visualizations of the signaling cascades and experimental workflows are rendered using Graphviz to facilitate a clear and comprehensive understanding.

Introduction to Vitamin K-Dependent Gamma-Carboxylation

Vitamin K-dependent (VKD) gamma-carboxylation is a crucial post-translational modification that converts specific glutamate (B1630785) (Glu) residues in proteins to gamma-carboxyglutamate (B555490) (Gla) residues. This modification is catalyzed by the enzyme gamma-glutamyl carboxylase (GGCX) within the endoplasmic reticulum.[1] The presence of Gla residues is essential for the function of VKD proteins, as it confers upon them the ability to bind calcium ions.[2] This calcium-binding capacity is critical for their role in physiological processes such as hemostasis, bone mineralization, and the prevention of vascular calcification.[3]

The vitamin K family comprises two natural forms: vitamin K1 (phylloquinone) and this compound (menaquinone). While both can serve as cofactors for GGCX, this guide focuses on the pathways involving this compound.

The Core Biochemical Pathway: The Vitamin K Cycle

The gamma-carboxylation of proteins is intricately linked to a cyclic metabolic pathway known as the Vitamin K cycle. This cycle ensures a continuous supply of the active, reduced form of vitamin K (vitamin K hydroquinone (B1673460), KH2), which is the essential cofactor for GGCX.

The key steps of the Vitamin K cycle are as follows:

  • Carboxylation: In the endoplasmic reticulum, GGCX utilizes KH2, molecular oxygen (O2), and carbon dioxide (CO2) to convert Glu residues on substrate proteins to Gla residues.

  • Oxidation: Concurrently with the carboxylation reaction, KH2 is oxidized to vitamin K 2,3-epoxide (KO).

  • Reduction (Step 1): The enzyme vitamin K epoxide reductase (VKOR) reduces KO back to the quinone form of vitamin K. This is the step that is inhibited by warfarin, a widely used anticoagulant.

  • Reduction (Step 2): The vitamin K quinone is then further reduced to the active hydroquinone form (KH2) by VKOR or potentially other reductases, completing the cycle.

// Inputs and Outputs CO2_in [label="CO2", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; O2_in [label="O2", shape=circle, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Warfarin [label="Warfarin", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

CO2_in -> GGCX; O2_in -> GGCX; Warfarin -> VKOR [arrowhead=tee, label="Inhibition", fontcolor="#EA4335"]; } The Vitamin K Cycle.

Key Players: Enzymes and Substrates

Gamma-Glutamyl Carboxylase (GGCX)

GGCX is an integral membrane protein located in the endoplasmic reticulum. It recognizes its protein substrates through a specific propeptide sequence located at the N-terminus of the immature protein. The binding of the propeptide to GGCX is a critical determinant of carboxylation efficiency.

Vitamin K Epoxide Reductase (VKOR)

VKOR is another integral membrane protein of the endoplasmic reticulum and is the rate-limiting enzyme in the Vitamin K cycle. Its activity is essential for regenerating the reduced vitamin K necessary for GGCX function. Genetic variations in the VKORC1 gene, which encodes VKOR, can significantly impact an individual's sensitivity to warfarin.

Vitamin K-Dependent Proteins (Substrates)

A number of proteins undergo gamma-carboxylation and are dependent on Vitamin K for their activity. These include:

  • Coagulation Factors: Factors II (Prothrombin), VII, IX, and X, as well as Proteins C, S, and Z, are crucial for hemostasis.

  • Bone Proteins: Osteocalcin (Bone Gla Protein) and Matrix Gla Protein (MGP) are involved in bone metabolism and the inhibition of soft tissue calcification.

  • Other Proteins: Gas6 is involved in signal transduction and cell growth regulation.

Quantitative Data

The efficiency of gamma-carboxylation is significantly influenced by the binding affinity of the propeptide of the substrate protein to GGCX. The dissociation constant (Kd) is a measure of this affinity, with a lower Kd indicating a higher affinity.

Propeptide SourceDissociation Constant (Kd) for GGCXRelative Carboxylation EfficiencyReference
Factor X~1 nMHigh affinity, may result in significant uncarboxylated protein
Factor IX~5 nMOptimal affinity, produces efficiently carboxylated protein
Protein C~20 nMLow affinity, associated with moderate to normal carboxylation
Bone Gla Protein (BGP)Undetectable in vitroLow
Consensus Propeptide0.083 ± 0.005 nM (at 4°C)High

Experimental Protocols

In Vitro Gamma-Glutamyl Carboxylase (GGCX) Activity Assay

This assay measures the activity of GGCX by quantifying the incorporation of radiolabeled CO2 into a synthetic peptide substrate.

Materials:

  • Purified or microsomal GGCX

  • Pentapeptide substrate (e.g., FLEEL)

  • Vitamin K hydroquinone (KH2)

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Bovine serum albumin (BSA)

  • Tris-HCl buffer, pH 7.4

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, BSA, DTT, and the pentapeptide substrate.

  • Add the GGCX preparation to the reaction mixture.

  • Initiate the reaction by adding KH2 and NaH¹⁴CO₃.

  • Incubate the reaction at a specified temperature (e.g., 25°C) for a defined period.

  • Stop the reaction by adding ice-cold TCA to precipitate the proteins and peptides.

  • Centrifuge the mixture and wash the pellet to remove unincorporated ¹⁴CO₂.

  • Resuspend the pellet in a suitable buffer and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the GGCX activity based on the amount of ¹⁴CO₂ incorporated per unit of time and enzyme concentration.

// Nodes Prepare_Mixture [label="1. Prepare Reaction Mixture\n(Buffer, BSA, DTT, Peptide)", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_GGCX [label="2. Add GGCX Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Initiate_Reaction [label="3. Initiate Reaction\n(Add KH2 and NaH¹⁴CO₃)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate", fillcolor="#FFFFFF", fontcolor="#202124"]; Stop_Reaction [label="5. Stop Reaction with TCA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge_Wash [label="6. Centrifuge and Wash Pellet", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure_Radioactivity [label="7. Measure Radioactivity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate_Activity [label="8. Calculate GGCX Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Prepare_Mixture -> Add_GGCX; Add_GGCX -> Initiate_Reaction; Initiate_Reaction -> Incubate; Incubate -> Stop_Reaction; Stop_Reaction -> Centrifuge_Wash; Centrifuge_Wash -> Measure_Radioactivity; Measure_Radioactivity -> Calculate_Activity; } In Vitro GGCX Activity Assay Workflow.

Cell-Based Vitamin K-Dependent Carboxylation Assay

This assay assesses the efficiency of the entire Vitamin K cycle in a cellular context using a reporter protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vector for a reporter protein (e.g., a chimeric protein with a Factor IX Gla domain)

  • Cell culture medium and supplements

  • This compound (menaquinone)

  • Warfarin (optional, as an inhibitor)

  • ELISA reagents for the specific reporter protein

Procedure:

  • Transfect HEK293 cells with the reporter protein expression vector.

  • Culture the transfected cells in a complete medium.

  • Treat the cells with varying concentrations of this compound. For inhibition studies, cells can be co-treated with warfarin.

  • After a suitable incubation period (e.g., 48 hours), collect the cell culture medium.

  • Quantify the amount of carboxylated reporter protein secreted into the medium using a specific sandwich ELISA. The ELISA typically uses a capture antibody that recognizes the fully carboxylated Gla domain.

  • Analyze the data to determine the dose-response relationship between this compound concentration and carboxylation efficiency.

// Nodes Transfect_Cells [label="1. Transfect HEK293 Cells\nwith Reporter Vector", fillcolor="#FFFFFF", fontcolor="#202124"]; Culture_Cells [label="2. Culture Transfected Cells", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat_Cells [label="3. Treat with this compound\n(and optional Warfarin)", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="4. Incubate (e.g., 48h)", fillcolor="#FFFFFF", fontcolor="#202124"]; Collect_Medium [label="5. Collect Culture Medium", fillcolor="#FFFFFF", fontcolor="#202124"]; Quantify_Protein [label="6. Quantify Carboxylated Protein\nby ELISA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze_Data [label="7. Analyze Dose-Response", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Transfect_Cells -> Culture_Cells; Culture_Cells -> Treat_Cells; Treat_Cells -> Incubate; Incubate -> Collect_Medium; Collect_Medium -> Quantify_Protein; Quantify_Protein -> Analyze_Data; } Cell-Based Carboxylation Assay Workflow.

Analysis of Gamma-Carboxylated Proteins by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying and quantifying gamma-carboxylation at the peptide level.

General Workflow:

  • Protein Isolation and Digestion: Isolate the protein of interest from a biological sample. Perform in-solution or in-gel digestion (e.g., with trypsin) to generate peptides.

  • Enrichment (Optional): Enrich for Gla-containing peptides using specific antibodies or chemical methods.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS). The modification of Gla residues by methylation can prevent the loss of the carboxyl group during fragmentation, improving detection.

  • Data Analysis: Identify peptides containing Gla residues based on the mass shift (+44 Da for each carboxylation) and fragmentation patterns. Quantify the extent of carboxylation by comparing the peak intensities of carboxylated and uncarboxylated peptides.

// Nodes Protein_Isolation [label="1. Protein Isolation\nand Digestion", fillcolor="#FFFFFF", fontcolor="#202124"]; Enrichment [label="2. Enrichment of\nGla-Peptides (Optional)", fillcolor="#F1F3F4", fontcolor="#202124", style="rounded,filled"]; LC_MSMS [label="3. LC-MS/MS Analysis", fillcolor="#FFFFFF", fontcolor="#202124"]; Data_Analysis [label="4. Data Analysis\n(Identification & Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Protein_Isolation -> Enrichment; Enrichment -> LC_MSMS; LC_MSMS -> Data_Analysis; } Mass Spectrometry Workflow for Gamma-Carboxylation Analysis.

Signaling Pathways and Broader Implications

Beyond its direct role in protein activation, this compound has been implicated in various signaling pathways, although the mechanisms are not always dependent on gamma-carboxylation. For instance, this compound has been shown to influence gene expression by activating the steroid and xenobiotic receptor (SXR) or the pregnane (B1235032) X receptor (PXR). These interactions can impact cellular processes such as inflammation, apoptosis, and bone metabolism, opening new avenues for therapeutic intervention.

Conclusion

The gamma-carboxylation of proteins by this compound is a highly specific and regulated process with profound physiological consequences. Understanding the intricate details of the Vitamin K cycle, the kinetics of enzyme-substrate interactions, and the cellular machinery involved is paramount for researchers and drug development professionals. The experimental protocols and analytical techniques outlined in this guide provide a robust framework for investigating this vital biochemical pathway, paving the way for novel therapeutic strategies targeting diseases related to blood clotting disorders, bone health, and vascular calcification. The continued exploration of this compound-dependent pathways promises to uncover further complexities and therapeutic opportunities.

References

The architects of Vitamin K2: A technical guide to the synthetic role of gut microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Boston, MA – December 2, 2025 – An in-depth technical guide has been released today, detailing the critical role of the gut microbiota in the synthesis of Vitamin K2 (menaquinone). This whitepaper, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the bacterial synthesis of this vital nutrient, including quantitative data, detailed experimental protocols, and novel visual representations of key metabolic pathways.

This compound is a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health. While dietary sources contribute to this compound levels, the human gut microbiome is a significant endogenous source of a variety of menaquinone forms. This guide delves into the intricate mechanisms by which commensal bacteria produce these vital compounds.

The whitepaper outlines the two primary biosynthetic routes for menaquinone synthesis in bacteria: the classical menaquinone pathway and the more recently discovered futalosine (B117586) pathway. It identifies the key bacterial players in the gut that are responsible for this compound production, with a focus on genera such as Bacteroides, Prevotella, Escherichia, and various species within the Firmicutes phylum.

A key feature of this guide is the presentation of quantitative data on the production of different menaquinone homologs (MK-4 through MK-13) by specific gut bacteria. This information is summarized in clearly structured tables, allowing for easy comparison and reference.

Furthermore, the guide provides detailed experimental protocols for the study of microbial this compound synthesis. These methodologies cover anaerobic cultivation of gut bacteria, extraction of menaquinones from bacterial cultures and fecal matrices, and quantification using advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

To enhance understanding, the whitepaper includes mandatory visualizations of complex biological and experimental processes. Signaling pathways, including the classical and futalosine pathways, and a standard experimental workflow for menaquinone analysis have been rendered into clear diagrams using the Graphviz (DOT language), adhering to strict specifications for clarity and color contrast.

This comprehensive guide serves as a valuable resource for the scientific community, providing the foundational knowledge and practical methodologies necessary to advance research into the role of the gut microbiota in human health and disease, with a specific focus on the endogenous synthesis of this compound.

Introduction

This compound, a class of compounds known as menaquinones (MK-n), is a fat-soluble vitamin that plays a crucial role in human health. It is a vital cofactor for the gamma-carboxylation of specific glutamate (B1630785) residues in proteins, rendering them biologically active. These Vitamin K-dependent proteins are involved in critical physiological processes, including hemostasis, bone metabolism, and the inhibition of vascular calcification.

While dietary sources such as fermented foods and animal products provide certain forms of this compound, the human gut microbiota represents a significant and diverse source of various menaquinone homologs. The composition of an individual's gut microbiome can, therefore, influence their this compound status. This technical guide provides an in-depth exploration of the role of gut bacteria in the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.

Biosynthesis of this compound by Gut Microbiota

Bacteria synthesize menaquinones via two primary pathways: the classical menaquinone pathway and the futalosine pathway.

The Classical Menaquinone Biosynthesis Pathway

The classical pathway is the most well-characterized route for menaquinone synthesis and is found in many gut bacteria, including Escherichia coli.[1] This pathway utilizes chorismate, an intermediate of the shikimate pathway, as a starting precursor. A series of enzymatic reactions, catalyzed by proteins encoded by the men gene cluster (menA-H), converts chorismate into demethylmenaquinone, which is then methylated to form the final menaquinone product.[1]

classical_menaquinone_pathway cluster_precursors Precursors Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD OSB OSB SEPHCHC->OSB MenH OSB-CoA OSB-CoA OSB->OSB-CoA MenE DHNA DHNA OSB-CoA->DHNA MenB Demethylmenaquinone-n Demethylmenaquinone-n DHNA->Demethylmenaquinone-n MenA Menaquinone-n (MK-n) Menaquinone-n (MK-n) Demethylmenaquinone-n->Menaquinone-n (MK-n) MenG (UbiE) 2-oxoglutarate 2-oxoglutarate 2-oxoglutarate->SEPHCHC Prenyl-PP Prenyl-PP Prenyl-PP->Demethylmenaquinone-n S-adenosyl-L-methionine S-adenosyl-L-methionine S-adenosyl-L-methionine->Menaquinone-n (MK-n)

Classical menaquinone biosynthesis pathway.
The Futalosine Pathway

An alternative route for menaquinone synthesis, the futalosine pathway, has been identified in a range of bacteria, including some gut commensals that lack the canonical men genes. This pathway also begins with chorismate but proceeds through a different set of intermediates, including futalosine, to produce the naphthoquinone ring of menaquinones.

futalosine_pathway Chorismate Chorismate Aminodeoxyfutalosine Aminodeoxyfutalosine Chorismate->Aminodeoxyfutalosine MqnA Futalosine Futalosine Aminodeoxyfutalosine->Futalosine Deaminase Dehypoxanthinyl_futalosine Dehypoxanthinyl_futalosine Futalosine->Dehypoxanthinyl_futalosine MqnB 1,4-dihydroxy-6-naphthoate 1,4-dihydroxy-6-naphthoate Dehypoxanthinyl_futalosine->1,4-dihydroxy-6-naphthoate MqnC, MqnD Menaquinone-n (MK-n) Menaquinone-n (MK-n) 1,4-dihydroxy-6-naphthoate->Menaquinone-n (MK-n) Prenylation, Methylation, Decarboxylation

The futalosine pathway for menaquinone biosynthesis.

Key this compound-Producing Gut Bacteria and Their Menaquinone Profiles

A diverse array of bacterial species within the human gut is capable of synthesizing menaquinones. The specific forms of MK-n produced vary between different bacterial taxa. The following table summarizes the known menaquinone profiles of some of the most prevalent gut bacteria.

Bacterial PhylumGenus/SpeciesPredominant Menaquinone (MK-n) Forms Produced
Bacteroidetes Bacteroides fragilisMK-10, MK-11
Prevotella spp.MK-10, MK-11, MK-12
Firmicutes Eubacterium lentumMK-6
Veillonella spp.MK-7
Lactobacillus spp.Variable, including MK-4, MK-7, MK-9
Proteobacteria Escherichia coliMK-8
Klebsiella pneumoniaeMenaquinones detected
Actinobacteria Propionibacterium spp.Menaquinones detected

Table 1: Summary of predominant menaquinone forms produced by key gut bacterial genera.

Quantitative Data on Menaquinone Production

The quantity of menaquinones produced by gut bacteria can be substantial, although it varies significantly depending on the bacterial species, culture conditions, and the surrounding microbial community. Fecal concentrations of menaquinones in healthy adults are highly variable, with total menaquinone levels ranging from approximately 64 to 5358 nmol/d.[2][3] Studies have shown that the relative abundances of Bacteroides and Prevotella are associated with fecal menaquinone profiles.[2]

Menaquinone FormFecal Concentration (nmol/g dry weight) - Median (IQR)
MK-50.9 (1.3)
MK-62.5 (3.1)
MK-73.5 (5.0)
MK-81.9 (3.4)
MK-95.3 (9.9)
MK-1025.8 (43.4)
MK-1112.0 (21.9)
MK-124.8 (8.9)
MK-131.7 (3.4)

Table 2: Fecal concentrations of different menaquinone forms in healthy adults. Data adapted from Karl et al., 2017.[2]

In vitro studies have provided more specific production levels for certain bacterial species. For instance, some strains of Lactobacillus plantarum have been shown to produce up to 4.6 mg/L of this compound in culture.[4] Escherichia coli is known to primarily produce MK-8, and its synthesis is upregulated under anaerobic conditions, which are prevalent in the gut.[5][6]

Experimental Protocols

The accurate quantification of microbially-produced menaquinones requires meticulous experimental procedures, from bacterial culture to final analysis.

Anaerobic Culturing of Gut Microbiota
  • Media Preparation : Prepare a suitable anaerobic basal medium, such as Gifu Anaerobic Medium (GAM) or a custom medium mimicking the nutrient composition of the colon. The medium should be prepared under a stream of oxygen-free gas (e.g., 80% N₂, 10% CO₂, 10% H₂) and autoclaved.

  • Inoculation : In an anaerobic chamber, inoculate the sterile medium with either a pure culture of a specific gut bacterium or a fecal slurry from a healthy donor to represent a complex microbial community.

  • Incubation : Incubate the cultures at 37°C under strict anaerobic conditions for a specified period (e.g., 24-72 hours), depending on the growth rate of the bacteria and the experimental design.

Extraction of Menaquinones
  • From Bacterial Culture :

    • Centrifuge the bacterial culture to pellet the cells.

    • Wash the cell pellet with phosphate-buffered saline (PBS).

    • Perform a liquid-liquid extraction using a 2:1 (v/v) mixture of chloroform (B151607) and methanol.

    • Vortex the mixture vigorously and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids, including menaquinones.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., ethanol (B145695) or isopropanol) for analysis.

  • From Fecal Samples :

    • Lyophilize (freeze-dry) the fecal sample to remove water.

    • Homogenize the dried sample.

    • Perform a solid-liquid extraction with a solvent mixture such as hexane/isopropanol (3:2, v/v).

    • Vortex and sonicate the mixture to ensure efficient extraction.

    • Centrifuge and collect the supernatant.

    • Repeat the extraction process on the pellet.

    • Combine the supernatants, evaporate the solvent, and reconstitute the extract.

Quantification by HPLC or LC-MS
  • High-Performance Liquid Chromatography (HPLC) :

    • Column : A C18 reverse-phase column is typically used.

    • Mobile Phase : An isocratic or gradient elution with a mobile phase consisting of a mixture of organic solvents (e.g., methanol, ethanol, isopropanol) and a small amount of an aqueous buffer.

    • Detection : UV detection at approximately 248 nm or fluorescence detection after post-column reduction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) :

    • LC-MS offers higher sensitivity and specificity for the quantification of different menaquinone forms.

    • Ionization : Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

    • Detection : Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes are employed for accurate quantification of specific MK-n homologs.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from gut microbial sources.

experimental_workflow cluster_sampling Sample Collection cluster_extraction Extraction cluster_analysis Analysis Bacterial_Culture Bacterial Culture Cell_Pelleting Cell Pelleting / Sample Homogenization Bacterial_Culture->Cell_Pelleting Fecal_Sample Fecal Sample Fecal_Sample->Cell_Pelleting Solvent_Extraction Solvent Extraction (e.g., Hexane/Isopropanol) Cell_Pelleting->Solvent_Extraction Evaporation Solvent Evaporation Solvent_Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC_LCMS HPLC or LC-MS Analysis Reconstitution->HPLC_LCMS Data_Processing Data Processing and Quantification HPLC_LCMS->Data_Processing

References

Genetic Regulation of Vitamin K2 Metabolism and Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the metabolism and transport of Vitamin K2 (menaquinone). It delves into the key genes, enzymatic pathways, transcriptional control, and transport processes that collectively determine the bioavailability and biological activity of this vital nutrient. The information is presented to support advanced research and therapeutic development in fields where this compound plays a crucial role, including bone metabolism, cardiovascular health, and oncology.

Biosynthesis of this compound (Menaquinone-4)

In humans, the primary form of this compound synthesized endogenously is menaquinone-4 (MK-4). This synthesis is not a de novo process but rather a conversion from other forms of vitamin K, primarily phylloquinone (Vitamin K1) and menadione (B1676200) (Vitamin K3). The key enzyme responsible for the final step of this conversion is UbiA Prenyltransferase Domain Containing 1 (UBIAD1) .

The conversion process involves two main steps. First, phylloquinone (K1) from the diet is converted to menadione (K3). Menadione then serves as a precursor for the synthesis of MK-4. UBIAD1 catalyzes the prenylation of a menadione ring with geranylgeranyl pyrophosphate (GGPP), an intermediate of the mevalonate (B85504) pathway, to form MK-4. This enzymatic reaction is crucial for the tissue-specific availability of MK-4.

Key Genes in this compound (MK-4) Biosynthesis
GeneEnzymeFunctionCellular Localization
UBIAD1 UbiA Prenyltransferase Domain Containing 1Catalyzes the conversion of menadione to menaquinone-4 (MK-4) by adding a geranylgeranyl pyrophosphate (GGPP) side chain.Endoplasmic reticulum, Golgi apparatus, Mitochondria
This compound (MK-4) Biosynthesis Pathway

The following diagram illustrates the conversion of Vitamin K1 and K3 to the biologically active MK-4, highlighting the central role of the UBIAD1 enzyme.

MK4_Biosynthesis K1 Vitamin K1 (Phylloquinone) K3 Menadione (Vitamin K3) K1->K3 Conversion UBIAD1 UBIAD1 K3->UBIAD1 MK4 Menaquinone-4 (MK-4) GGPP Geranylgeranyl pyrophosphate (GGPP) (from Mevalonate Pathway) GGPP->UBIAD1 UBIAD1->MK4 Prenylation SXR_PXR_Pathway cluster_cell Cell cluster_nucleus Nucleus MK4 This compound (MK-4) SXR SXR/PXR MK4->SXR Binds & Activates Complex SXR/PXR-RXR Heterodimer SXR->Complex RXR RXR RXR->Complex DNA DNA (Promoter Region) Complex->DNA Binds to Response Element TargetGenes Target Genes (e.g., MGP, CYP3A4) DNA->TargetGenes Upregulates Transcription K2_Transport_Workflow Diet Dietary this compound Intestine Small Intestine (Absorption with bile salts) Diet->Intestine Chylomicrons Chylomicrons Intestine->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Blood Bloodstream (Association with Lipoproteins - LDL, HDL) Lymph->Blood Tissues Target Tissues Blood->Tissues Uptake via Lipoprotein Receptors

The Anti-Inflammatory Properties of Menaquinones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributing factor to a myriad of debilitating diseases. Emerging research has identified menaquinones, a class of vitamin K2 compounds, as potent modulators of inflammatory processes. This technical guide provides an in-depth exploration of the anti-inflammatory properties of menaquinones, with a particular focus on menaquinone-4 (MK-4) and menaquinone-7 (MK-7). We delve into the molecular mechanisms of action, primarily the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway, and present quantitative data from key in vitro and in vivo studies. Detailed experimental protocols are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes visualizations of critical signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the subject matter for researchers, scientists, and professionals in drug development.

Introduction

Menaquinones, a family of this compound homologs, are characterized by a 2-methyl-1,4-naphthoquinone ring and a variable-length isoprenoid side chain. While traditionally recognized for their essential role in blood coagulation and bone metabolism, a growing body of evidence highlights their significant anti-inflammatory capabilities.[1][2] This has positioned menaquinones as promising candidates for therapeutic interventions in chronic inflammatory diseases.

This guide will systematically review the current understanding of the anti-inflammatory effects of menaquinones, focusing on the underlying molecular pathways and presenting the key experimental evidence that substantiates these claims.

Mechanisms of Anti-Inflammatory Action

The primary mechanism through which menaquinones exert their anti-inflammatory effects is the inhibition of the NF-κB signaling pathway.[1][3] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4]

Inhibition of the NF-κB Signaling Pathway

In vitro studies have demonstrated that both MK-4 and MK-7 can suppress the activation of the NF-κB pathway. This inhibition is achieved by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), which in its unphosphorylated state, sequesters NF-κB in the cytoplasm. By stabilizing IκB, menaquinones effectively block the nuclear translocation of the p65 subunit of NF-κB, thereby preventing the transcription of pro-inflammatory genes.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR TAK1 TAK1 TLR4/TNFR->TAK1 NF-κB (p65/p50)_n NF-κB (p65/p50) Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6) Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NF-κB (p65/p50)_n->Pro-inflammatory Genes\n(TNF-α, IL-1β, IL-6) Transcription IKK Complex (IKKα/β/γ) IKK Complex (IKKα/β/γ) TAK1->IKK Complex (IKKα/β/γ) IκB-NF-κB Complex IκB-NF-κB Complex IKK Complex (IKKα/β/γ)->IκB-NF-κB Complex Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκB-NF-κB Complex->NF-κB (p65/p50) IκB Degradation NF-κB (p65/p50)->NF-κB (p65/p50)_n Nuclear Translocation Menaquinones Menaquinones Menaquinones->IKK Complex (IKKα/β/γ) Inhibition

Figure 1: Menaquinone Inhibition of the NF-κB Signaling Pathway.
Modulation of Pro-Inflammatory Cytokines

Consistent with their inhibitory effect on the NF-κB pathway, menaquinones have been shown to significantly reduce the expression and production of key pro-inflammatory cytokines. Studies have reported a dose-dependent inhibition of tumor necrosis factor-alpha (TNF-α), interleukin-1 alpha (IL-1α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) by MK-4 and MK-7 in various cell types, including microglial cells and macrophages.

Involvement of the MAPK Signaling Pathway

While the NF-κB pathway is a primary target, some evidence suggests that menaquinones may also modulate the mitogen-activated protein kinase (MAPK) signaling pathway. The MAPK pathway is another crucial regulator of inflammation, and its interaction with the NF-κB pathway is well-established. Further research is needed to fully elucidate the role of menaquinones in MAPK signaling.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth Factors/\nStress Stimuli Growth Factors/ Stress Stimuli Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors/\nStress Stimuli->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras ERK_n ERK Transcription Factors\n(e.g., AP-1) Transcription Factors (e.g., AP-1) ERK_n->Transcription Factors\n(e.g., AP-1) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->ERK_n Nuclear Translocation Menaquinones Menaquinones Menaquinones->Raf Potential Inhibition

Figure 2: Potential Modulation of the MAPK Signaling Pathway by Menaquinones.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of menaquinones has been quantified in several key studies. The following tables summarize the dose-dependent inhibitory effects of MK-4 and MK-7 on the expression of pro-inflammatory cytokines in different cellular models.

Table 1: Inhibitory Effects of Menaquinone-4 (MK-4) on Pro-Inflammatory Cytokine mRNA Expression in LPS-Stimulated MG6 Mouse Microglial Cells

MK-4 Concentration (µM)IL-1β mRNA Expression (Fold Change vs. Control)TNF-α mRNA Expression (Fold Change vs. Control)IL-6 mRNA Expression (Fold Change vs. Control)
0 (LPS only)~18~12~25
0.1~15~10~20
1~8~6~12
10~4~3~5

Data adapted from a study on LPS-induced inflammation in MG6 cells.

Table 2: Inhibitory Effects of Menaquinone-7 (MK-7) on Pro-Inflammatory Cytokine Gene Expression in Human Monocyte-Derived Macrophages (hMDMs)

MK-7 Pre-treatment (10 µM for 30h)TNF-α Inhibition (%)IL-1α Inhibition (%)IL-1β Inhibition (%)
LPS Activation20%Dose-dependent inhibition observedDose-dependent inhibition observed
MALP Activation43%Not reportedNot reported

Data adapted from an in vitro study on the inhibition of TNF-α, IL-1α, and IL-1β by MK-7.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the literature.

In Vitro Model of Neuroinflammation using MG6 Mouse Microglial Cells

Experimental_Workflow_MG6 cluster_analysis Analysis MG6 Cell Culture MG6 Cell Culture Pre-treatment with MK-4 Pre-treatment with MK-4 MG6 Cell Culture->Pre-treatment with MK-4 24 hours LPS Stimulation (1 ng/mL) LPS Stimulation (1 ng/mL) Pre-treatment with MK-4->LPS Stimulation (1 ng/mL) 3 hours Analysis Analysis LPS Stimulation (1 ng/mL)->Analysis qRT-PCR (Cytokines) qRT-PCR (Cytokines) Western Blot (NF-κB pathway) Western Blot (NF-κB pathway) Immunofluorescence (p65 translocation) Immunofluorescence (p65 translocation)

Figure 3: Experimental Workflow for a Murine Microglial Cell Model.
  • Cell Culture: MG6 mouse microglia-derived cells are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Menaquinone-4 Treatment: Cells are pre-treated with varying concentrations of MK-4 (0.1, 1, 10 µM) for 24 hours prior to stimulation.

  • LPS Stimulation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) at a concentration of 1 ng/mL for 3 hours.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted using a suitable kit and reverse transcribed into cDNA.

    • qRT-PCR is performed to measure the mRNA expression levels of Il-1β, Tnf-α, and Il-6.

    • Gene expression is normalized to a suitable housekeeping gene, such as Eef1a1.

  • Western Blot Analysis:

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are incubated with primary antibodies against phosphorylated and total forms of p65, TAK1, and IKKα/β, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence detection system.

  • Immunofluorescence for NF-κB p65 Nuclear Translocation:

    • Cells are fixed, permeabilized, and blocked.

    • Incubation with a primary antibody against the p65 subunit of NF-κB is followed by incubation with a fluorescently labeled secondary antibody.

    • Nuclei are counterstained with DAPI.

    • The subcellular localization of p65 is visualized using a fluorescence microscope.

In Vitro Model of Inflammation using Human Monocyte-Derived Macrophages (hMDMs)
  • hMDM Culture: Human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages by culturing in the presence of macrophage colony-stimulating factor (M-CSF).

  • Menaquinone-7 Treatment: Differentiated hMDMs are pre-treated with MK-7 (e.g., 10 µM) for 30 hours.

  • TLR Agonist Stimulation: Inflammation is induced by activating Toll-like receptors (TLRs) with agonists such as LPS or macrophage-activating lipopeptide (MALP).

  • Gene Expression and Protein Production Analysis: The gene expression and protein levels of TNF-α, IL-1α, and IL-1β are measured using qRT-PCR and ELISA, respectively, as described for the MG6 cell model.

Conclusion

The evidence strongly indicates that menaquinones, particularly MK-4 and MK-7, possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the subsequent reduction of pro-inflammatory cytokine production. These findings open promising avenues for the development of menaquinone-based therapeutic strategies for a range of chronic inflammatory conditions. The detailed experimental protocols provided in this guide are intended to empower researchers to further investigate and build upon this exciting area of study. Future research should continue to explore the full spectrum of molecular targets of menaquinones and validate these in vitro findings in well-designed in vivo models and clinical trials.

References

The impact of Vitamin K2 on gene expression and signal transduction

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Impact of Vitamin K2 on Gene Expression and Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences gene expression and signal transduction. It delves into the core pathways, presents quantitative data from key studies, details relevant experimental protocols, and offers visual representations of the signaling cascades.

Core Mechanisms of this compound Action

This compound, a group of menaquinone compounds, modulates cellular processes through several distinct mechanisms, extending beyond its classical role as a cofactor for γ-carboxylation.

1.1. Transcriptional Regulation via Steroid and Xenobiotic Receptor (SXR/PXR)

A primary mechanism of this compound, particularly menaquinone-4 (MK-4), is its function as a ligand for the nuclear receptor SXR (in humans) and its ortholog PXR (in mice)[1][2][3][4][5]. Upon binding, this compound activates SXR/PXR, leading to the transcriptional regulation of a wide array of target genes. This activation is central to this compound's role in bone homeostasis, metabolism, and cancer. Activated SXR/PXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA response elements in the promoter regions of target genes, thereby initiating or suppressing transcription.

1.2. Post-Translational Modification: γ-Glutamyl Carboxylation

This compound is an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational conversion of glutamate (B1630785) (Glu) residues to γ-carboxyglutamate (Gla) residues on Vitamin K-dependent proteins (VKDPs). This carboxylation is critical for the biological activity of these proteins, enabling them to bind calcium ions and interact with other proteins and cell surfaces, which is fundamental for processes like bone mineralization and the inhibition of vascular calcification.

1.3. Additional Signaling Pathways

Recent research has uncovered other signaling pathways modulated by this compound:

  • Protein Kinase A (PKA) Pathway: In osteoblastic cells, MK-4 can induce the phosphorylation of PKA, leading to the expression of novel target genes such as Growth Differentiation Factor 15 (GDF15) and Stanniocalcin 2 (STC2), independent of the SXR and GGCX pathways.

  • Gas6/Axl Signaling: this compound is crucial for the activity of Growth arrest-specific 6 (Gas6), a VKDP that serves as a ligand for the Axl family of receptor tyrosine kinases. The Gas6/Axl pathway is involved in cell survival, proliferation, and anti-apoptotic signaling in various tissues, including the vasculature.

Key Signaling Pathways and Gene Targets

2.1. Bone Homeostasis

This compound plays a pivotal role in maintaining bone health by influencing both bone formation and resorption.

  • SXR-Mediated Gene Expression: Through SXR activation, this compound upregulates the expression of key osteoblastic marker genes, including osteocalcin (B1147995) (BGLAP), matrix Gla protein (MGP), bone alkaline phosphatase (ALPL), osteoprotegerin (TNFRSF11B), and osteopontin (B1167477) (SPP1). It also transcriptionally regulates genes involved in the extracellular matrix, such as tsukushi (TSK), matrilin-2 (MATN2), and CD14, which are crucial for collagen assembly.

  • γ-Carboxylation of Bone Proteins: this compound-dependent carboxylation activates osteocalcin, a protein synthesized by osteoblasts that is essential for bone mineralization and calcium ion homeostasis. Carboxylated MGP, also produced by osteoblasts, plays a role in bone metabolism.

Below is a diagram illustrating the SXR-mediated signaling pathway in osteoblasts.

Vitamin_K2_SXR_Pathway_Bone cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VK2 This compound (MK-4) SXR SXR RXR RXR SXR_RXR_inactive SXR/RXR (Inactive) SXR_RXR_active SXR/RXR (Active) DNA DNA (Response Element) Transcription Gene Transcription mRNA mRNA Protein Osteoblastic & ECM Proteins (OCN, MGP, TSK, etc.)

Caption: SXR-mediated gene expression by this compound in osteoblasts.

2.2. Vascular Health and Calcification

This compound is a critical regulator of vascular integrity by preventing the calcification of arteries.

  • MGP Activation: The primary mechanism involves the γ-carboxylation of Matrix Gla Protein (MGP), a potent inhibitor of soft tissue calcification. MGP is synthesized by vascular smooth muscle cells (VSMCs), and its activation by this compound is essential to prevent the deposition of calcium phosphate (B84403) crystals in the arterial wall.

  • Gas6/Axl/Akt Pathway: In VSMCs, this compound restores the expression of Gas6. Activated Gas6 binds to its receptor Axl, triggering the PI3K/Akt signaling pathway, which has anti-apoptotic effects and contributes to the prevention of VSMC calcification.

The Gas6/Axl signaling pathway in vascular smooth muscle cells is depicted below.

Vitamin_K2_Gas6_Axl_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular (VSMC) VK2 This compound Gas6_inactive Inactive Gas6 VK2->Gas6_inactive γ-carboxylation Gas6_active Active Gas6 Gas6_inactive->Gas6_active Axl Axl Receptor Gas6_active->Axl Akt_inactive Akt Axl->Akt_inactive Activates Akt_active p-Akt Akt_inactive->Akt_active Apoptosis Apoptosis Akt_active->Apoptosis Inhibits Cell_Survival Cell Survival & Prevention of Calcification Akt_active->Cell_Survival Promotes

Caption: Gas6/Axl/Akt anti-apoptotic pathway mediated by this compound.

2.3. Inflammation and Neurological Function

Emerging evidence points to the role of this compound in modulating inflammatory and neurological pathways. It has been shown to suppress the expression of pro-inflammatory cytokines such as IL-1α, IL-1β, and TNF-α. A recent study demonstrated that this compound can reduce the expression of genes associated with neurodegeneration (PSEN1, BACE1) and neuroinflammation (IL-1β, IL-6), while upregulating genes that protect against amyloid formation (ADAM10, ADAM17).

Quantitative Data on Gene Expression

The following tables summarize quantitative data from studies investigating the effect of this compound on gene expression.

Table 1: SXR-Mediated Upregulation of Osteoblast Markers by this compound (MK-4) Data from studies on human osteosarcoma cell lines (HOS, MG-63).

Gene TargetTreatmentFold Increase in mRNA Levels (approx.)
Bone Alkaline Phosphatase (ALPL)10 µM MK-42.5 - 4.0
Osteopontin (OPN)10 µM MK-42.0 - 3.5
Matrix Gla Protein (MGP)10 µM MK-43.0 - 5.0
Osteoprotegerin (OPG)10 µM MK-42.0 - 3.0
CYP3A4 (SXR target gene)10 µM MK-44.0 - 8.0

Table 2: PKA-Mediated Gene Upregulation by this compound (MK-4) in Osteoblastic Cells Data from oligonucleotide microarray analysis.

Gene TargetTreatmentFold Increase in mRNA Levels (approx.)
Growth Differentiation Factor 15 (GDF15)10 µM MK-43.0 - 5.0
Stanniocalcin 2 (STC2)10 µM MK-44.0 - 6.0

Table 3: PXR-Mediated Regulation of Metabolic Genes by this compound (MK-4) in Humanized PXR Mice Data from quantitative RT-PCR analysis in mouse liver.

Gene TargetTreatment (single oral dose)Change in mRNA Levels
Cyp7a1 (Bile Acid Synthesis)100 mg/kg MK-4▼ ~50%
Cyp8b1 (Bile Acid Synthesis)100 mg/kg MK-4▼ ~40%
Abca3 (Drug Metabolism)100 mg/kg MK-4▲ ~2-fold
Sult1b1 (Drug Metabolism)100 mg/kg MK-4▲ ~1.5-fold

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to elucidate the effects of this compound.

4.1. Cell Culture and Treatment

  • Cell Lines: Human osteosarcoma cell lines (e.g., HOS, MG-63, Saos-2), primary osteoblasts, vascular smooth muscle cells (VSMCs), and hepatocellular carcinoma cells (e.g., HuH7) are commonly used.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS). For studies involving nuclear receptors, charcoal-stripped FBS is often used to eliminate confounding effects of hormones in the serum.

  • Treatment: this compound (commonly MK-4 or MK-7) is dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO) and added to the culture medium at various concentrations (typically in the micromolar range, e.g., 1-10 µM) for specified durations (e.g., 24-48 hours).

4.2. Gene Expression Analysis

  • RNA Isolation: Total RNA is extracted from cultured cells or tissues using methods like TRIzol reagent or commercial kits.

  • Quantitative Real-Time PCR (qRT-PCR): This is the standard method for quantifying the mRNA levels of specific genes. Reverse transcription is performed to synthesize cDNA, followed by PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). Gene expression is normalized to a housekeeping gene (e.g., GAPDH, ACTB).

  • Oligonucleotide Microarray/RNA-Sequencing: To obtain a global view of gene expression changes, microarray analysis or RNA-seq is performed. This allows for the identification of novel target genes and pathways affected by this compound treatment.

4.3. Analysis of Protein Levels and Activity

  • Western Blotting: This technique is used to detect and quantify specific proteins. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against the protein of interest (e.g., p-Akt, Nrf2) and a secondary antibody for detection.

  • Luciferase Reporter Assays: To confirm the activation of a specific transcription factor (like SXR), a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that factor is transfected into cells. An increase in luciferase activity upon this compound treatment indicates receptor activation.

The workflow for a typical gene expression study is outlined in the diagram below.

Experimental_Workflow_Gene_Expression Start Cell Culture (e.g., Osteoblasts) Treatment Treatment with This compound vs. Vehicle Control Start->Treatment Harvest Harvest Cells (e.g., after 24h) Treatment->Harvest RNA_Isolation Total RNA Isolation Harvest->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (qPCR) with specific primers cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Relative Quantification, e.g., ΔΔCt) qPCR->Data_Analysis End Results: Fold Change in Gene Expression Data_Analysis->End

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion and Future Directions

This compound is a pleiotropic signaling molecule that impacts gene expression through multiple pathways, including the activation of the SXR/PXR nuclear receptor, its role as a cofactor in γ-carboxylation, and modulation of the PKA and Gas6/Axl pathways. These actions translate into significant effects on bone metabolism, vascular health, inflammation, and neurological function. For drug development professionals, these pathways present novel targets for therapeutic intervention in osteoporosis, cardiovascular disease, and potentially neurodegenerative disorders.

Future research should focus on:

  • Elucidating the full spectrum of SXR/PXR target genes regulated by different menaquinone isoforms.

  • Investigating the crosstalk between the SXR, PKA, and Gas6/Axl signaling pathways.

  • Conducting large-scale clinical trials to confirm the therapeutic efficacy of this compound supplementation for these non-classical indications.

  • Utilizing advanced techniques like ChIP-seq and RNA-seq to map the genome-wide binding sites of SXR/PXR in response to this compound and to gain a deeper, unbiased understanding of the transcriptional networks it regulates.

References

Vitamin K2's Involvement in Sphingolipid Synthesis and Neurological Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Vitamin K2, particularly its menaquinone-4 (MK-4) isoform, is emerging as a critical nutrient for brain health, extending far beyond its classical role in coagulation. MK-4 is the predominant form of vitamin K in the brain, where it plays a pivotal role in the synthesis and homeostasis of sphingolipids—a class of lipids essential for neuronal membrane structure, signal transduction, and myelination.[1][2][3][4][5] This technical guide provides an in-depth review of the current understanding of this compound's involvement in brain sphingolipid metabolism. It consolidates evidence from in vivo and in vitro studies, details established experimental protocols for investigation, and outlines the proposed, though not yet fully elucidated, mechanisms of action. This document is intended for researchers, scientists, and drug development professionals investigating neurodegenerative diseases and the therapeutic potential of targeting lipid metabolic pathways.

Introduction: The Intersection of this compound and Brain Lipids

The central nervous system (CNS) is uniquely enriched in lipids, which constitute approximately 50% of its dry weight. Among these, sphingolipids are a highly complex and vital class, including ceramides, sphingomyelin, sulfatides, and gangliosides. They are not merely structural components of cell membranes but are also critical signaling molecules that regulate cell proliferation, differentiation, survival, and intercellular communication. Consequently, alterations in sphingolipid metabolism are increasingly implicated in the pathogenesis of neurodegenerative disorders like Alzheimer's and Parkinson's disease.

For over three decades, a connection between vitamin K and brain sphingolipid metabolism has been recognized. The primary form of vitamin K found in the brain is menaquinone-4 (MK-4), which accounts for over 98% of the total vitamin K content in this organ. Unlike its role in the liver, where it functions as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX) to activate clotting factors, its role in the brain's sphingolipid regulation appears to be a non-canonical, GGCX-independent function. This guide explores the biochemical pathways, experimental evidence, and methodologies central to understanding this critical neuro-nutritional axis.

The Central Role of UBIAD1 in Brain MK-4 Synthesis

The high concentration of MK-4 in the brain is not a direct result of dietary intake but is primarily synthesized locally from other forms of vitamin K, such as dietary phylloquinone (K1) and other menaquinones (K2). This conversion is catalyzed by the enzyme UbiA prenyltransferase domain-containing 1 (UBIAD1). UBIAD1, located in the endoplasmic reticulum (ER) and Golgi apparatus, facilitates the prenylation of menadione (B1676200) (vitamin K3) using geranylgeranyl pyrophosphate (GGPP) as a donor to produce MK-4. This localized synthesis underscores the brain's specific requirement for MK-4 and links vitamin K metabolism directly with the cholesterol and isoprenoid synthesis pathways.

cluster_synthesis MK-4 Synthesis in Brain (ER/Golgi) VK1 Dietary Vitamin K1 (Phylloquinone) Menadione Menadione (VK3) (Intermediate) VK1->Menadione MK_n Dietary this compound (MK-n) MK_n->Menadione UBIAD1 UBIAD1 (Prenyltransferase) Menadione->UBIAD1 GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPP->UBIAD1 MK4 Menaquinone-4 (MK-4) (Active form in brain) UBIAD1->MK4 cluster_logic Proposed Regulatory Role of this compound in Brain MK4 This compound (MK-4) EnzReg Regulation of Sphingolipid Synthesis Enzymes (Mechanism Under Investigation) MK4->EnzReg Regulates SL_Synth Sphingolipid Homeostasis EnzReg->SL_Synth Myelin Myelination & Membrane Integrity SL_Synth->Myelin Signal Neuronal Signaling SL_Synth->Signal Health Neuronal Health & Survival Myelin->Health Signal->Health cluster_gas6 Neuroprotective Gas6 Signaling Pathway VK2 This compound GGCX GGCX VK2->GGCX Cofactor Gas6_a Gas6 (Active) GGCX->Gas6_a Gas6_i Gas6 (Inactive) Gas6_i->GGCX Axl Axl Receptor Gas6_a->Axl Binds & Activates PI3K PI3K Axl->PI3K Akt Akt PI3K->Akt Bad_p p-Bad Akt->Bad_p Apoptosis Apoptosis Bad_p->Apoptosis Inhibits cluster_workflow General Experimental Workflow Model Animal Model (e.g., Warfarin-Induced VK Deficiency) Dissection Brain Tissue Dissection & Freezing Model->Dissection Extraction Lipid Extraction (Bligh & Dyer Method) Dissection->Extraction LCMS LC-MS/MS Analysis (Targeted Sphingolipidomics) Extraction->LCMS Data Data Processing & Quantification LCMS->Data Interpretation Biological Interpretation Data->Interpretation

References

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Quantification of Vitamin K2 in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of menaquinones (MKs), is a fat-soluble vitamin that plays a critical role in various physiological processes, including bone metabolism and the regulation of vascular calcification.[1][2] Accurate quantification of this compound in serum is essential for clinical research, nutritional assessment, and the development of therapeutic interventions. However, the analysis of this compound in serum presents several challenges due to its low circulating concentrations, lipophilic nature, and the presence of interfering substances in the biological matrix.[1][3]

This document provides detailed application notes and protocols for the quantification of this compound (specifically MK-4 and MK-7) in human serum using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Approaches: An Overview

The two primary methods for the sensitive and specific quantification of this compound in serum are HPLC with fluorescence detection and LC-MS/MS.

  • HPLC with Fluorescence Detection (HPLC-FLD): This method often requires post-column reduction of the non-fluorescent quinone forms of Vitamin K to their fluorescent hydroquinone (B1673460) forms.[4] This is typically achieved using a post-column reactor containing a reducing agent like zinc. HPLC-FLD offers good sensitivity and is a well-established technique.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method that has become increasingly common for this compound analysis. It often requires less extensive sample cleanup compared to HPLC-FLD and can provide structural information, enhancing confidence in analyte identification.

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated HPLC methods for this compound quantification in serum.

Table 1: HPLC with Fluorescence Detection (Post-Column Reduction)

ParameterVitamin K1Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)Source(s)
Limit of Quantification (LOQ) 0.03 ng/mL0.04 ng/mL0.03 ng/mL
Limit of Detection (LOD) 0.015 ng/mL4 pg (on column)4 pg (on column)
Linearity Range 0.1 - 15 ng/mL0.1 - 15 ng/mL0.1 - 15 ng/mL
Recovery 98% - 110%98% - 110%98% - 110%
Intra-day Precision (%CV) < 10%< 10%< 10%
Inter-day Precision (%CV) < 10%< 10%< 10%

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

ParameterVitamin K1Menaquinone-4 (MK-4)Menaquinone-7 (MK-7)Source(s)
Limit of Quantification (LOQ) 0.14 nmol/L0.14 nmol/L4.40 nmol/L
Limit of Detection (LOD) 50 pg/mL100 pg/mL-
Linearity Range 0.10 - 10 ng/mL0.10 - 10 ng/mL0.10 - 10 ng/mL
Recovery 102.6% - 108.3%94.0% - 108.7%100.6% - 106.7%
Intra-assay Precision (%CV) 2.3% - 10.4%3.2% - 14.3%6.0% - 11.1%
Inter-assay Precision (%CV) 7.4% - 12.8%8.7% - 15.2%7.2% - 13.2%

Experimental Workflows and Signaling Pathways

G Experimental Workflow for this compound Quantification in Serum cluster_sample_prep Sample Preparation cluster_analysis Analysis serum Serum Sample (0.5 mL) is_addition Add Internal Standard serum->is_addition protein_precip Protein Precipitation (e.g., with Ethanol) is_addition->protein_precip lle Liquid-Liquid Extraction (e.g., with Hexane) protein_precip->lle evaporation1 Evaporate Organic Layer lle->evaporation1 reconstitution1 Reconstitute in Hexane (B92381) evaporation1->reconstitution1 spe Solid-Phase Extraction (SPE) (Silica Cartridge) reconstitution1->spe elution Elute with Diethylether:Hexane spe->elution evaporation2 Evaporate Eluate elution->evaporation2 reconstitution2 Reconstitute in Mobile Phase evaporation2->reconstitution2 injection Inject into HPLC/LC-MS reconstitution2->injection hplc HPLC Separation (C18 Column) injection->hplc post_column Post-Column Reduction (for Fluorescence Detection) hplc->post_column detection Detection (FLD or MS/MS) post_column->detection data_acq Data Acquisition detection->data_acq quantification Quantification data_acq->quantification

Caption: Experimental Workflow for this compound Quantification.

VitaminKCycle Vitamin K Cycle and Protein Carboxylation cluster_cycle Vitamin K Cycle cluster_carboxylation Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR/VKR VK_epoxide Vitamin K Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase Protein_Glu Vitamin K-Dependent Protein (with Glutamate residues - Glu) VK_hydroquinone->Protein_Glu Cofactor VK_epoxide->VK_quinone VKOR Protein_Gla Carboxylated Protein (with γ-Carboxyglutamate - Gla) Protein_Glu->Protein_Gla Bone_Health Bone_Health Protein_Gla->Bone_Health Promotes Bone Mineralization (via Osteocalcin) Vascular_Health Vascular_Health Protein_Gla->Vascular_Health Inhibits Vascular Calcification (via MGP) Warfarin Warfarin (Anticoagulant) VKOR VKOR Warfarin->VKOR Inhibits

Caption: Vitamin K Cycle and Protein Carboxylation Pathway.

Experimental Protocols

Protocol 1: Sample Preparation (Liquid-Liquid Extraction followed by Solid-Phase Extraction)

This protocol is a comprehensive approach for isolating this compound from serum and minimizing matrix effects.

Materials:

  • Serum samples

  • Internal standard solution (e.g., a deuterated form of Vitamin K or a structural analog)

  • Ethanol (B145695) (reagent grade)

  • n-Hexane (HPLC grade)

  • Diethylether (HPLC grade)

  • Isopropanol (B130326) (HPLC grade)

  • Silica (B1680970) Solid-Phase Extraction (SPE) cartridges

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

Procedure:

  • Sample Aliquoting: To a glass tube, add 500 µL of serum.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the serum sample.

  • Protein Precipitation: Add 2 mL of ethanol to the serum sample, vortex for 30 seconds to precipitate proteins.

  • First Liquid-Liquid Extraction:

    • Add 4 mL of n-hexane to the tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at approximately 3700 x g for 10 minutes.

    • Carefully transfer the upper hexane layer to a clean glass tube.

  • Second Liquid-Liquid Extraction:

    • Add another 4 mL of n-hexane to the remaining aqueous layer and repeat the extraction process.

    • Combine the hexane layers.

  • Evaporation: Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE):

    • Reconstitute the dried extract in 2 mL of n-hexane.

    • Condition a silica SPE cartridge with 3 x 3 mL of n-hexane.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 3 x 3 mL of n-hexane to remove interfering lipids.

    • Elute Vitamin K with 3 x 3 mL of a 3:97 (v/v) diethylether:hexane solution.

  • Final Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the final residue in 100 µL of isopropanol or the initial mobile phase.

    • The sample is now ready for injection into the HPLC system.

Protocol 2: HPLC with Fluorescence Detection

This protocol is suitable for the quantification of this compound using a standard HPLC system equipped with a fluorescence detector and a post-column reduction reactor.

Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or equivalent

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Column Temperature: 22°C (ambient)

  • Mobile Phase: 85% Methanol, 9% 2-Propanol, 5% Acetonitrile, and 1% of a solution containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid in methanol.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 50 µL

  • Post-Column Reactor: A column packed with zinc powder.

  • Fluorescence Detector:

    • Excitation Wavelength: 246 nm

    • Emission Wavelength: 430 nm

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standards and samples.

  • Process the chromatograms using appropriate software to determine the peak areas of the analytes and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Calculate the concentration of this compound in the serum samples from the calibration curve.

Protocol 3: LC-MS/MS Analysis

This protocol provides a highly sensitive and specific method for the quantification of this compound.

Instrumentation and Conditions:

  • LC System: Thermo Scientific Vanquish Horizon or equivalent

  • MS System: Thermo Scientific TSQ Endura Triple Quadrupole Mass Spectrometer or equivalent

  • Column: PFP (Pentafluorophenyl) column (e.g., 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in water

  • Mobile Phase B: 0.1% Formic Acid in methanol

  • Gradient Elution: A gradient program should be optimized to achieve baseline separation of the menaquinones. A typical run time is around 4 minutes.

  • Flow Rate: Optimized for the column dimensions (e.g., 0.4 mL/min)

  • Injection Volume: 5-10 µL

  • Ionization Source: Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

  • Detection Mode: Scheduled Reaction Monitoring (SRM)

Procedure:

  • Optimize the MS parameters (e.g., spray voltage, capillary temperature, collision energy) for each this compound analog and the internal standard by direct infusion.

  • Develop an SRM method with at least two transitions per analyte for confident quantification and confirmation.

  • Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

  • Inject the prepared standards and samples.

  • Process the data using the instrument's software to quantify the analytes based on the calibration curve generated from the standards.

Conclusion

The described HPLC-FLD and LC-MS/MS methods, coupled with a robust sample preparation protocol, provide reliable and sensitive means for the quantification of this compound in human serum. The choice of method will depend on the specific requirements of the study, available instrumentation, and the desired level of sensitivity and specificity. Proper validation of the chosen method is crucial to ensure accurate and reproducible results.

References

Revolutionizing Menaquinone Isomer Analysis: Advanced Mass Spectrometry-Based Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides detailed protocols for the analysis of menaquinone (Vitamin K2) isomers using state-of-the-art mass spectrometry techniques. The methodologies outlined below are designed to deliver high sensitivity, specificity, and accuracy for the quantification of various menaquinone isomers, including the challenging separation of cis/trans forms, which is crucial for determining biological activity.

Introduction

Menaquinones, a class of essential fat-soluble vitamins, play a critical role in vital physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1] The biological activity of menaquinones is highly dependent on their isomeric form, with the all-trans form being the most biologically significant.[2] Consequently, accurate and reliable analytical methods are imperative for distinguishing and quantifying these isomers in various matrices, from dietary supplements to biological samples. This document details robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the comprehensive analysis of menaquinone isomers.

Experimental Protocols

Protocol 1: Quantification of Menaquinone-4 and Menaquinone-7 in Human Serum

This protocol is optimized for the simultaneous quantification of menaquinone-4 (MK-4) and menaquinone-7 (MK-7) in human serum, a common matrix for assessing vitamin K status.

1. Sample Preparation:

  • Materials:

    • Human serum samples

    • Internal Standard (IS) solution (e.g., deuterated K1-d7, MK-4-d7, and MK-7-d7 at 100 ng/mL in methanol)[3]

    • Acetonitrile (B52724)

    • Methanol (B129727)

    • Water

    • Biotage ISOLUTE PLD+ 96-well plate (50 mg) or equivalent for phospholipid removal[3]

  • Procedure:

    • To a 500 µL aliquot of serum, add 5 µL of the internal standard solution.[3]

    • Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm.

    • Centrifuge the mixture at 4300 rpm for 10 minutes to precipitate proteins.

    • Load the supernatant onto the phospholipid removal plate and apply a vacuum to collect the eluate.

    • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 15:85 water:methanol.

    • Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: Raptor Biphenyl (or equivalent)

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v)

  • Gradient: A fast, 4-minute gradient is typically employed.

  • Flow Rate: 0.6 mL/min, potentially increasing to 0.8 mL/min during the run.

  • Column Temperature: 25 °C

3. Mass Spectrometry Conditions:

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Dynamic Multiple Reaction Monitoring (MRM).

  • Key Parameters (example):

    • Gas Temperature: 340 °C

    • Gas Flow: 8 L/min

    • Nebulizer: 28 psi

    • Sheath Gas Temperature: 380 °C

    • Sheath Gas Flow: 12 L/min

  • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Protocol 2: Separation and Analysis of Menaquinone-7 cis/trans Isomers in Dietary Supplements

This protocol focuses on the challenging separation of geometric isomers of MK-7, which is critical for evaluating the quality and potential efficacy of dietary supplements.

1. Sample Preparation (for oil-based supplements):

  • Materials:

    • Dietary supplement (oil capsule or tablet)

    • Methanol:THF (7:3 v/v) solution

    • n-Hexane

  • Procedure:

    • Extract the menaquinones from the supplement using the methanol:THF solution.

    • For oil-based supplements, a liquid-liquid extraction with n-hexane may be necessary to remove the oil matrix.

    • Evaporate the solvent and reconstitute in a suitable injection solvent.

2. Liquid Chromatography Conditions:

  • Column: A column with high shape selectivity is required. Options include:

    • COSMOSIL Cholester column

    • Accucore C30 column

  • Mobile Phase: Isocratic elution with a mixture of methanol and ethanol (B145695) is often effective.

  • Flow Rate: Dependent on the column dimensions, typically around 1.0 - 4.5 mL/min.

  • Column Temperature: Sub-ambient temperatures (e.g., 15 °C) can significantly improve the resolution of cis/trans isomers.

3. Mass Spectrometry Conditions:

  • Ion Source: High-Resolution Mass Spectrometry (HRMS) with a QTOF detector is ideal for identification of unknown isomers.

  • Detection: For quantification, a Diode Array Detector (DAD) can be used in conjunction with MS for confirmation.

Quantitative Data Summary

The performance of LC-MS/MS methods for menaquinone analysis is summarized in the tables below. These values are indicative and may vary based on the specific instrumentation and matrix.

Table 1: Method Performance for MK-4 and MK-7 in Human Serum

ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Reference
Linearity Range 0.050–1.598 ng/mL0.074–0.759 ng/mL
Limit of Quantification (LOQ) 0.04 ng/mL0.03 ng/mL
Intra-assay Precision (%CV) 3.2% - 14.3%6.0% - 11.1%
Inter-assay Precision (%CV) 8.7% - 15.2%7.2% - 13.2%
Accuracy (% Bias) 0.5% - 10.7%2.0% - 6.7%
Recovery 94.0% - 108.7%100.6% - 106.7%

Table 2: Method Performance for MK-7 Isomer Analysis in Dietary Supplements

ParameterAll-trans Menaquinone-7 (MK-7)Reference
Linearity Range LOQ to 250 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL
Intra-day Precision (%CV) 0.8%
Inter-day Precision (%CV) 4.1%
Recovery 85% - 94.6%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Phospholipid_Removal Phospholipid Removal Centrifugation->Phospholipid_Removal Evaporation Evaporation Phospholipid_Removal->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (Biphenyl Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Menaquinone Analysis in Serum.

isomer_separation_logic cluster_goal Analytical Goal cluster_approach Chromatographic Approach cluster_outcome Outcome Goal Separate cis/trans Menaquinone Isomers High_Selectivity_Column High Shape Selectivity Column (e.g., C30, Cholester) Goal->High_Selectivity_Column Optimized_Temp Optimized Temperature (Sub-ambient) Goal->Optimized_Temp Isocratic_Elution Isocratic Elution Goal->Isocratic_Elution Resolution Baseline Resolution of cis and trans Isomers High_Selectivity_Column->Resolution Optimized_Temp->Resolution Isocratic_Elution->Resolution

Caption: Logic for cis/trans Isomer Separation.

References

Application Notes and Protocols for Inducing Vitamin K2 Deficiency in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and neuronal function. Animal models of this compound deficiency are indispensable tools for investigating its biological roles, elucidating the mechanisms of Vitamin K-dependent (VKD) proteins, and for the preclinical evaluation of therapeutic interventions. These application notes provide detailed protocols for inducing this compound deficiency in rodent models, primarily through dietary restriction and pharmacological intervention.

Key Concepts in this compound Deficiency Models

Inducing a state of this compound deficiency in animal models can be achieved through two primary approaches:

  • Dietary-Induced Deficiency: This method involves feeding animals a specially formulated diet deficient in Vitamin K. To enhance the deficiency, this is often combined with methods to limit coprophagy (re-ingestion of feces), as gut microbiota can synthesize menaquinones. Additionally, antibiotics can be administered to suppress the gut microbiome, further reducing endogenous this compound production.

  • Pharmacologically-Induced Deficiency: This approach utilizes Vitamin K antagonists, such as warfarin (B611796). Warfarin inhibits the Vitamin K epoxide reductase (VKOR), an enzyme essential for recycling Vitamin K to its active, reduced form. This functional deficiency prevents the gamma-carboxylation and subsequent activation of VKD proteins. To isolate the effects on extrahepatic tissues while maintaining normal coagulation, a carefully balanced regimen of warfarin and phylloquinone (Vitamin K1) is often employed.

I. Dietary-Induced Vitamin K Deficiency Protocols

This method is suitable for studying the long-term effects of dietary Vitamin K insufficiency.

Protocol 1: Vitamin K Deficient Diet in Mice

This protocol is adapted from studies investigating the impact of dietary Vitamin K deficiency on tissue concentrations of phylloquinone and menaquinone-4 (MK-4).[1]

Experimental Protocol:

  • Animal Model: C57BL/6 mice (female, 6 weeks old) are commonly used.

  • Acclimation: Acclimate mice for one week with a standard AIN-93G diet. House them individually in stainless steel suspended wire caging to minimize coprophagy.

  • Induction of Deficiency: Switch the diet to a Vitamin K-deficient AIN-93G formulation.

  • Duration: Maintain the mice on the deficient diet for a period of 7 to 28 days.

  • Endpoint Analysis: At the end of the study period, collect blood and tissues (liver, kidney, brain, pancreas, fat) for analysis of Vitamin K concentrations (phylloquinone and MK-4) by HPLC or LC-MS. Monitor for clinical signs of deficiency, such as bleeding, although this protocol is designed to induce a subclinical deficiency.

Quantitative Data Summary:

ParameterControl Diet (AIN-93G)Vitamin K-Deficient DietDurationOutcomeReference
Phylloquinone Content903.5 ± 26.5 µg/kg21.4 ± 3.0 µg/kg7-28 daysSignificant reduction of Vitamin K in all tissues except fat within 7 days. Undetectable liver Vitamin K at 28 days with no clinical bleeding.[1]
Phylloquinone Content1 mg/kg80 µg/kg6 monthsReduced menaquinone-4 in brain tissue, impaired cognitive function.[2]
Protocol 2: Vitamin K Deficient Diet with Antibiotic Treatment in Rats

This protocol establishes a more severe Vitamin K deficiency by combining a deficient diet with an antibiotic to suppress gut microbiota.[3][4]

Experimental Protocol:

  • Animal Model: Sprague-Dawley rats.

  • Groups:

    • Control group: Standard diet.

    • Deficiency groups: Vitamin K-deficient diet and intragastric administration of gentamicin (B1671437).

  • Induction of Deficiency:

    • Feed rats a Vitamin K-deficient diet (Vitamin K1 content < 2 ng/g).

    • Administer gentamicin (30 mg/kg) intragastrically daily.

  • Duration: The study can be conducted for 14, 21, or 28 days to achieve varying degrees of deficiency.

  • Endpoint Analysis:

    • Coagulation assays: Measure prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).

    • Biochemical markers: Assay plasma levels of Protein Induced by Vitamin K Absence or antagonist-II (PIVKA-II) by ELISA.

    • Vitamin K status: Determine liver concentrations of Vitamin K1 and K2 by HPLC.

    • Coagulation factor activity: Measure the activity of factors II, VII, IX, and X.

Quantitative Data Summary:

DurationKey FindingsReference
14 daysUndetectable liver Vitamin K1 and K2, prolonged aPTT, increased PIVKA-II.
21 daysIn addition to the 14-day findings, prolonged PT and decreased Factor IX activity.
28 daysSevere deficiency with prolonged PT and aPTT, and decreased activities of Factors II, VII, IX, and X.

II. Pharmacologically-Induced Vitamin K Deficiency Protocols

This approach is useful for inducing a rapid and controlled state of functional Vitamin K deficiency.

Protocol 3: Warfarin-Induced Extrahepatic Vitamin K Deficiency in Rats

This protocol is designed to induce Vitamin K deficiency in extrahepatic tissues while maintaining normal hemostasis by supplementing with Vitamin K1.

Experimental Protocol:

  • Animal Model: 8-week-old rats.

  • Groups:

    • Control group: Normal drinking water and saline injections.

    • WVK (Warfarin + Vitamin K) group: Warfarin in drinking water and subcutaneous phylloquinone injections.

  • Induction of Deficiency:

    • Administer warfarin in drinking water at a dose of 14 mg/kg/day.

    • Inject phylloquinone (Vitamin K1) subcutaneously at 85 mg/kg/day, three times per week. Start phylloquinone injections one week before warfarin administration.

    • Adjust warfarin dosing based on water consumption.

  • Diet: Both groups are fed an AIN-93-based diet containing 750 µg phylloquinone/kg.

  • Duration: 10 successive weeks.

  • Endpoint Analysis:

    • Behavioral tests: Morris water maze for cognitive function, open field test for locomotor activity.

    • Biochemical analysis: Measure brain levels of phylloquinone and MK-4.

Quantitative Data Summary:

TreatmentDurationBrain MK-4 LevelsBehavioral OutcomeReference
Warfarin (14 mg/kg/day) + Phylloquinone (85 mg/kg/day)10 weeksRepresented no more than 20% of total Vitamin K, a dramatic decrease compared to controls where it was ~85%.Longer latencies in Morris water maze, lower locomotor activity.
Protocol 4: Warfarin-Induced Subclinical Vitamin K Deficiency for Vascular Calcification Studies in Rats

This protocol is adapted to induce subclinical Vitamin K deficiency to study its effects on extrahepatic Gla-proteins like osteocalcin (B1147995) and Matrix-Gla protein (MGP).

Experimental Protocol:

  • Animal Model: Wistar rats.

  • Induction of Deficiency (Modified Dosing):

    • Administer warfarin subcutaneously at a dose of 150 mg/kg body weight daily.

    • Supplement with oral Vitamin K1 at a dose of 22.5 mg/kg body weight per day to prevent bleeding.

  • Duration: 4 weeks.

  • Endpoint Analysis:

    • Histology: Examine blood vessels for calcium deposits.

    • Serum markers: Measure levels of carboxylated and uncarboxylated osteocalcin.

Quantitative Data Summary:

TreatmentDurationOutcomeReference
Warfarin (150 mg/kg/day) + Vitamin K1 (22.5 mg/kg/day)4 weeksInduced vascular calcification and significant changes in serum osteocalcin forms without causing hemorrhagic death.

III. Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_dietary Dietary-Induced Deficiency cluster_pharma Pharmacologically-Induced Deficiency acclimation_d Acclimation (Standard Diet) induction_d Vitamin K Deficient Diet (+/- Antibiotics) acclimation_d->induction_d duration_d Duration (e.g., 14, 21, 28 days) induction_d->duration_d analysis_d Endpoint Analysis (Coagulation, PIVKA-II, Tissue VK) duration_d->analysis_d acclimation_p Acclimation (Standard Diet) induction_p Warfarin Administration (+ Vitamin K1 Supplementation) acclimation_p->induction_p duration_p Duration (e.g., 4, 10 weeks) induction_p->duration_p analysis_p Endpoint Analysis (Behavioral, Tissue MK-4, Vascular Calcification) duration_p->analysis_p

Caption: General experimental workflows for inducing this compound deficiency.

Signaling Pathway Diagram: Gas6/Axl Signaling

Growth arrest-specific 6 (Gas6) is a Vitamin K-dependent protein that acts as a ligand for the Axl receptor tyrosine kinase. The proper function of Gas6, including its ability to bind to phosphatidylserine (B164497) on apoptotic cells and activate Axl signaling, is dependent on the gamma-carboxylation of its Gla domain, a Vitamin K-dependent process. This compound deficiency can, therefore, impair Gas6 function and disrupt downstream signaling pathways involved in cell survival, proliferation, and migration.

Gas6_Axl_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Gas6 Gas6 (Vitamin K-Dependent) Axl Axl Receptor Gas6->Axl Binds & Activates PI3K PI3K Axl->PI3K Phosphorylates ERK ERK Axl->ERK Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotes ERK->CellSurvival Promotes

References

Application Notes and Protocols: Cell Culture Supplementation with MK-4 versus MK-7 for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Two of the most studied forms of this compound, menaquinone-4 (MK-4) and menaquinone-7 (MK-7), are of particular interest for in vitro research due to their distinct biological activities. These compounds differ in the length of their isoprenoid side chain, which influences their bioavailability, half-life, and tissue distribution[1][2][3]. In cell culture, both MK-4 and MK-7 have been shown to modulate a variety of cellular processes, including osteoblast differentiation, cancer cell proliferation and apoptosis, and neuroinflammation.

MK-4 is the predominant form of this compound found in animal tissues, as it can be synthesized from vitamin K1 and other menaquinones[1][2]. In contrast, MK-7 is primarily of bacterial origin, found in high concentrations in fermented foods like natto. A key difference between the two is their bioavailability and half-life; MK-7 has a much longer half-life in circulation compared to MK-4, which is cleared more rapidly. This difference may have implications for their efficacy and dosing in in vitro experiments.

These application notes provide a comparative overview of MK-4 and MK-7 in cell culture, summarizing their effects on various cell types and providing detailed protocols for their use in in vitro studies.

Data Presentation: Quantitative Comparison of MK-4 and MK-7 in Vitro

The following tables summarize the effective concentrations and observed effects of MK-4 and MK-7 in various in vitro models.

Table 1: Effects of MK-4 and MK-7 on Osteoblastic Cells

ParameterMK-4MK-7Cell Line(s)Reference(s)
Effective Concentration 1.5 mg/day (in vivo)10⁻⁶ MHuman osteoblastic cells (SAOS-2), Rat femoral tissue
Alkaline Phosphatase (ALP) Activity IncreasedSignificantly IncreasedSAOS-2
Osteocalcin (OCN) Production Increased γ-carboxylation at 1500 µ g/day Significantly IncreasedHuman osteoblasts, SAOS-2
Calcium Content Not specifiedSignificantly IncreasedRat femoral tissue
Gene Expression Not specifiedNot specified

Table 2: Effects of MK-4 and MK-7 on Cancer Cell Lines

ParameterMK-4MK-7Cell Line(s)Reference(s)
Effective Concentration 5 µM - 100 µMNot specifiedT24, J82 (Bladder); PC-3, LNCaP (Prostate)
Cell Viability Dose- and time-dependent decreaseNot specifiedT24, J82, PC-3, LNCaP
Apoptosis Significant increase in late apoptosis (38.5% at 50 µM, 84.3% at 100 µM in T24 cells after 24h)Not specifiedT24, J82, PC-3
Gene/Protein Expression Not specifiedNot specified

Table 3: Effects of MK-4 and MK-7 on Other Cell Types

ParameterMK-4MK-7 (or MK7R)Cell Line(s)Reference(s)
Effective Concentration 50 µM50 µMSK-N-BE (Neuroblastoma)
Neuroinflammation Gene Expression (IL-1β, IL-6) DecreasedDecreasedSK-N-BE
Amyloidogenesis Gene Expression (ADAM10, ADAM17) No significant changeUpregulatedSK-N-BE
Amyloidogenesis Gene Expression (PSEN1, BACE1) Decreased (PSEN1)DecreasedSK-N-BE

Experimental Protocols

Protocol 1: General Preparation and Supplementation of MK-4 and MK-7 in Cell Culture

1.1. Materials:

  • Menaquinone-4 (MK-4) powder

  • Menaquinone-7 (MK-7) powder

  • Ethanol (B145695) (EtOH), sterile, molecular biology grade

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

1.2. Stock Solution Preparation:

  • MK-4 Stock (e.g., 10 mM in Ethanol):

    • Aseptically weigh out the required amount of MK-4 powder.

    • Dissolve in sterile ethanol to a final concentration of 10 mM. For example, for a molecular weight of 444.65 g/mol , dissolve 4.45 mg in 1 mL of ethanol.

    • Vortex until fully dissolved. Protect from light.

    • Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • MK-7 Stock (e.g., 10 mM in DMSO):

    • Aseptically weigh out the required amount of MK-7 powder.

    • Dissolve in sterile DMSO to a final concentration of 10 mM. For example, for a molecular weight of 649.0 g/mol , dissolve 6.49 mg in 1 mL of DMSO. Ultrasonic bath may be used to aid dissolution.

    • Vortex until fully dissolved. Protect from light.

    • Store at -20°C in small aliquots.

1.3. Cell Culture Supplementation:

  • Culture cells to the desired confluency in appropriate culture vessels.

  • Thaw an aliquot of the MK-4 or MK-7 stock solution at room temperature, protected from light.

  • Dilute the stock solution in complete cell culture medium to the desired final concentration immediately before use. For example, to achieve a 50 µM final concentration from a 10 mM stock, dilute 1:200 (e.g., 5 µL of stock in 995 µL of medium).

  • Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of MK-4 or MK-7.

  • Include a vehicle control by adding the same volume of the solvent (e.g., ethanol or DMSO) to the control wells. The final solvent concentration should be consistent across all conditions and typically should not exceed 0.1% (v/v).

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures to assess the effect of MK-4 and MK-7 on cell viability.

2.1. Materials:

  • Cells cultured in a 96-well plate

  • MK-4 and MK-7 supplemented media

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile filtered

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

2.2. Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of MK-4 or MK-7 (and a vehicle control) as described in Protocol 1.3 for the desired time period (e.g., 24, 48, 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 3: Western Blot for Phosphorylated Proteins (e.g., p-PKA)

This protocol outlines the general steps for detecting phosphorylated proteins by Western blot, which can be adapted to study signaling pathways affected by MK-4 and MK-7.

3.1. Materials:

  • Cells treated with MK-4, MK-7, or vehicle control

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-p-PKA, anti-total PKA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

3.2. Procedure:

  • After treatment with MK-4 or MK-7, wash the cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a protein assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the phosphorylated protein (e.g., anti-p-PKA) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add the ECL substrate and visualize the protein bands using an imaging system.

  • To normalize, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total PKA) or a loading control (e.g., β-actin or GAPDH).

Protocol 4: Gene Expression Analysis by qRT-PCR (e.g., ADAM10, ADAM17)

This protocol is for quantifying changes in gene expression in response to MK-4 or MK-7 treatment.

4.1. Materials:

  • Cells treated with MK-4, MK-7, or vehicle control

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for target genes (e.g., ADAM10, ADAM17) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

4.2. Procedure:

  • Treat cells with MK-4 or MK-7 as described in Protocol 1.3.

  • Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.

  • Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle control.

Visualization of Signaling Pathways and Workflows

G cluster_MK4 MK-4 Signaling cluster_MK7 MK-7 Signaling cluster_common Common Pathways MK4 MK-4 PKA PKA Activation MK4->PKA CREB CREB Phosphorylation PKA->CREB CYP11A CYP11A Expression CREB->CYP11A Testosterone Testosterone Production CYP11A->Testosterone MK7 MK-7 ADAM10 ADAM10 Upregulation MK7->ADAM10 ADAM17 ADAM17 Upregulation MK7->ADAM17 sAPPalpha sAPPα Production ADAM17->sAPPalpha Vitamins MK-4 / MK-7 NFkB NF-κB Inhibition Vitamins->NFkB Inflammation ↓ Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Inflammation

Caption: Signaling pathways modulated by MK-4 and MK-7 in vitro.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays prep Prepare MK-4/MK-7 Stock Solutions (in Ethanol/DMSO) treat Treat Cells with MK-4/MK-7 and Vehicle Control prep->treat culture Seed and Culture Cells culture->treat incubate Incubate for Desired Duration treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (e.g., for p-PKA) incubate->western qpcr qRT-PCR (e.g., for ADAM10) incubate->qpcr analysis Data Analysis and Interpretation viability->analysis western->analysis qpcr->analysis

Caption: General experimental workflow for in vitro studies with MK-4 and MK-7.

Conclusion

Both MK-4 and MK-7 exhibit distinct and sometimes overlapping biological activities in vitro, making them valuable tools for studying a range of cellular processes. The choice between MK-4 and MK-7 for cell culture supplementation will depend on the specific research question, the cell type being investigated, and the desired experimental outcome. While MK-7's longer half-life and superior bioavailability are advantageous in many contexts, MK-4 has also been shown to have potent effects in specific cellular models. The protocols and data provided in these application notes offer a foundation for researchers to design and execute robust in vitro studies to further elucidate the roles of these important menaquinones. Careful consideration of solvent controls, concentration ranges, and appropriate downstream assays is crucial for obtaining meaningful and reproducible results.

References

Illuminating Vitamin K's Crucial Role: A Guide to Assessing Carboxylation Status

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Comprehensive Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the methodologies available for assessing Vitamin K-dependent carboxylation status, a critical post-translational modification essential for the biological activity of a variety of proteins involved in blood coagulation, bone metabolism, and vascular health. These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most appropriate assays for their specific research needs.

Introduction to Vitamin K-Dependent Carboxylation

Vitamin K is an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the conversion of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues in vitamin K-dependent proteins (VKDPs). This carboxylation is crucial for the calcium-binding capacity and subsequent physiological function of these proteins. Inadequate vitamin K levels lead to the circulation of undercarboxylated or non-carboxylated VKDPs, which are functionally inactive. The assessment of carboxylation status is therefore a key indicator of an individual's vitamin K status and the functional integrity of numerous physiological processes.

Methods for Assessing Carboxylation Status

A variety of direct and indirect methods are available to assess vitamin K-dependent carboxylation status. These can be broadly categorized as:

  • Direct Measurement of Vitamin K: Quantifying the circulating levels of phylloquinone (vitamin K1) and menaquinones (vitamin K2) provides a direct measure of vitamin K availability.

  • Measurement of Undercarboxylated Vitamin K-Dependent Proteins: Immunoassays that specifically detect the undercarboxylated forms of VKDPs, such as prothrombin (PIVKA-II), osteocalcin (B1147995) (ucOC), and Matrix Gla Protein (ucMGP), offer a functional assessment of vitamin K status.

  • Functional Assays: These assays measure the biological activity of vitamin K-dependent pathways, such as blood coagulation time.

  • Enzymatic Assays: Direct measurement of the activity of the gamma-glutamyl carboxylase enzyme provides insights into the carboxylation machinery.

  • Cell-Based Assays: These assays utilize engineered cell lines to report on the carboxylation efficiency in a cellular context.

The choice of method depends on the specific research question, the required sensitivity and specificity, and the available laboratory instrumentation.

Quantitative Data Summary

The following tables summarize the quantitative performance characteristics of various methods used to assess vitamin K-dependent carboxylation status, providing a basis for comparison.

Table 1: Performance Characteristics of Immunoassays for Undercarboxylated Proteins

AnalyteAssay TypeSensitivitySpecificityLinearity RangeIntra-Assay CV (%)Inter-Assay CV (%)
PIVKA-II ELISA2 - 200 ng/mL[1]High (>10^5 vs prothrombin)[1]2 - 200 ng/mL[1]< 5.2%[1]< 7.4%[1]
CMIA (Elecsys)86.9% (at 28.4 ng/mL cutoff for HCC)[2][3]83.7% (at 28.4 ng/mL cutoff for HCC)[2][3]3.5 - 12000 ng/mL[4]0.278 - 1.32 ng/mL (SD)0.334 - 1.44 ng/mL (SD)
EIA (Sensitive)Detects low concentrations in normal controls[5]High[5]Not specifiedNot specifiedNot specified
ucOC ELISA0.2 ng/mL[6]5% cross-reactivity with carboxylated OC[7]0.156 - 10 ng/mL[8]< 9%[6]< 11.4%[6]
HAP Binding AssayLower sensitivity than ELISA[7]Variable, depends on assay conditionsNot applicableVariableVariable

Table 2: Performance Characteristics of LC-MS/MS Methods for Vitamin K and Metabolites

Analyte(s)MethodLimit of Detection (LOD) / Limit of Quantitation (LOQ)Linearity (R²)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)
Phylloquinone (K1), Menaquinone-4 (MK-4), Menaquinone-7 (MK-7) LC-MS/MSLOD: 0.0019 ng/mL (K1, MK-7), 0.00375 ng/mL (MK-4)[9]> 0.978[9]K1: 2.3-10.4, MK-4: 3.2-14.3, MK-7: 6.0-11.1[9]K1: 7.4-12.8, MK-4: 8.7-15.2, MK-7: 7.2-13.2[9]
Vitamin K's and metabolites in serum LC-MS/MSLOQ: 50 pg/mL - 1 ng/mL[6]> 0.95[6]< 10%< 10%[6]
Des-carboxy Prothrombin LC-MS/MSDynamic range: 1 - 100 µg/mL[10]0.98[10]Within 20%[10]Within 20%[10]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.

Vitamin_K_Cycle cluster_ER Endoplasmic Reticulum VK Vitamin K (Quinone) VKOR VKORC1 VK->VKOR Warfarin inhibits VKH2 Vitamin K Hydroquinone (reduced) GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VKO Vitamin K Epoxide VKO->VKOR Reduction VKOR->VKH2 Reduction GGCX->VKO Gla γ-Carboxyglutamate (Gla) residue in VKDP Glu Glutamate (Glu) residue in VKDP VKDP_carboxylated Carboxylated VKDP (functional) Gla->VKDP_carboxylated CO2 CO₂ O2 O₂ VKDP_uncarboxylated Uncarboxylated VKDP VKDP_uncarboxylated->Glu

Caption: The Vitamin K cycle illustrating the enzymatic carboxylation of Vitamin K-dependent proteins.

Immunoassay_Workflow cluster_workflow Immunoassay (ELISA) Workflow for Undercarboxylated Proteins start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep coating Coat plate with capture antibody sample_prep->coating blocking Block non-specific binding sites coating->blocking add_sample Add standards and samples blocking->add_sample incubation1 Incubate add_sample->incubation1 washing1 Wash incubation1->washing1 add_detection_ab Add detection antibody washing1->add_detection_ab incubation2 Incubate add_detection_ab->incubation2 washing2 Wash incubation2->washing2 add_enzyme_conjugate Add enzyme-conjugated secondary antibody washing2->add_enzyme_conjugate incubation3 Incubate add_enzyme_conjugate->incubation3 washing3 Wash incubation3->washing3 add_substrate Add substrate washing3->add_substrate color_development Color development add_substrate->color_development stop_reaction Stop reaction color_development->stop_reaction read_absorbance Read absorbance stop_reaction->read_absorbance data_analysis Data Analysis (Standard Curve) read_absorbance->data_analysis end End data_analysis->end

Caption: Generalized workflow for an enzyme-linked immunosorbent assay (ELISA).

LCMSMS_Workflow cluster_workflow LC-MS/MS Workflow for Vitamin K Measurement start Start sample_prep Sample Preparation (e.g., Protein precipitation, Liquid-liquid extraction) start->sample_prep lc_separation Liquid Chromatography (Separation of analytes) sample_prep->lc_separation ionization Ionization (e.g., ESI, APCI) lc_separation->ionization mass_analysis1 Mass Analyzer 1 (Precursor ion selection) ionization->mass_analysis1 fragmentation Collision Cell (Fragmentation) mass_analysis1->fragmentation mass_analysis2 Mass Analyzer 2 (Product ion detection) fragmentation->mass_analysis2 detection Detector mass_analysis2->detection data_analysis Data Analysis (Quantification) detection->data_analysis end End data_analysis->end

Caption: A typical workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocols

Protocol 1: Immunoassay for PIVKA-II (ELISA)

This protocol provides a general outline for a sandwich ELISA to measure PIVKA-II levels in serum or plasma. Specific details may vary depending on the commercial kit used.

Materials:

  • Microplate pre-coated with anti-PIVKA-II monoclonal antibody

  • PIVKA-II standards

  • Patient serum or plasma samples

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation: Bring all reagents and samples to room temperature. Prepare serial dilutions of the PIVKA-II standard to generate a standard curve. Dilute patient samples as required.

  • Coating and Blocking (if not pre-coated): Coat microplate wells with capture antibody and incubate. Wash and block non-specific binding sites.

  • Sample Incubation: Add 100 µL of standards and samples to the appropriate wells. Incubate for 90 minutes at 37°C.[11]

  • Washing: Aspirate the liquid from each well and wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add 100 µL of biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[11]

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at 37°C.[11]

  • Washing: Repeat the washing step five times.

  • Substrate Incubation: Add 90 µL of substrate solution to each well. Incubate for 15 minutes at 37°C in the dark.[11]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm immediately using a microplate reader.[11]

  • Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the PIVKA-II concentration in the samples by interpolating their absorbance values on the standard curve.

Protocol 2: Measurement of Undercarboxylated Osteocalcin (ucOC) by Hydroxyapatite (B223615) Binding Assay

This method separates carboxylated osteocalcin (cOC) from ucOC based on their differential binding affinity to hydroxyapatite (HAP).

Materials:

  • Serum samples

  • Hydroxyapatite (HAP) slurry

  • Assay buffer

  • Commercial total osteocalcin immunoassay kit

  • Microcentrifuge

Procedure:

  • Sample Preparation: Aliquot serum samples for total osteocalcin measurement and for the HAP binding assay.

  • HAP Binding:

    • To a microcentrifuge tube, add a defined amount of HAP slurry.

    • Add a specific volume of serum to the tube.

    • Incubate the mixture with agitation for a defined period (e.g., 1 hour) at room temperature to allow cOC to bind to the HAP.

  • Separation: Centrifuge the tubes to pellet the HAP with the bound cOC.

  • ucOC Measurement: Carefully collect the supernatant, which contains the unbound ucOC. Measure the osteocalcin concentration in the supernatant using a total osteocalcin immunoassay. This value represents the ucOC concentration.

  • Total OC Measurement: Measure the osteocalcin concentration in the original, untreated serum aliquot using the same total osteocalcin immunoassay.

  • Calculation: The percentage of undercarboxylated osteocalcin (%ucOC) can be calculated as: %ucOC = (ucOC concentration / Total OC concentration) x 100

Protocol 3: Gamma-Glutamyl Carboxylase (GGCX) Activity Assay (Non-Radioactive HPLC Method)

This protocol describes a non-radioactive method to measure GGCX activity using a fluorescently labeled peptide substrate and separation by HPLC.[11]

Materials:

  • Source of GGCX (e.g., liver microsomes)

  • Fluorescein isothiocyanate (FITC)-labeled peptide substrate (e.g., FLEEL-FITC)

  • Vitamin K hydroquinone

  • Bicarbonate buffer

  • Dithiothreitol (DTT)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the GGCX source, FITC-labeled peptide substrate, vitamin K hydroquinone, bicarbonate buffer, and DTT.

  • Enzymatic Reaction: Initiate the reaction by adding the GGCX source and incubate at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet precipitated proteins. Collect the supernatant containing the peptide substrate and product.

  • HPLC Analysis:

    • Inject the supernatant onto a reversed-phase C18 column.

    • Use a suitable mobile phase gradient (e.g., acetonitrile/water with trifluoroacetic acid) to separate the uncarboxylated (substrate) and carboxylated (product) FITC-labeled peptides.

    • Detect the separated peptides using a fluorescence detector.

  • Data Analysis: Quantify the peak areas of the substrate and product. The GGCX activity is proportional to the amount of carboxylated product formed.

Protocol 4: Cell-Based Carboxylation Assay

This assay utilizes a mammalian cell line engineered to express a reporter protein whose carboxylation status can be easily measured.

Materials:

  • HEK293 cells stably expressing a reporter protein (e.g., a chimeric protein with a Factor IX Gla domain fused to a detectable protein).

  • Cell culture medium and supplements

  • Vitamin K1

  • Warfarin (optional, for inhibition studies)

  • ELISA kit specific for the carboxylated form of the reporter protein

Procedure:

  • Cell Culture: Culture the engineered HEK293 cells under standard conditions.

  • Treatment: Treat the cells with varying concentrations of vitamin K1 or with a fixed concentration of vitamin K1 in the presence of varying concentrations of an inhibitor like warfarin.

  • Sample Collection: After a defined incubation period (e.g., 48 hours), collect the cell culture medium, which contains the secreted reporter protein.

  • Carboxylation Measurement: Measure the concentration of the carboxylated reporter protein in the collected medium using a specific sandwich ELISA. The ELISA typically uses a capture antibody that recognizes the carboxylated Gla domain of the reporter protein.

  • Data Analysis: The amount of carboxylated reporter protein is indicative of the carboxylation efficiency within the cells under the tested conditions. This can be used to assess the impact of different compounds on the vitamin K cycle and carboxylation.

Conclusion

The assessment of vitamin K-dependent carboxylation status is a multifaceted field with a range of available methodologies. The choice of assay should be guided by the specific research objectives, sample availability, and the desired level of detail regarding vitamin K metabolism. The protocols and data presented in these application notes provide a solid foundation for researchers to confidently select and implement the most appropriate methods for their studies, ultimately contributing to a better understanding of the vital role of vitamin K in health and disease.

References

Application Notes and Protocols for Immunoassays of Vitamin K2-Dependent Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and application of immunoassays for specific Vitamin K2-dependent proteins, namely osteocalcin (B1147995) and Matrix Gla-protein (MGP). Understanding the levels of these proteins, particularly their carboxylation status, is crucial for research in bone metabolism, cardiovascular health, and various other physiological and pathological processes.

Introduction to this compound-Dependent Proteins

This compound is an essential cofactor for the post-translational modification of several proteins, a process known as gamma-carboxylation.[1][2] This modification, catalyzed by the enzyme gamma-glutamyl carboxylase, converts specific glutamate (B1630785) (Glu) residues in these proteins to gamma-carboxyglutamate (B555490) (Gla) residues.[2][3][4] The presence of Gla residues is critical for the biological activity of these proteins, as it allows them to bind to calcium ions and participate in various physiological processes. Two of the most well-studied this compound-dependent proteins outside of the coagulation cascade are osteocalcin and Matrix Gla-protein.

  • Osteocalcin (Bone Gla-Protein - BGP): Synthesized by osteoblasts, osteocalcin is the most abundant non-collagenous protein in the bone matrix. It plays a role in bone mineralization and also functions as a hormone, influencing glucose metabolism, insulin (B600854) sensitivity, and male fertility. Measuring circulating osteocalcin levels can serve as a biomarker for bone formation activity.

  • Matrix Gla-Protein (MGP): MGP is a potent inhibitor of soft tissue and vascular calcification. It is expressed in various tissues, including vascular smooth muscle cells. By binding to calcium crystals, carboxylated MGP prevents their deposition in arteries, cartilage, and other soft tissues. The level of uncarboxylated MGP (ucMGP) is considered a marker for Vitamin K deficiency and a risk factor for vascular calcification.

The development of specific immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), has enabled the quantification of total, carboxylated, and uncarboxylated forms of these proteins in various biological samples. These assays are invaluable tools for assessing this compound status and for research into the prevention and treatment of related health disorders.

Signaling Pathways of this compound-Dependent Proteins

The biological effects of osteocalcin and MGP are mediated through complex signaling pathways. Understanding these pathways is essential for interpreting immunoassay results and for drug development targeting these proteins.

Vitamin K Cycle and Protein Carboxylation

The activation of this compound-dependent proteins is dependent on the Vitamin K cycle. In this cycle, the reduced form of vitamin K (hydroquinone) acts as a cofactor for gamma-glutamyl carboxylase to carboxylate proteins. During this reaction, vitamin K is oxidized to vitamin K epoxide, which is then recycled back to its active, reduced form by the enzyme vitamin K epoxide reductase (VKOR).

Vitamin_K_Cycle VK_quinone Vitamin K (Quinone) VKOR VKOR VK_quinone->VKOR Reduction VK_hydroquinone Vitamin K (Hydroquinone) (Active Form) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VK_epoxide->VKOR Reduction VKOR->VK_hydroquinone GGCX->VK_epoxide Protein_Gla Protein-Gla (Active) GGCX->Protein_Gla Carboxylation Protein_Glu Protein-Glu (Inactive) Protein_Glu->GGCX

Vitamin K cycle and protein carboxylation.
Osteocalcin Signaling Pathway

Uncarboxylated osteocalcin acts as a hormone, signaling through the G-protein coupled receptor GPRC6A in various tissues. In pancreatic β-cells, this interaction stimulates insulin production. In muscle cells, osteocalcin signaling enhances glucose and fatty acid uptake, which is crucial for adaptation to exercise.

Osteocalcin_Signaling cluster_pancreas In Pancreas cluster_muscle In Muscle ucOC Uncarboxylated Osteocalcin (ucOC) GPRC6A GPRC6A Receptor ucOC->GPRC6A Binds to Pancreas Pancreatic β-cell GPRC6A->Pancreas Muscle Myofiber GPRC6A->Muscle Insulin Insulin Production Pancreas->Insulin Glucose_Uptake Glucose/Fatty Acid Uptake & Catabolism Muscle->Glucose_Uptake

Simplified osteocalcin signaling pathway.
Matrix Gla-Protein (MGP) Signaling Pathways

MGP is involved in several signaling pathways, including the Wnt/β-catenin and TGF-β pathways, to regulate cellular processes and prevent calcification.

  • Wnt/β-catenin Pathway: MGP can promote bone formation by up-regulating the Wnt/β-catenin signaling pathway. It increases the expression of Wnt3a, β-catenin, and Runx2, which are key components in osteoblast differentiation and maturation.

  • TGF-β Signaling: MGP can modulate the TGF-β signaling pathway. Knockdown of MGP has been shown to blunt the cellular response to TGF-β stimulation, which is associated with reduced phosphorylation of SMADs and decreased expression of the TGF-β receptor ALK1.

MGP_Signaling MGP Matrix Gla-Protein (MGP) Wnt_pathway Wnt/β-catenin Pathway MGP->Wnt_pathway Activates TGF_pathway TGF-β Pathway MGP->TGF_pathway Modulates Bone_Formation Bone Formation Wnt_pathway->Bone_Formation Calcification_Inhibition Calcification Inhibition TGF_pathway->Calcification_Inhibition

Overview of MGP-related signaling pathways.

Immunoassay Data Presentation

The following tables summarize the performance characteristics of commercially available ELISA kits for human osteocalcin and MGP. These values are representative and may vary between manufacturers and specific kit lots.

Table 1: Performance Characteristics of Human Osteocalcin ELISA Kits
ParameterKit Example 1Kit Example 2Kit Example 3
Assay Type Sandwich ELISASandwich ELISASandwich ELISA
Sample Type Serum, PlasmaSerum, Plasma, Cell culture supernatantsCell culture supernatants, EDTA Plasma
Assay Range 1.56 - 75 ng/mLNot specified2.0 - 64 ng/mL
Sensitivity 0.08 ng/mL0.4 ng/mL0.898 ng/mL
Intra-Assay CV 3.9%<10%Not specified
Inter-Assay CV 4.6%<12%Not specified
Sample Volume 25 µLNot specified50 µL
Incubation Time 2.5 hoursNot specified4.5 hours
Table 2: Performance Characteristics of Human Matrix Gla-Protein (MGP) ELISA Kits
ParameterKit Example 1Kit Example 2Kit Example 3
Assay Type Sandwich ELISASandwich ELISASandwich ELISA
Sample Type Serum, Plasma, Tissue homogenates, Cell culture supernatantsSerum, Plasma, Tissue homogenates, Cell culture supernatantsNot specified
Assay Range 0.625 - 40 ng/mL0.625 - 40 ng/mL15.625 - 1000 pg/ml
Sensitivity < 0.262 ng/mL< 0.254 ng/mL9.375 pg/ml
Intra-Assay CV Not specifiedNot specifiedNot specified
Inter-Assay CV Not specifiedNot specifiedNot specified
Sample Volume 100 µL100 µLNot specified
Incubation Time ~3.5 hours~3 hoursNot specified

Experimental Protocols

The following are generalized protocols for a sandwich ELISA for the quantification of osteocalcin and MGP. Note: These are example protocols and should be adapted based on the specific instructions provided with the commercial ELISA kit being used.

General Sandwich ELISA Workflow

The sandwich ELISA technique is a common method for quantifying specific proteins. A capture antibody specific to the target protein is pre-coated onto the wells of a microplate. Samples and standards are added, and the target protein binds to the capture antibody. A second, enzyme-conjugated detection antibody that binds to a different epitope on the target protein is then added, forming a "sandwich". Finally, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is proportional to the concentration of the target protein in the sample.

ELISA_Workflow start Start plate_prep Plate Preparation (Coat with Capture Antibody) start->plate_prep add_samples Add Samples/Standards plate_prep->add_samples incubation1 Incubate & Wash add_samples->incubation1 add_detection_ab Add Detection Antibody incubation1->add_detection_ab incubation2 Incubate & Wash add_detection_ab->incubation2 add_enzyme_conjugate Add Enzyme Conjugate (e.g., Streptavidin-HRP) incubation2->add_enzyme_conjugate incubation3 Incubate & Wash add_enzyme_conjugate->incubation3 add_substrate Add Substrate incubation3->add_substrate incubation4 Incubate (Color Development) add_substrate->incubation4 add_stop_solution Add Stop Solution incubation4->add_stop_solution read_plate Read Plate (e.g., 450 nm) add_stop_solution->read_plate analyze_data Data Analysis read_plate->analyze_data end End analyze_data->end

General workflow for a sandwich ELISA.
Protocol for Osteocalcin/MGP Sandwich ELISA

1. Reagent Preparation:

  • Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.

  • Reconstitute lyophilized standards and detection antibodies with the specified diluents.

  • Create a standard curve by performing serial dilutions of the stock standard.

  • Prepare wash buffer by diluting the concentrated stock solution.

2. Sample Preparation:

  • Serum: Allow blood to clot at room temperature, then centrifuge to separate the serum.

  • Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuge to separate the plasma.

  • Cell Culture Supernatants: Centrifuge to remove any cellular debris.

  • Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to clarify the lysate.

  • Store samples at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.

3. Assay Procedure:

  • Bring all reagents and samples to room temperature before use.

  • Add a specified volume (e.g., 100 µL) of standards, samples, and blank (diluent only) to the appropriate wells of the pre-coated microplate.

  • Cover the plate and incubate for the specified time and temperature (e.g., 1-2 hours at 37°C or room temperature).

  • Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with wash buffer. Ensure complete removal of liquid after the final wash.

  • Add the biotin-conjugated detection antibody to each well.

  • Cover the plate and incubate.

  • Repeat the aspiration and wash steps.

  • Add the enzyme conjugate (e.g., Streptavidin-HRP) to each well.

  • Cover the plate and incubate.

  • Repeat the aspiration and wash steps.

  • Add the substrate solution (e.g., TMB) to each well and incubate in the dark for color development.

  • Add the stop solution to each well to terminate the reaction. The color will typically change from blue to yellow.

4. Data Analysis:

  • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Subtract the average absorbance of the blank from all other readings.

  • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Use the standard curve to determine the concentration of osteocalcin or MGP in the unknown samples.

Conclusion

The development and application of immunoassays for this compound-dependent proteins like osteocalcin and MGP have significantly advanced our understanding of their roles in health and disease. These assays provide researchers, scientists, and drug development professionals with powerful tools to investigate the intricate mechanisms of bone metabolism, cardiovascular health, and beyond. By following standardized protocols and carefully interpreting the quantitative data, these immunoassays can yield valuable insights for both basic research and clinical applications.

References

Application Notes and Protocols for the Extraction of Menaquinones from Fermented Food Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinones, a family of compounds more commonly known as Vitamin K2, are vital fat-soluble vitamins primarily produced by bacteria. They play a crucial role in various physiological processes, including bone metabolism and cardiovascular health. Fermented foods are a rich dietary source of menaquinones, with different fermentation processes yielding various forms of the vitamin, denoted as MK-n, where 'n' represents the number of isoprenoid units in the side chain. The most well-studied of these is Menaquinone-7 (MK-7), which is found in high concentrations in fermented soybean products like natto.

The accurate extraction and quantification of menaquinones from complex food matrices are critical for research, quality control in the food and supplement industries, and for the development of new drug products. This document provides detailed application notes and standardized protocols for the extraction of menaquinones from various fermented food sources.

Extraction Techniques Overview

The selection of an appropriate extraction technique for menaquinones depends on the food matrix, the target menaquinone (e.g., MK-7, MK-9), and the intended analytical method. Common techniques include solvent extraction, solid-phase extraction (SPE), and supercritical fluid extraction (SFE).

  • Solvent Extraction: This is the most common method, utilizing organic solvents to solubilize the lipophilic menaquinones from the food sample. The choice of solvent is critical for achieving high extraction efficiency.

  • Solid-Phase Extraction (SPE): SPE is often used as a clean-up step after initial solvent extraction to remove interfering compounds and concentrate the menaquinones before analysis.

  • Supercritical Fluid Extraction (SFE): SFE, typically using carbon dioxide, is a green technology that offers high selectivity and efficiency for extracting menaquinones.

Quantitative Data Summary

The following tables summarize the quantitative data for menaquinone extraction from various fermented food sources using different extraction methods.

Table 1: Menaquinone-7 (MK-7) Yield from Fermented Soybeans (Natto)

Extraction MethodSolvent SystemMK-7 Yield (µg/g)Reference
Solvent ExtractionPropan-2-ol & n-hexane (1:2 v/v)8.28[1]
Solvent ExtractionAcetonitrile3.24[1]
Two-stage Ethanol ExtractionEthanol1.47 mg/g (from wet cells)[2]
Optimized Solvent ExtractionPropan-2-ol: n-hexane (1:2 v/v)39.04[3]

Table 2: Menaquinone Content in Various Cheeses

Cheese TypeMajor MenaquinonesConcentration Range (ng/g)Reference
Tistrup (10 weeks ripening)MK-8, MK-9Not specified[4]
Tistrup (40 weeks ripening)MK-8, MK-9Increased significantly from 10 weeks[4]
Danablu (3 months ripening)MK-4, MK-7, MK-9Not specified[4]
Danablu (8 months ripening)MK-4, MK-7, MK-9Increased significantly from 3 months[4]
Cheddar (3 months ripening)MK-5, MK-7, MK-9Not specified[4]
Cheddar (12 months ripening)MK-5, MK-7, MK-9Decreased significantly from 3 months[4]
Hard Cheeses (general)MK-8, MK-9Not specified[5]

Experimental Protocols

Protocol 1: Solvent Extraction of Menaquinone-7 from Fermented Soybeans (Natto)

This protocol is based on a widely used method for extracting MK-7 from natto.[1][3]

Materials:

  • Fermented soybean (natto) sample

  • Mortar and pestle

  • Propan-2-ol

  • n-hexane

  • Centrifuge

  • Centrifuge tubes (15 mL or 50 mL)

  • Rotary evaporator or nitrogen stream evaporator

  • 0.45 µm membrane filter

Procedure:

  • Sample Preparation: Weigh 5 g of fermented soybean seeds and triturate them using a mortar and pestle.

  • Solvent Addition: Transfer the triturated sample to a 50 mL centrifuge tube. Add 15 mL of a pre-mixed solvent solution of propan-2-ol and n-hexane (1:2 v/v).

  • Extraction: Shake the mixture vigorously for 10 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 5 minutes to separate the organic layer from the solid residue.

  • Collection of Supernatant: Carefully collect the upper organic layer (supernatant) and transfer it to a clean tube.

  • Concentration: Concentrate the collected organic layer to approximately 1 mL using a rotary evaporator or under a gentle stream of nitrogen.

  • Filtration: Filter the concentrated extract through a 0.45 µm membrane filter prior to HPLC analysis.

Protocol 2: Extraction of Menaquinones from Cheese

This protocol is adapted from methods used for the analysis of menaquinones in various cheese types.[4][6]

Materials:

  • Cheese sample

  • Grater or knife

  • 2-propanol

  • Distilled water

  • n-heptane

  • Water bath

  • Amber Eppendorf tubes (15 mL)

  • Centrifuge

Procedure:

  • Sample Preparation: Weigh 0.5 g of the cheese sample into a 15-mL amber Eppendorf tube. If the cheese is hard, grate it first.

  • Solvent Addition: Add 4.5 mL of 2-propanol to the sample. For some protocols, 2 mL of distilled water is also added at this stage.[6]

  • Heating: Heat the sample in a water bath at 90°C for 20 minutes. This step aids in the hydrolysis of fats.[4]

  • Second Solvent Addition: After cooling, add 3.5 mL of Mili-Q water and 4.5 mL of n-heptane to the tube.[4]

  • Extraction: Vortex the mixture for 30 seconds.

  • Centrifugation: Centrifuge the sample at 1000g for 1 minute to separate the layers.

  • Collection of Supernatant: Collect the upper n-heptane layer, which contains the menaquinones.

  • Analysis: The collected extract can be directly analyzed by HPLC or subjected to further clean-up using solid-phase extraction if necessary.

Protocol 3: Thermo-Acidic Extraction of Menaquinone-7 from Fermentation Broth

This method is a rapid, single-step extraction suitable for routine analysis of MK-7 from bacterial fermentation broths.[7][8][9]

Materials:

  • Fermentation broth from Bacillus subtilis

  • 5% Sulfuric Acid (H₂SO₄)

  • Ethanol

  • Centrifuge tubes (15 mL)

  • Ultrasonic bath

  • Centrifuge

Procedure:

  • Sample and Reagent Addition: In a 15 mL centrifuge tube, sequentially add 400 µL of the fermentation broth, 200 µL of 5% H₂SO₄, and 5 mL of ethanol.

  • Ultrasonic Extraction: Briefly mix the contents and then place the centrifuge tube in an ultrasonic bath at 70°C for 15 minutes. Shake the tube every 5 minutes during this process to facilitate cell lysis and extraction of MK-7.

  • Centrifugation: After sonication, centrifuge the mixture at 7800 rpm for 10 minutes to pellet the cell debris.

  • Collection of Supernatant: The resulting supernatant contains the extracted MK-7 and can be directly analyzed by HPLC.

Visualizations

Experimental Workflow Diagrams

Extraction_Workflow_Natto cluster_prep Sample Preparation cluster_extraction Solvent Extraction cluster_processing Post-Extraction Processing cluster_analysis Analysis start 5g Fermented Soybean (Natto) triturate Triturate with Mortar & Pestle start->triturate add_solvent Add 15mL Propan-2-ol:n-hexane (1:2) triturate->add_solvent shake Vigorous Shaking (10 min) add_solvent->shake centrifuge Centrifuge (3000 rpm, 5 min) shake->centrifuge collect_supernatant Collect Organic Layer centrifuge->collect_supernatant concentrate Concentrate to 1mL collect_supernatant->concentrate filter Filter (0.45 µm) concentrate->filter hplc HPLC Analysis filter->hplc

Caption: Workflow for Menaquinone-7 Extraction from Natto.

Extraction_Workflow_Cheese cluster_prep Sample Preparation cluster_hydrolysis Fat Hydrolysis cluster_extraction Extraction cluster_analysis Analysis start 0.5g Cheese Sample add_propanol Add 4.5mL 2-propanol start->add_propanol heat Heat (90°C, 20 min) add_propanol->heat add_water_heptane Add Water & n-heptane heat->add_water_heptane vortex Vortex (30 sec) add_water_heptane->vortex centrifuge Centrifuge (1000g, 1 min) vortex->centrifuge collect_supernatant Collect n-heptane Layer centrifuge->collect_supernatant hplc HPLC Analysis collect_supernatant->hplc Extraction_Workflow_Broth cluster_prep Sample & Reagent Mixing cluster_extraction Ultrasonic Extraction cluster_separation Separation cluster_analysis Analysis start 400µL Fermentation Broth add_acid Add 200µL 5% H₂SO₄ start->add_acid add_ethanol Add 5mL Ethanol add_acid->add_ethanol sonicate Ultrasonic Bath (70°C, 15 min) add_ethanol->sonicate centrifuge Centrifuge (7800 rpm, 10 min) sonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc HPLC Analysis collect_supernatant->hplc

References

Tracing Vitamin K2 Metabolism In Vivo: Application Notes and Protocols Utilizing Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a family of essential fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and cellular growth. Understanding the in vivo metabolism, tissue distribution, and bioavailability of different forms of this compound, particularly the long-chain menaquinones like menaquinone-7 (MK-7), is of significant interest for nutritional science and drug development. Stable isotope labeling is a powerful technique that allows for the precise tracing of the metabolic fate of this compound in a living organism, providing invaluable insights into its absorption, distribution, metabolism, and excretion (ADME) profile.

This document provides detailed application notes and experimental protocols for conducting in vivo studies to trace the metabolism of this compound using stable isotope labeling, with a focus on MK-7. The methodologies described are primarily centered around the use of rodent models and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Key Metabolic Pathways of this compound

Vitamin K undergoes a cyclic metabolic process in the body, known as the Vitamin K cycle, which is essential for its function as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) residues in Vitamin K-dependent proteins (VKDPs), thereby activating them.[1][2]

A key aspect of this compound metabolism is the tissue-specific conversion of various dietary forms of vitamin K, including phylloquinone (Vitamin K1) and other menaquinones (e.g., MK-7, MK-9), into menaquinone-4 (MK-4).[3] This conversion involves the removal of the side chain from the parent vitamin K molecule to yield menadione (B1676200) as an intermediate, which is then prenylated to form MK-4 in target tissues. Studies have shown that MK-7 is an effective precursor for tissue MK-4.

Vitamin_K2_Metabolic_Pathway Dietary_VK2 Dietary this compound (e.g., labeled MK-7) Intestinal_Absorption Intestinal Absorption Dietary_VK2->Intestinal_Absorption Circulation Circulation (Lipoproteins) Intestinal_Absorption->Circulation Liver Liver Circulation->Liver Extrahepatic_Tissues Extrahepatic Tissues (Bone, Brain, etc.) Circulation->Extrahepatic_Tissues Menadione Menadione (Intermediate) Liver->Menadione Side-chain cleavage VK_Cycle Vitamin K Cycle (γ-Carboxylation) Liver->VK_Cycle Excretion Excretion Liver->Excretion Extrahepatic_Tissues->Menadione Side-chain cleavage MK4 Menaquinone-4 (MK-4) (Tissue Form) Menadione->MK4 Prenylation (UBIAD1) MK4->VK_Cycle VK_Cycle->Excretion

Caption: Mammalian metabolism of dietary this compound (MK-7) to the active tissue form MK-4.

Data Presentation: Quantitative Analysis of Labeled this compound Metabolism

The following tables summarize representative quantitative data from in vivo studies using stable isotope-labeled Vitamin K precursors. These values can serve as a reference for expected outcomes in similar experimental setups.

Table 1: Pharmacokinetic Parameters of Menaquinone-7 (MK-7) in Humans Following a Single Oral Dose

ParameterValueReference
Time to Peak (Tmax)2 - 6 hours
Half-life (t1/2)~3 days
BioavailabilityHigher than MK-4

Note: Pharmacokinetic parameters can vary depending on the formulation (e.g., oil-based capsules vs. powder-based tablets) and the presence of dietary fat.

Table 2: Representative Tissue Distribution of Labeled Menaquinone-4 (MK-4) in Rats Following Administration of a Labeled Vitamin K Precursor

TissueLabeled MK-4 Concentration (pmol/g)Precursor AdministeredReference
Brain~15Deuterium-labeled Phylloquinone (7 days)
Testes~20Deuterium-labeled Phylloquinone (7 days)
Kidney~30Deuterium-labeled Phylloquinone (7 days)
Salivary Glands~40Deuterium-labeled Phylloquinone (7 days)
PancreasHigh levels detectedDeuterium-labeled Phylloquinone
Bone (Sternum)High levels detectedDeuterium-labeled Phylloquinone

Note: The data presented are compiled from different studies and experimental conditions and are intended for illustrative purposes. The efficiency of conversion and tissue accumulation can be influenced by the specific labeled precursor used, the duration of administration, and the age and sex of the animal model.

Experimental Protocols

The following protocols provide a detailed methodology for an in vivo study in a rodent model to trace the metabolism of stable isotope-labeled this compound.

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Dosing_Prep Preparation of Labeled MK-7 Dosing Solution Acclimatization->Dosing_Prep Dosing Oral Gavage Administration of Labeled MK-7 Dosing_Prep->Dosing Time_Course Time Course (e.g., 2, 6, 24, 48h) Dosing->Time_Course Sample_Collection Sample Collection (Blood & Tissues) Time_Course->Sample_Collection Sample_Processing Sample Processing (Plasma separation, Tissue homogenization) Sample_Collection->Sample_Processing Extraction Vitamin K Extraction (LLE and/or SPE) Sample_Processing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Analysis Data Analysis & Interpretation Analysis->Data_Analysis

Caption: Experimental workflow for in vivo tracing of stable isotope-labeled this compound.

Protocol 1: In Vivo Administration of Stable Isotope-Labeled Menaquinone-7 (MK-7) and Tissue Collection in a Rodent Model

1. Materials:

  • Stable isotope-labeled Menaquinone-7 (e.g., Deuterium-labeled MK-7 (d7-MK-7) or 13C-labeled MK-7)

  • Vehicle for oral gavage (e.g., corn oil)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard rodent chow (ensure it has a defined and consistent Vitamin K content)

  • Oral gavage needles (flexible plastic or stainless steel)

  • Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Cryovials for tissue storage

  • -80°C freezer

2. Procedure:

  • Animal Acclimatization:

    • House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week prior to the experiment.

    • Provide ad libitum access to standard chow and water.

  • Preparation of Dosing Solution:

    • Dissolve the stable isotope-labeled MK-7 in the vehicle to the desired concentration. A typical dosage for in vivo studies in rats can range from 0.75 to 1.5 mg/kg body weight. The final concentration should be determined based on the specific experimental goals and the sensitivity of the analytical instruments.

    • Ensure the labeled MK-7 is fully dissolved in the oil vehicle. Gentle warming and vortexing may be required.

  • Animal Dosing:

    • Fast the animals for 2-4 hours before dosing to ensure gastric emptying.

    • Weigh each rat to determine the precise volume of the dosing solution to be administered.

    • Administer the labeled MK-7 solution to the rats via oral gavage. The volume administered should be appropriate for the size of the animal, typically 5-10 mL/kg.

  • Time Course and Sample Collection:

    • At predetermined time points after dosing (e.g., 2, 6, 24, 48 hours), anesthetize the rats.

    • Perform a cardiac puncture to collect blood into EDTA-containing tubes.

    • Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Store the plasma at -80°C until analysis.

    • Perfuse the animals with cold phosphate-buffered saline (PBS) to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, brain, bone (femur), kidneys, heart, adipose tissue, spleen).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them in pre-labeled cryovials at -80°C.

Protocol 2: Extraction of this compound from Plasma and Tissue Samples

1. Materials:

  • Frozen plasma and tissue samples

  • Internal Standard (IS) solution (e.g., a different isotopologue of this compound not being administered, or a different menaquinone like MK-9 if not the focus of the study)

  • Ethanol (B145695) or Acetonitrile (B52724)

  • n-Hexane

  • Methanol

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based) (optional)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

2. Procedure for Plasma Extraction (Liquid-Liquid Extraction):

  • Thaw the plasma samples on ice.

  • To 500 µL of plasma, add the internal standard solution.

  • Add 1.5 mL of ethanol or acetonitrile to precipitate proteins and vortex for 1 minute.

  • Add 4 mL of n-hexane and vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic (n-hexane) layer to a clean tube.

  • Repeat the n-hexane extraction on the remaining aqueous layer to maximize recovery.

  • Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 100-200 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).

3. Procedure for Tissue Extraction:

  • Weigh the frozen tissue sample (typically 50-100 mg).

  • Add the internal standard.

  • Homogenize the tissue in a suitable buffer or solvent (e.g., PBS with a solvent mixture like ethanol/hexane).

  • Perform a liquid-liquid extraction with n-hexane as described for plasma.

  • For complex matrices like liver or bone, an optional Solid-Phase Extraction (SPE) cleanup step can be beneficial to remove interfering lipids.

    • Reconstitute the dried extract from the liquid-liquid extraction in a non-polar solvent.

    • Load the sample onto a pre-conditioned silica (B1680970) SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., hexane) to remove non-polar interferences.

    • Elute the menaquinones with a more polar organic solvent (e.g., hexane (B92381) with a small percentage of ethyl acetate (B1210297) or isopropanol).

  • Evaporate the final eluate to dryness and reconstitute for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of Labeled and Unlabeled this compound

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem quadrupole mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)).

2. Chromatographic Conditions (Example):

  • Column: A reversed-phase column suitable for lipid-soluble vitamins, such as a C18 or a Phenyl-Hexyl column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A gradient elution from a lower to a higher percentage of Mobile Phase B over several minutes to separate the different menaquinones.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Column Temperature: 40-50°C.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry Conditions (Example in Positive ESI Mode):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Set up specific precursor-to-product ion transitions for each analyte and its labeled counterpart. Example transitions are provided in the table below. These should be optimized for the specific instrument being used.

Table 3: Example MRM Transitions for this compound Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MK-4445.3187.1
d7-MK-4 (labeled)452.3194.1
MK-7649.5187.1
d7-MK-7 (labeled)656.5194.1
Internal Standard (e.g., MK-9)785.6187.1

Note: The product ion at m/z 187.1 corresponds to the naphthoquinone ring fragment, which is common to many menaquinones.

4. Data Analysis:

  • Quantify the concentration of the labeled and unlabeled forms of this compound in each sample by creating calibration curves using standards of known concentrations.

  • Calculate the ratio of the labeled analyte to its corresponding unlabeled form to determine the extent of incorporation and metabolism over time in different tissues.

  • Use the internal standard to correct for variations in sample preparation and instrument response.

Conclusion

The use of stable isotope labeling coupled with sensitive analytical techniques like LC-MS/MS provides a robust platform for elucidating the complex in vivo metabolism of this compound. The protocols and data presented in these application notes offer a comprehensive guide for researchers to design and execute studies aimed at understanding the metabolic fate of different menaquinones. This knowledge is critical for establishing dietary recommendations, developing novel therapeutic strategies for Vitamin K-related health issues, and for the overall advancement of nutritional and pharmaceutical sciences.

References

Application Notes and Protocols for Measuring Osteocalcin and Matrix Gla-Protein (MGP) Activation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteocalcin (B1147995) (OC) and Matrix Gla-Protein (MGP) are two crucial vitamin K-dependent proteins (VKDPs) that play significant roles in bone metabolism and the inhibition of vascular calcification, respectively. Their biological activity is critically dependent on a post-translational modification called gamma-carboxylation. This process, which occurs in the presence of vitamin K, converts specific glutamic acid (Glu) residues into gamma-carboxyglutamic acid (Gla) residues.[1][2][3][4] The degree of carboxylation determines the protein's functionality. Undercarboxylated osteocalcin (ucOC) and uncarboxylated MGP (ucMGP) are considered inactive forms, and their levels in circulation can serve as biomarkers for vitamin K status and are associated with an increased risk of fractures and vascular calcification.[1]

These application notes provide detailed protocols for the quantitative measurement of total, carboxylated, and uncarboxylated forms of osteocalcin and MGP, primarily using the Enzyme-Linked Immunosorbent Assay (ELISA) technique.

Signaling Pathway of Vitamin K-Dependent Carboxylation

The activation of osteocalcin and MGP is governed by the vitamin K cycle. Vitamin K acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the conversion of Glu residues to Gla residues on target proteins. During this reaction, vitamin K is oxidized to vitamin K epoxide. For the cycle to continue, vitamin K epoxide reductase (VKORC1) reduces vitamin K epoxide back to its active, reduced form.

VitaminKCycle VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-glutamyl carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K epoxide VKORC1 Vitamin K epoxide reductase (VKORC1) VK_epoxide->VKORC1 Protein_Glu Inactive Protein (Osteocalcin/MGP) with Glu residues Protein_Gla Active Protein (Osteocalcin/MGP) with Gla residues Protein_Glu->Protein_Gla Carboxylation GGCX->VK_epoxide + O₂ GGCX->Protein_Glu VKORC1->VK_hydroquinone Reduction O2 O₂ CO2 CO₂ CO2->GGCX

Caption: Vitamin K cycle and protein carboxylation.

Experimental Protocols

The most common method for quantifying the different forms of osteocalcin and MGP is the sandwich ELISA. This technique utilizes specific antibodies to capture and detect the target protein in a sample. Commercially available ELISA kits are widely used for this purpose.

General Experimental Workflow

ELISAWorkflow SamplePrep 1. Sample Preparation (Serum, Plasma, Cell Culture Supernatant) Incubation1 3. Sample/Standard Incubation (Binding of target protein to capture Ab) SamplePrep->Incubation1 Coating 2. Plate Coating (Pre-coated plates with capture antibody) Coating->Incubation1 Washing1 4. Washing Incubation1->Washing1 Incubation2 5. Detection Antibody Incubation (Biotinylated antibody binds to target protein) Washing1->Incubation2 Washing2 6. Washing Incubation2->Washing2 Incubation3 7. Enzyme Conjugate Incubation (Streptavidin-HRP binds to biotin) Washing2->Incubation3 Washing3 8. Washing Incubation3->Washing3 Substrate 9. Substrate Addition (TMB substrate develops color) Washing3->Substrate Stop 10. Stop Reaction (Addition of stop solution) Substrate->Stop Readout 11. Absorbance Measurement (Read at 450 nm) Stop->Readout Analysis 12. Data Analysis (Standard curve and concentration calculation) Readout->Analysis

Caption: General Sandwich ELISA Workflow.

Sample Preparation

Proper sample collection and preparation are critical for accurate results.

  • Serum: Collect whole blood and allow it to clot at room temperature. Centrifuge to separate the serum.

  • Plasma: Collect blood into tubes containing anticoagulants like EDTA or heparin. Centrifuge to separate the plasma.

  • Cell Culture Supernatants: Centrifuge to remove cells and debris.

Important Considerations:

  • Avoid hemolysis and lipemic samples.

  • Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • For osteocalcin measurement, samples should be kept on an ice bath after collection, and serum/plasma should be separated from cells within 3 hours.

General ELISA Protocol for Osteocalcin and MGP

This protocol is a generalized procedure based on commercially available sandwich ELISA kits. Always refer to the specific kit manufacturer's instructions for detailed procedures, reagent preparation, and incubation times.

Materials:

  • Microplate pre-coated with capture antibody specific for the target protein (total, carboxylated, or uncarboxylated OC/MGP)

  • Wash Buffer

  • Assay Diluent/Sample Diluent

  • Standard solutions

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop Solution

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as directed in the kit manual. Bring all reagents to room temperature before use.

  • Standard and Sample Addition: Add standard solutions and appropriately diluted samples to the designated wells of the microplate. It is recommended to run all standards and samples in duplicate or triplicate.

  • First Incubation: Cover the plate and incubate as specified in the manual (e.g., 90 minutes at 37°C). During this step, the target protein in the sample binds to the capture antibody.

  • Washing: Aspirate the contents of the wells and wash the plate multiple times with Wash Buffer. This removes any unbound substances.

  • Detection Antibody Addition: Add the biotinylated detection antibody to each well.

  • Second Incubation: Cover the plate and incubate (e.g., 60 minutes at 37°C). The detection antibody binds to a different epitope on the target protein.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate Addition: Add Streptavidin-HRP conjugate to each well.

  • Third Incubation: Cover the plate and incubate (e.g., 30 minutes at 37°C). The streptavidin-HRP binds to the biotin (B1667282) on the detection antibody.

  • Washing: Repeat the washing step.

  • Substrate Development: Add TMB substrate to each well. A blue color will develop in proportion to the amount of target protein present. Incubate in the dark for a specified time (e.g., 15-20 minutes at 37°C).

  • Stop Reaction: Add Stop Solution to each well. The color will change from blue to yellow.

  • Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of the target protein in the samples.

Data Presentation

The results from the ELISA assays can be summarized to provide a comprehensive picture of osteocalcin and MGP activation. The ratio of uncarboxylated to carboxylated forms is often a key indicator of vitamin K status.

Analyte MeasuredDescriptionTypical Units
Total Osteocalcin Measures both carboxylated and uncarboxylated forms.ng/mL
Carboxylated Osteocalcin (cOC) Measures the biologically active, gamma-carboxylated form.ng/mL
Undercarboxylated Osteocalcin (ucOC) Measures the inactive, uncarboxylated form.ng/mL
% ucOC (ucOC / Total OC) x 100. A functional marker of vitamin K status.%
Total MGP Measures all forms of MGP.ng/mL or pmol/L
Uncarboxylated MGP (ucMGP) Measures the inactive, uncarboxylated form.pmol/L
Dephosphorylated-uncarboxylated MGP (dp-ucMGP) A specific inactive form of MGP often measured as a biomarker.pmol/L

Alternative Methodologies

While ELISA is the most common technique, other methods can also be used.

  • Radioimmunoassay (RIA): Historically used for osteocalcin measurement, but less common now due to the use of radioactive materials.

  • Western Blot: Can be used for the qualitative or semi-quantitative detection of MGP. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Conclusion

The accurate measurement of carboxylated and uncarboxylated forms of osteocalcin and MGP is essential for research in bone metabolism, cardiovascular health, and vitamin K biology. The protocols outlined in these application notes provide a framework for obtaining reliable and reproducible data. Adherence to specific kit instructions and proper sample handling are paramount for successful outcomes.

References

Application of CRISPR-Cas9 for Studying Genes in the Vitamin K2 Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of compounds known as menaquinones (MK-n), plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. The biosynthesis of this compound is a complex pathway involving a series of enzymatic reactions encoded by specific genes. In bacteria, the primary producers of menaquinones, this pathway is well-characterized and involves the men gene cluster (menA, menB, menC, menD, menE, menF, menG, menH). In humans, the enzyme UBIAD1 is responsible for the conversion of other forms of vitamin K into menaquinone-4 (MK-4), a key form of this compound.

The advent of CRISPR-Cas9 technology has revolutionized the study of gene function by enabling precise and efficient genome editing. This technology offers a powerful tool for researchers to investigate the roles of individual genes in the this compound biosynthesis pathway. By creating targeted gene knockouts, knock-ins, or modulating gene expression, scientists can elucidate the specific functions of these genes, identify potential drug targets, and engineer microbial strains for enhanced this compound production.

These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 to study genes in the this compound pathway in both bacterial and mammalian systems.

Data Presentation

Table 1: Quantitative Analysis of UBIAD1 Knockout on Vitamin K-Dependent Carboxylation

This table summarizes the effect of CRISPR-Cas9 mediated knockout of the UBIAD1 gene on the carboxylation of a vitamin K-dependent reporter protein in human embryonic kidney 293 (HEK293) cells. The data is adapted from a study by Li et al.[1][2]. Carboxylation activity is an indirect measure of MK-4 biosynthesis, as MK-4 is a cofactor for the carboxylase enzyme.

Target GeneCell LinegRNA Sequence (5' - 3')OutcomeQuantitative Result (Carboxylation Activity)
UBIAD1HEK293GACCGGGCAGCAGCGGCCGCKnockout~95% reduction in carboxylation activity
UBIAD1HEK293GCGGCCGCGGAGCGCGCCGGKnockout~95% reduction in carboxylation activity
UBIAD1HEK293CGGGCAGCAGCGGCCGCGGAKnockout~90% reduction in carboxylation activity

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of UBIAD1 in HEK293 Cells

This protocol describes the methodology for knocking out the UBIAD1 gene in HEK293 cells to study its role in this compound (MK-4) synthesis.

1. sgRNA Design and Cloning:

  • Design three to four sgRNAs targeting a critical exon of the human UBIAD1 gene. Online design tools can be used to minimize off-target effects.

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP) that co-expresses Cas9 and the sgRNA.

  • Verify the sequence of the cloned sgRNAs by Sanger sequencing.

2. Cell Culture and Transfection:

  • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seed the cells in 6-well plates to reach 70-80% confluency on the day of transfection.

  • Transfect the cells with the Cas9-sgRNA expression plasmid using a suitable transfection reagent according to the manufacturer's instructions. Include a non-targeting sgRNA as a negative control.

3. Enrichment of Edited Cells:

  • If the Cas9 plasmid contains a fluorescent reporter (e.g., GFP), enrich for transfected cells 48 hours post-transfection using fluorescence-activated cell sorting (FACS).

  • Alternatively, if the plasmid contains a selection marker, apply the appropriate selection agent to enrich for edited cells.

4. Clonal Isolation and Expansion:

  • Plate the enriched cells at a low density in 10-cm dishes to obtain single colonies.

  • Isolate individual colonies using cloning cylinders or by manual picking and expand them in separate wells of a multi-well plate.

5. Validation of Gene Knockout:

  • Genomic DNA Analysis:

    • Extract genomic DNA from the expanded clones.

    • Amplify the targeted region of the UBIAD1 gene by PCR.

    • Analyze the PCR products for insertions or deletions (indels) using a mismatch cleavage assay (e.g., T7 Endonuclease I assay) or by Sanger sequencing.

  • Protein Expression Analysis:

    • Perform Western blotting on cell lysates from the isolated clones using an anti-UBIAD1 antibody to confirm the absence of UBIAD1 protein expression.

6. Functional Assay (Vitamin K-Dependent Carboxylation):

  • Transfect the validated UBIAD1 knockout clones with a reporter construct that expresses a vitamin K-dependent protein (e.g., a chimeric coagulation factor).

  • Culture the cells in the presence of a vitamin K precursor (e.g., vitamin K3).

  • Measure the carboxylation status of the reporter protein using an appropriate assay (e.g., ELISA) to determine the functional consequence of UBIAD1 knockout.[1]

Protocol 2: CRISPR-Cas9 Mediated Knockout of a men Gene (e.g., menA) in Escherichia coli

This protocol provides a general framework for creating a gene knockout in the this compound biosynthesis pathway of E. coli using a two-plasmid CRISPR-Cas9 system.[3][4]

1. sgRNA Design and Plasmid Construction:

  • Design an sgRNA (typically 20 nucleotides) targeting the coding sequence of the menA gene. The target sequence must be adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

  • Synthesize and clone the sgRNA into a pTarget plasmid under the control of a constitutive promoter. This plasmid will also contain a homologous repair template flanking the target site to facilitate gene deletion.

  • The repair template should consist of ~500 bp of sequence homologous to the regions upstream and downstream of the menA gene.

2. Preparation of Electrocompetent E. coli and Transformation:

  • Prepare electrocompetent E. coli cells (e.g., strain MG1655).

  • Transform the competent cells with the pCas plasmid, which expresses the Cas9 nuclease and the lambda-Red recombinase system, and select for transformants on appropriate antibiotic plates.

  • Make the pCas-containing strain electrocompetent.

3. Gene Knockout Procedure:

  • Transform the electrocompetent E. coli (pCas) strain with the pTarget-menA-sgRNA plasmid containing the repair template.

  • Induce the expression of Cas9 and the lambda-Red system according to the specific pCas plasmid instructions (e.g., by adding an inducer like arabinose).

  • Plate the transformed cells on selective agar (B569324) plates containing antibiotics for both plasmids and an inducer for the sgRNA expression if required.

4. Validation of Gene Knockout:

  • Colony PCR:

    • Screen individual colonies by PCR using primers that flank the menA gene.

    • A successful knockout will result in a smaller PCR product compared to the wild-type strain.

  • Sanger Sequencing:

    • Sequence the PCR product from putative knockout colonies to confirm the precise deletion of the menA gene.

  • Phenotypic Analysis:

    • Analyze the impact of the menA knockout on this compound production. This can be done by extracting lipids from the bacterial culture and quantifying menaquinone levels using High-Performance Liquid Chromatography (HPLC).

Visualizations

Vitamin_K2_Biosynthesis_Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF SHCHC SHCHC Isochorismate->SHCHC menD OSB OSB SHCHC->OSB menH OSB-CoA OSB-CoA OSB->OSB-CoA menE DHNA DHNA OSB-CoA->DHNA menB Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone menA Menaquinone Menaquinone Demethylmenaquinone->Menaquinone menG

Caption: Bacterial this compound (Menaquinone) Biosynthesis Pathway.

Human_MK4_Synthesis Vitamin K1 / other menaquinones Vitamin K1 / other menaquinones Menadione (Vitamin K3) Menadione (Vitamin K3) Vitamin K1 / other menaquinones->Menadione (Vitamin K3) MK-4 MK-4 Menadione (Vitamin K3)->MK-4 UBIAD1 GGPP GGPP GGPP->MK-4 UBIAD1

Caption: Human this compound (MK-4) Synthesis from Precursors.

CRISPR_Workflow cluster_design 1. Design cluster_delivery 2. Delivery cluster_editing 3. Editing & Selection cluster_validation 4. Validation sgRNA_design sgRNA Design Vector_construction Vector Construction sgRNA_design->Vector_construction Transfection Transfection/ Transformation Vector_construction->Transfection Genome_editing Genomic Editing Transfection->Genome_editing Selection Selection/ Enrichment Genome_editing->Selection Genotypic_analysis Genotypic Analysis (PCR, Sequencing) Selection->Genotypic_analysis Phenotypic_analysis Phenotypic Analysis (Western, HPLC) Genotypic_analysis->Phenotypic_analysis

Caption: General Experimental Workflow for CRISPR-Cas9 Gene Knockout.

References

Application Notes and Protocols for the Quantification of Vitamin K2 in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K2, a group of compounds known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. These include bone metabolism, cardiovascular health, and the regulation of inflammation.[1][2][3] Accurate quantification of this compound in tissue samples is essential for understanding its distribution, metabolism, and mechanism of action in both preclinical and clinical research. This document provides detailed application notes and protocols for establishing a reliable method for quantifying this compound, primarily focusing on menaquinone-4 (MK-4), the most common form in animal tissues, in various tissue samples.[4]

Overview of Analytical Methods

Several analytical techniques can be employed for the quantification of this compound in biological matrices. The choice of method depends on factors such as the required sensitivity, selectivity, sample throughput, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD): This is a widely used and sensitive method for this compound analysis.[5] Since native this compound is not fluorescent, a post-column reduction step is typically required to convert it to its fluorescent hydroquinone (B1673460) form.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently the most sensitive and specific method for the quantification of this compound. It offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interferences from the complex tissue matrix.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for this compound are commercially available and offer a high-throughput option for screening a large number of samples. However, their specificity and potential for cross-reactivity should be carefully evaluated.

This application note will primarily focus on the LC-MS/MS method due to its superior sensitivity and specificity, which are critical for accurate quantification in complex tissue matrices.

Experimental Protocols

Tissue Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. This process involves homogenization of the tissue, extraction of the lipophilic this compound, and removal of interfering substances.

Materials:

  • Tissue sample (e.g., liver, brain, bone, adipose)

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Phosphate-buffered saline (PBS), ice-cold

  • Organic solvents (e.g., n-hexane, isopropanol, ethyl acetate, methanol, acetonitrile)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Solid-Phase Extraction (SPE) cartridges (e.g., silica-based)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol for Tissue Homogenization and Lipid Extraction:

  • Tissue Collection and Storage: Excise the tissue of interest and immediately snap-freeze it in liquid nitrogen to prevent degradation of this compound. Store samples at -80°C until analysis.

  • Homogenization:

    • Weigh the frozen tissue sample (typically 0.1-0.5 g).

    • Add a 3-5 fold volume of ice-cold PBS.

    • Homogenize the tissue using a suitable homogenizer until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize enzymatic degradation.

  • Internal Standard Spiking: Add a known amount of the internal standard solution to the tissue homogenate. The IS is crucial for correcting for any loss of analyte during sample preparation and for variations in instrument response.

  • Liquid-Liquid Extraction (LLE):

    • To the homogenate, add a mixture of organic solvents. A common choice is a 2:1 (v/v) mixture of n-hexane and isopropanol.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of lipids, including this compound.

    • Centrifuge the mixture at approximately 3000 x g for 10 minutes to separate the organic and aqueous phases.

    • Carefully collect the upper organic layer containing the lipids.

    • Repeat the extraction step on the remaining aqueous layer to maximize the recovery of this compound.

  • Solvent Evaporation: Combine the organic extracts and evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

Sample Clean-up using Solid-Phase Extraction (SPE)

A clean-up step is often necessary to remove interfering compounds from the lipid extract, which can cause ion suppression in the mass spectrometer.

Protocol for SPE:

  • Cartridge Conditioning: Condition a silica (B1680970) SPE cartridge by passing through it a sequence of solvents, typically starting with a non-polar solvent like n-hexane.

  • Sample Loading: Reconstitute the dried lipid extract in a small volume of a non-polar solvent (e.g., n-hexane) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a non-polar solvent to elute triglycerides and other highly non-polar lipids while retaining this compound.

  • Elution: Elute the this compound from the cartridge using a solvent of slightly higher polarity, such as a mixture of n-hexane and ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small, precise volume of the mobile phase used for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

The following table provides a starting point for developing an LC-MS/MS method for this compound quantification. Optimization will be required based on the specific instrument and column used.

ParameterRecommended Setting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid or 5 mM ammonium (B1175870) formate
Mobile Phase B Methanol or Acetonitrile with 0.1% formic acid
Gradient Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipophilic this compound.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 5 - 10 µL
Ionization Source APCI or ESI, positive ion mode
MRM Transitions MK-4: m/z 445.4 -> 187.1; MK-7: m/z 649.5 -> 187.1
Collision Energy To be optimized for each transition

Note: MRM (Multiple Reaction Monitoring) transitions should be optimized for the specific instrument being used.

Data Presentation

Quantitative data for this compound concentrations in various tissues from preclinical studies are summarized in the table below. These values can serve as a reference for expected concentrations.

TissueSpeciesThis compound FormConcentration RangeReference
BrainRatMK-4~1-5 pmol/g
Brain (Human)HumanMK-4~3-7 pmol/g
LiverRatMK-4~2-4 nmol/g
Skeletal MuscleBovineMK-4~3-22 µ g/100g
Adipose TissueMouseMK-4~10-30 pmol/g
KidneyMouseMK-4~5-20 pmol/g

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in tissue samples.

experimental_workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis tissue_collection Tissue Collection (Snap-freeze in Liquid N2) homogenization Homogenization (in ice-cold PBS) tissue_collection->homogenization is_spiking Internal Standard Spiking homogenization->is_spiking lle Liquid-Liquid Extraction (e.g., Hexane/Isopropanol) is_spiking->lle evaporation1 Solvent Evaporation lle->evaporation1 spe Solid-Phase Extraction (SPE) evaporation1->spe evaporation2 Solvent Evaporation spe->evaporation2 reconstitution Reconstitution in Mobile Phase evaporation2->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis and Quantification lcms->data_analysis

Caption: Workflow for this compound quantification in tissues.

This compound Signaling Pathways

This compound is involved in several signaling pathways that regulate cellular processes. The diagrams below illustrate some of the key pathways.

1. This compound and PXR Signaling Pathway

This compound can activate the Pregnane X Receptor (PXR), a nuclear receptor that plays a role in detoxification and bone metabolism.

PXR_signaling This compound - PXR Signaling Pathway VK2 This compound (MK-4) PXR PXR (Pregnane X Receptor) VK2->PXR activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR PPRE PPRE (PXR Response Element) PXR_RXR->PPRE binds to Target_Genes Target Gene Expression (e.g., CYP3A4, MDR1) PPRE->Target_Genes regulates Detox Detoxification Target_Genes->Detox Bone Bone Homeostasis Target_Genes->Bone

Caption: this compound activates PXR signaling.

2. This compound and Gas6/Axl Signaling Pathway

This compound is essential for the gamma-carboxylation and activation of Gas6 (Growth arrest-specific 6), a ligand for the Axl receptor tyrosine kinase, which is involved in cell survival and proliferation.

Gas6_Axl_signaling This compound - Gas6/Axl Signaling Pathway VK2 This compound GGCX γ-glutamyl carboxylase VK2->GGCX co-factor for Gas6_active Active Gas6 (carboxylated) GGCX->Gas6_active Gas6_inactive Inactive Gas6 Gas6_inactive->GGCX Axl Axl Receptor Gas6_active->Axl binds and activates PI3K PI3K Axl->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival

Caption: this compound-dependent activation of Gas6/Axl pathway.

3. This compound in Osteoblast Differentiation

This compound promotes osteoblast differentiation and bone formation through various mechanisms, including the regulation of gene expression and signaling pathways like the NF-κB pathway.

osteoblast_differentiation Role of this compound in Osteoblast Differentiation VK2 This compound NFkB NF-κB Signaling VK2->NFkB inhibits Runx2 Runx2 Expression VK2->Runx2 upregulates Mesenchymal_Stem_Cell Mesenchymal Stem Cell Osteoblast_Precursor Osteoblast Precursor Mesenchymal_Stem_Cell->Osteoblast_Precursor Osteoblast Mature Osteoblast Osteoblast_Precursor->Osteoblast Bone_Formation Bone Formation Osteoblast->Bone_Formation NFkB->Osteoblast_Precursor inhibits differentiation Runx2->Osteoblast_Precursor promotes differentiation

Caption: this compound promotes osteoblast differentiation.

Conclusion

The reliable quantification of this compound in tissue samples is achievable through the implementation of robust analytical methods, particularly LC-MS/MS. Careful attention to sample preparation, including efficient extraction and clean-up, is paramount for obtaining accurate and precise results. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to establish and validate a method for this compound analysis in their laboratories, thereby facilitating further investigation into the vital roles of this nutrient in health and disease.

References

Application Notes and Protocols for the Use of Synthetic Vitamin K2 Analogs in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of synthetic Vitamin K2 analogs, including menaquinone-4 (MK-4) and menaquinone-7 (MK-7), in experimental research. This document details their applications in cancer, osteoporosis, and neurological studies, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.

Applications in Experimental Research

Synthetic this compound analogs have emerged as potent molecules in various therapeutic areas due to their diverse mechanisms of action.

  • Oncology: this compound analogs exhibit anti-cancer properties by inducing apoptosis, cell cycle arrest, and autophagy in various cancer cell lines.[1][2] They have been shown to be effective against hepatocellular carcinoma, leukemia, bladder cancer, and breast cancer.[2][3][4] The anti-proliferative effects are often mediated through the generation of reactive oxygen species (ROS) and modulation of signaling pathways like NF-κB and PI3K/Akt.

  • Osteoporosis: Synthetic this compound, particularly menatetrenone (B87639) (MK-4), is used in the treatment of osteoporosis. It promotes bone formation by stimulating osteoblast differentiation and enhancing the carboxylation of osteocalcin, a key protein in bone mineralization. Clinical studies have demonstrated that supplementation with MK-4 can improve bone mineral density and reduce fracture risk in postmenopausal women.

  • Neuroprotection: Emerging research highlights the neuroprotective effects of this compound analogs. They have been shown to protect neuronal cells from oxidative stress and mitochondrial dysfunction, which are implicated in neurodegenerative diseases like Parkinson's and Alzheimer's. Some synthetic analogs have demonstrated enhanced potency in inducing neuronal differentiation.

Quantitative Data: Efficacy of Synthetic this compound Analogs

The following tables summarize the effective concentrations and doses of various synthetic this compound analogs in different experimental models.

Table 1: In Vitro Anti-Cancer Activity of Synthetic this compound Analogs (IC50 Values in µM)

AnalogCancer Cell LineIC50 (µM)Reference(s)
PPM-18 T24 (Bladder)~15
EJ (Bladder)~15
A549 (Lung)~25
Menaquinone-4 (MK-4) Gastric Cancer CellsDose-dependent inhibition
HL-60 (Leukemia)0.1 - 50 (growth inhibition)
Breast Cancer (MDA-MB-231, MDA-MB-453)100 - 150 (growth inhibition)
Menadione (Vitamin K3) T24 (Bladder)CD50: 60.7 (1-hr exposure)
Oral Tumor Cells (HSC-2, HSG)Higher cytotoxicity than K1 and K2

Table 2: Effective Doses of Synthetic this compound Analogs in Osteoporosis Research

AnalogModelEffective Dose/ConcentrationOutcomeReference(s)
Menatetrenone (MK-4) Postmenopausal Women45 mg/dayImproved bone mass parameters
Postmenopausal Women45 mg/daySustained lumbar bone mineral density and prevented fractures
Menaquinone-7 (MK-7) Rat Femoral Tissues (in vitro)10⁻⁶ M and 10⁻⁵ MIncreased calcium content, alkaline phosphatase activity, and DNA content
Osteoblastic MC3T3-E1 cells (in vitro)10⁻⁶ M and 10⁻⁵ MIncreased protein content, alkaline phosphatase activity, and osteocalcin

Table 3: Effective Concentrations of Synthetic this compound Analogs in Neurological Research

AnalogModelEffective ConcentrationOutcomeReference(s)
Menaquinone-4 (MK-4) SH-SY5Y cells (in vitro)Not specifiedAttenuated mitochondrial damage
Novel VK Analogs Neural progenitor cells (in vitro)Not specifiedThreefold greater potency in inducing neuronal differentiation compared to natural Vitamin K

Experimental Protocols

This section provides detailed methodologies for key experiments involving synthetic this compound analogs.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the synthetic this compound analog or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent like DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm for MTT using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the vehicle-treated control.

Experimental Workflow for MTT Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound analog or vehicle adhere->treat incubate_treatment Incubate for 24, 48, or 72h treat->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt solubilize Add solubilizing agent (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate Calculate cell viability read_absorbance->calculate end_node End calculate->end_node

Caption: Workflow for assessing cell viability using the MTT assay.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium (B1200493) iodide (PI) is a fluorescent intercalating agent that stains DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the this compound analog and harvest both adherent and floating cells.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase.

Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Analysis_Workflow start Start treat_cells Treat cells with This compound analog start->treat_cells harvest_cells Harvest adherent and floating cells treat_cells->harvest_cells fix_cells Fix in cold 70% ethanol harvest_cells->fix_cells wash_cells Wash with PBS fix_cells->wash_cells stain_cells Resuspend in PI and RNase A staining solution wash_cells->stain_cells incubate Incubate for 30 min in the dark stain_cells->incubate analyze Analyze by flow cytometry incubate->analyze quantify Determine percentage of cells in each phase analyze->quantify end_node End quantify->end_node

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide enters cells with compromised membranes, characteristic of late apoptosis and necrosis.

Protocol:

  • Cell Treatment and Harvesting: Culture and treat cells with the this compound analog. Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry, detecting the fluorescence of FITC and PI.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Experimental Workflow for Apoptosis Assay

Apoptosis_Assay_Workflow start Start treat_cells Treat cells with This compound analog start->treat_cells harvest_cells Harvest and wash cells with PBS treat_cells->harvest_cells resuspend_cells Resuspend in Annexin V binding buffer harvest_cells->resuspend_cells add_stains Add Annexin V-FITC and PI resuspend_cells->add_stains incubate Incubate for 15 min in the dark add_stains->incubate analyze Analyze by flow cytometry incubate->analyze quantify Quantify cell populations analyze->quantify end_node End quantify->end_node

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Signaling Pathways

Synthetic this compound analogs modulate several key signaling pathways to exert their biological effects.

This compound-Induced Apoptosis and Cell Cycle Arrest

This compound analogs can induce apoptosis through the mitochondrial pathway, involving the activation of Bak and subsequent caspase-3 activation. They also cause cell cycle arrest, often at the G1/S or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases, and inhibiting pathways like NF-κB.

Signaling Pathway of this compound-Induced Apoptosis and Cell Cycle Arrest

VK2_Apoptosis_CellCycle VK2 This compound Analog ROS ROS Generation VK2->ROS Bak Bak Activation VK2->Bak NFkB NF-κB Inhibition VK2->NFkB CDK4 CDK4 Downregulation VK2->CDK4 Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CyclinD1 Cyclin D1 Downregulation NFkB->CyclinD1 inhibits transcription G1_Arrest G1 Phase Cell Cycle Arrest CyclinD1->G1_Arrest CDK4->G1_Arrest

Caption: Key signaling events in this compound-induced apoptosis and cell cycle arrest.

Role of this compound in Mitochondrial Function

This compound plays a crucial role in maintaining mitochondrial health by protecting against oxidative stress-induced damage. It can preserve mitochondrial membrane potential, reduce ROS production, and improve mitochondrial respiratory function.

This compound's Impact on Mitochondrial Function

VK2_Mitochondria cluster_Mitochondria Mitochondrion Oxidative_Stress Oxidative Stress (e.g., 6-OHDA) MMP Decreased Mitochondrial Membrane Potential Oxidative_Stress->MMP ROS Increased ROS Production Oxidative_Stress->ROS VK2 This compound Analog VK2->MMP preserves VK2->ROS reduces Improved_Function Improved Mitochondrial Function & Cell Survival VK2->Improved_Function Mito_Damage Mitochondrial Damage MMP->Mito_Damage ROS->Mito_Damage Cell_Death Neuronal Cell Death Mito_Damage->Cell_Death

Caption: Protective role of this compound against mitochondrial dysfunction.

References

Troubleshooting & Optimization

Challenges in the accurate measurement of different menaquinone forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of different menaquinone (Vitamin K2) forms. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in accurately measuring different menaquinone forms?

A1: The accurate quantification of menaquinone (MK) forms, such as MK-4 and MK-7, presents several analytical challenges. These include:

  • Low Concentrations: Menaquinones are often present in very low concentrations in food and biological samples, requiring highly sensitive analytical methods.[1]

  • Matrix Interference: Complex sample matrices, such as those found in various foods and biological fluids, can interfere with the analysis, leading to inaccurate results.[2][3]

  • Structural Similarity: The various forms of menaquinone (e.g., MK-4, MK-7, MK-9) are structurally similar, making their chromatographic separation difficult.

  • Presence of Isomers: Menaquinones can exist as cis and trans isomers, with only the all-trans form being biologically active.[4] It is crucial to separate and quantify these isomers, as the presence of cis isomers can lead to an overestimation of the active this compound content.[3][5]

  • Extraction Efficiency: Being fat-soluble, the extraction of menaquinones from complex matrices can be challenging and may result in incomplete recovery.[6]

Q2: Which analytical method is best for menaquinone analysis?

A2: The choice of analytical method depends on the specific requirements of your research, including the sample matrix, the menaquinone forms of interest, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) is a commonly used technique, often coupled with different detectors:

  • HPLC with Ultraviolet (UV) Detection: This is a relatively simple and cost-effective method. However, its sensitivity might be insufficient for samples with very low menaquinone concentrations.[2][7]

  • HPLC with Fluorescence Detection (FLD): This method offers higher sensitivity than UV detection, particularly after post-column derivatization.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is currently considered the gold standard for menaquinone analysis due to its high sensitivity, selectivity, and ability to provide structural information, which is crucial for isomer identification.[4][9]

Q3: How can I improve the extraction of menaquinones from my samples?

A3: To improve extraction efficiency, consider the following:

  • Solvent Selection: Use a combination of polar and non-polar solvents. For instance, a mixture of 2-propanol and n-hexane has been shown to be effective for extraction from microbial fermentation.[10] Liquid-liquid extraction (LLE) using solvents like hexane, cyclohexane, or isooctane (B107328) is also widely used due to the lipophilic nature of vitamin K.[2]

  • Enzymatic Treatment: For complex matrices like food, enzymatic treatment with lipase (B570770) can help to break down lipids and improve the release of menaquinones.

  • Solid-Phase Extraction (SPE): SPE can be used as a clean-up step after LLE to remove interfering substances and concentrate the analytes before chromatographic analysis.[2]

Q4: How do I differentiate between cis and trans isomers of MK-7?

A4: The separation of cis and trans isomers of MK-7 is critical as only the all-trans form is biologically active.[4] Specialized chromatographic columns and methods are required for this purpose. A semi-preparative HPLC method using a cholesterol-based column has been successfully used to separate and identify different cis/trans isomers of menaquinone-7.[11] LC-MS/MS techniques can also aid in the identification of these isomers.[4]

Troubleshooting Guides

Issue 1: Low or No Signal for Menaquinones in HPLC Analysis
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize your extraction protocol. Consider using a different solvent system or incorporating an enzymatic hydrolysis step. Ensure thorough mixing and sufficient extraction time.
Analyte Degradation Menaquinones are sensitive to light and heat. Protect your samples and standards from light and store them at low temperatures.
Insufficient Sensitivity of Detector If using HPLC-UV, the concentration of menaquinones in your sample may be below the limit of detection.[7] Consider switching to a more sensitive method like HPLC-FLD or LC-MS/MS.[8][9]
Improper Mobile Phase Composition Ensure the mobile phase composition is optimal for the separation of your target menaquinone forms. An isocratic mobile phase of methanol, ethanol, and water has been shown to be effective for MK-7 analysis.[12]
Issue 2: Poor Peak Resolution and Co-elution of Menaquinone Forms
Possible Cause Troubleshooting Step
Inappropriate HPLC Column Use a column with a suitable stationary phase. C18 and C30 columns are commonly used for menaquinone separation.[12] For isomer separation, specialized columns like those with a cholesterol-based stationary phase may be necessary.[11]
Suboptimal Mobile Phase Gradient If using a gradient elution, adjust the gradient profile to improve the separation of closely eluting peaks.
Flow Rate Too High A lower flow rate can sometimes improve resolution. Optimize the flow rate for your specific column and separation.
Issue 3: High Variability in Quantitative Results
Possible Cause Troubleshooting Step
Matrix Effects in LC-MS/MS Matrix components can suppress or enhance the ionization of analytes, leading to inaccurate quantification. Use an internal standard, preferably an isotopically labeled version of the analyte, to compensate for matrix effects.[6]
Inconsistent Sample Preparation Ensure that the sample preparation procedure is consistent for all samples and standards. This includes accurate weighing, pipetting, and consistent timing of each step.
Instrument Instability Check the stability of your HPLC or LC-MS/MS system. Perform regular maintenance and calibration.

Quantitative Data Summary

The following table summarizes the performance of various analytical methods for the determination of different menaquinone forms.

Menaquinone FormAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
MK-4HPLC-UV-0.5 µg/mL (in human plasma)-[7]
MK-7HPLC-UV0.03 µg/mL0.10 µg/mL96.0 - 108.9[12]
MK-4HPLC-FLD (post-column derivatization)0.050 µg/mL0.047 µg/mL99.85[8]
MK-7HPLC-FLD (post-column derivatization)0.005 µg/mL0.50 µg/mL100.5[8]
PK, MK-4, MK-7LC-ESI-MS/MS-0.5 µ g/100g food94 - 125[9]
MK-9LC-ESI-MS/MS-2.5 µ g/100g food94 - 125[9]
MK-7RP-HPLC0.1 µg/mL0.29 µg/mL>94[10]

Experimental Protocols

Detailed Methodology for HPLC-FLD Analysis of MK-4 and MK-7

This protocol is based on a post-column derivatization method for the estimation of MK-4 and MK-7 in nutraceutical solid dosage forms.[8]

  • Sample Preparation:

    • Extract the compounds by solvent extraction with acetone.

    • Evaporate the solvent using a rotary evaporator.

    • Dissolve the residue in ethanol.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., Waters Symmetry, 150x4.6 mm, 3.5 µm).

    • Mobile Phase: Methanol: Isopropyl alcohol: Acetonitrile: Zinc chloride buffer solution (850:90:50:10 v/v/v/v).

    • Flow Rate: 1 mL/min.

  • Post-Column Derivatization:

    • Reagent: Dissolve 136 mg of zinc chloride, 40 mg of sodium acetate, and 0.1 mL of glacial acetic acid in methanol.

    • The derivatization reagent is mixed with the column effluent to reduce MK-4 and MK-7.

  • Fluorescence Detection:

    • Excitation Wavelength: 248 nm.

    • Emission Wavelength: 430 nm.

Visualizations

Experimental Workflow for Menaquinone Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Sample (Food, Plasma, etc.) Extraction Extraction (LLE/SPE) Sample->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup HPLC HPLC Separation Cleanup->HPLC Inject Detection Detection (UV/FLD/MS) HPLC->Detection Quantification Quantification Detection->Quantification Signal Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of menaquinones.

Troubleshooting Decision Tree for Low Analyte Signal

troubleshooting_tree Start Low or No Signal CheckExtraction Is extraction efficient? Start->CheckExtraction OptimizeExtraction Optimize extraction protocol: - Change solvent system - Add enzymatic step CheckExtraction->OptimizeExtraction No CheckSensitivity Is detector sensitive enough? CheckExtraction->CheckSensitivity Yes ProblemSolved Problem Solved OptimizeExtraction->ProblemSolved SwitchDetector Consider more sensitive detector (e.g., FLD or MS) CheckSensitivity->SwitchDetector No CheckDegradation Is analyte degrading? CheckSensitivity->CheckDegradation Yes SwitchDetector->ProblemSolved ProtectSample Protect sample from light and heat CheckDegradation->ProtectSample Yes CheckDegradation->ProblemSolved No ProtectSample->ProblemSolved

Caption: A decision tree for troubleshooting low signal issues.

References

Technical Support Center: Optimizing Vitamin K2 Stability in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the stability of Vitamin K2 in your experimental solutions. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the integrity and efficacy of their this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in experimental solutions?

A1: this compound, particularly menaquinone-7 (MK-7), is a sensitive molecule. Its degradation is primarily influenced by several factors:

  • Light: this compound is extremely sensitive to light, especially UV radiation and visible light at wavelengths below 480 nm.[1] Exposure to daylight or even standard fluorescent laboratory lighting can cause significant degradation, with one study noting an 80% loss in food oils within two days of daylight exposure.[1] This light-induced degradation can involve photoisomerization, converting the active all-trans form to less active cis isomers.[2]

  • Alkaline Conditions: The vitamin is susceptible to degradation in alkaline environments.[3][4] This is particularly relevant when formulating solutions with alkaline minerals.

  • Presence of Minerals: Certain mineral salts, especially calcium and magnesium, can promote the degradation of unprotected this compound. The instability is often associated with alkalinization.

  • Oxygen: As a fat-soluble vitamin with double bonds in its isoprenoid side chain, this compound is susceptible to oxidation. Minimizing exposure to atmospheric oxygen is beneficial.

  • Temperature: While considered fairly heat-stable, elevated temperatures can increase the rate of degradation. Storage at lower temperatures is recommended.

Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?

A2: Yes, inconsistent results are a common sign of this compound degradation. If the concentration of active this compound (the all-trans isomer) decreases over the course of an experiment or between experiments, it can lead to variability in biological outcomes. It is crucial to ensure that your handling and storage protocols are optimized to maintain stability. You should verify the purity and concentration of your stock solutions regularly.

Q3: What is the difference between all-trans and cis isomers of this compound, and why is it important for stability and activity?

A3: The long side chain of this compound (like MK-7) can exist in different spatial configurations called isomers. The "all-trans" form is the linear, biologically active form that correctly binds to and activates Vitamin K-dependent proteins. "Cis" isomers have a different, bent shape and are considered less biologically effective. Light exposure can cause the all-trans isomer to convert to the cis form, reducing the potency of your solution. Therefore, maintaining a high percentage of the all-trans isomer is critical for experimental success.

Q4: How should I store my this compound stock solutions and working solutions?

A4: To maximize stability, adhere to the following storage guidelines:

  • Protect from Light: Always store this compound, both in powder and solution form, in amber glass or opaque containers to shield it from light. When working with the solutions, do so under yellow or subdued lighting.

  • Control Temperature: Store stock solutions at low temperatures, between 4°C and -20°C is desirable. The lower the temperature, the better.

  • Minimize Oxygen Exposure: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.

  • Use Appropriate Solvents: Prepare stock solutions in solvents like ethanol (B145695) or DMSO, where this compound is soluble and relatively stable.

Troubleshooting Guide

Problem: I am observing precipitation in my frozen this compound stock solution.

  • Possible Cause: The solvent may not be optimal for the storage temperature, or the concentration may be too high, leading to the solute crashing out of solution upon freezing.

  • Solution:

    • Gently warm the solution in a 35-37°C water bath to redissolve the precipitate.

    • Vortex the solution thoroughly to ensure it is homogenous before making dilutions.

    • Consider preparing a slightly less concentrated stock solution for frozen storage.

    • Ensure you are using an appropriate solvent like absolute ethanol or DMSO.

Problem: I need to include calcium in my cell culture medium with this compound, but I'm concerned about degradation.

  • Possible Cause: Unprotected this compound is known to be unstable in the presence of calcium salts.

  • Solution:

    • Add the this compound working solution to the culture medium immediately before treating the cells to minimize the interaction time with calcium.

    • Prepare fresh this compound-containing media for each experiment rather than storing it.

    • If available, consider using a microencapsulated form of this compound, which is designed to be stable in the presence of minerals. Microencapsulation protects the K2 molecule from interacting with the minerals.

Problem: My this compound solution has changed color.

  • Possible Cause: A color change can indicate degradation or oxidation of the this compound molecule.

  • Solution:

    • Discard the solution. Do not use it for experiments as the concentration of active compound is unknown and degradation products could have unintended effects.

    • Review your preparation and storage procedures. Ensure complete protection from light and consider if the solution was exposed to incompatible materials or excessive oxygen.

    • Prepare a fresh solution, strictly adhering to stability protocols.

Data on this compound Stability

The stability of this compound is significantly impacted by formulation and storage conditions. The following tables summarize quantitative data from various studies.

Table 1: Stability of Unprotected vs. Microencapsulated this compound (MK-7) with Minerals over 12 Months

FormulationStorage Temperature% K2 Remaining (Unprotected)% K2 Remaining (Microencapsulated)
K2 with Calcium25°C60%96%
K2 with Calcium40°C29%86%
K2 with Magnesium25°C1% (approx.)92%
K2 with Magnesium40°C1% (approx.)80%
Data sourced from a 2017 market study.

Table 2: Stability of a Specific this compound (MK-7) Formulation (vitaMK7) with Minerals over 12 Months

Formulation% Stability after 12 Months
VitaMK7 with Calcium Citrate95%
VitaMK7 with Calcium Carbonate97%
VitaMK7 with Arginine91%
Data from a 2018 stability study on a specific commercial ingredient.

Table 3: Impact of Storage Conditions on Different MK-7 Raw Materials with Minerals

ConditionMineralMK-7 SourceStability Profile
Accelerated (40°C/75% RH)Calcium SaltsSynthetic MK-7Highly significant decrease after 1 month
Accelerated (40°C/75% RH)Magnesium OxideNatural MK-7Significant destabilizing effect
Standard (25°C/60% RH)Calcium CarbonateNatural MK-7Remained stable for up to 6 months
Data summarized from a 2019 study in the journal Molecules.

Experimental Protocols & Visual Guides

Protocol 1: Preparation of a Stabilized this compound (MK-7) Stock Solution for In Vitro Experiments

This protocol describes how to prepare a 10 mM stock solution of this compound (MK-7) in DMSO.

Materials:

  • This compound (MK-7) powder (all-trans isomer >98% purity)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber glass vial with a PTFE-lined cap

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Work under Subdued Light: Perform all steps in a dimly lit room or under a yellow light to prevent photodegradation.

  • Weigh this compound: Carefully weigh the desired amount of this compound (MK-7) powder. (Molecular Weight of MK-7 is approx. 649.0 g/mol . For 1 mL of a 10 mM solution, you need 0.649 mg).

  • Dissolve in DMSO: Add the weighed powder to the amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Ensure Complete Dissolution: Cap the vial and vortex for 2-3 minutes until the powder is completely dissolved. Gentle warming in a 35-37°C water bath can aid dissolution if necessary.

  • Aliquot for Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Store Properly: Tightly seal the aliquots and store them at -20°C for long-term use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general workflow for assessing the concentration and purity of this compound (MK-7) in a solution. Specific parameters may need to be optimized for your system.

Methodology:

  • Sample Preparation: Dilute your this compound stock or experimental solution to a known concentration (e.g., 10-50 µg/mL) using a suitable solvent like ethanol or methanol.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of methanol, ethanol, and water is common. A typical mobile phase could be 97% methanol: 3% water.

    • Flow Rate: Approximately 0.7-1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10-20 µL.

  • Detection: Use a UV detector set to a wavelength of 248 nm or 268 nm, where this compound exhibits strong absorbance.

  • Analysis:

    • Run a standard of known concentration to determine the retention time for all-trans MK-7.

    • Inject your sample and integrate the peak area corresponding to the all-trans MK-7 retention time.

    • Compare the peak area of your aged sample to a freshly prepared sample or a time-zero sample to calculate the percentage of remaining this compound.

    • The appearance of new peaks or a reduction in the main peak area can indicate degradation or isomerization.

Diagrams

K2 This compound (All-Trans Isomer) Degraded Degradation Products & Cis-Isomers (Inactive) K2->Degraded Degradation Light Light Exposure (UV, Visible <480nm) Light->K2 Minerals Alkaline Minerals (Calcium, Magnesium) Minerals->K2 Oxygen Oxygen (Oxidation) Oxygen->K2 Heat High Temperature Heat->K2

Caption: Key factors leading to the degradation of active this compound.

cluster_prep Preparation (Subdued Light) cluster_storage Storage & Handling Weigh 1. Weigh K2 Powder Dissolve 2. Dissolve in Anhydrous Solvent Weigh->Dissolve Vortex 3. Vortex to Mix Dissolve->Vortex Aliquot 4. Aliquot into Amber Vials Vortex->Aliquot Store 5. Store at -20°C (Protected from Light) Aliquot->Store Use 6. Thaw & Use Immediately for Experiment Store->Use

Caption: Workflow for preparing and storing stable this compound solutions.

Start Inconsistent Experimental Results? CheckLight Was solution protected from light at all times? Start->CheckLight Yes CheckMinerals Is K2 combined with alkaline minerals in media for extended periods? CheckLight->CheckMinerals Yes Sol_Light ACTION: Use amber vials and work under yellow light. CheckLight->Sol_Light No CheckStorage Was stock stored in aliquots at -20°C? CheckMinerals->CheckStorage No Sol_Minerals ACTION: Add K2 to media just before use. CheckMinerals->Sol_Minerals Yes CheckFresh Was the working solution freshly prepared? CheckStorage->CheckFresh Yes Sol_Storage ACTION: Aliquot new stock to avoid freeze-thaw cycles. CheckStorage->Sol_Storage No Sol_Fresh ACTION: Prepare fresh dilutions for each experiment. CheckFresh->Sol_Fresh No End Stability Optimized CheckFresh->End Yes

Caption: Troubleshooting flowchart for this compound stability issues.

References

Troubleshooting low yields in the bacterial fermentation of Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the bacterial fermentation of Vitamin K2 (menaquinone-7, MK-7).

Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal this compound yields.

Issue 1: Low Bacterial Growth and Biomass Production

Question: My bacterial culture is showing poor growth (low OD600). What are the possible causes and how can I fix it?

Possible Causes:

  • Suboptimal Medium Composition: The concentration of carbon sources, nitrogen sources, or essential minerals may be limiting. Some metabolic intermediates can also be cytotoxic if they accumulate.[1]

  • Incorrect Fermentation Conditions: The temperature, pH, or aeration/agitation rates may not be optimal for your specific bacterial strain.

  • Inoculum Issues: The inoculum size might be too small, or the seed culture could be of poor quality (e.g., in the stationary phase).

  • Genetic Instability: If using a genetically engineered strain, the modifications may have inadvertently inhibited growth.[1]

Recommended Solutions:

  • Optimize Medium Composition:

    • Carbon Source: Glycerol (B35011) is a commonly used carbon source. Studies have optimized its concentration to be as high as 69.6 g/L.[2] Sucrose can also be used.

    • Nitrogen Source: Soy peptone and yeast extract are critical. Optimal concentrations have been reported around 47.3 g/L for soy peptone and 25 g/L for yeast extract.[2][3]

    • Minerals: Ensure the presence of essential minerals like K2HPO4 (e.g., 0.05% to 4.0 g/L) and MgSO4·7H2O.

  • Adjust Fermentation Parameters:

    • Temperature: The optimal temperature for Bacillus subtilis is typically between 37°C and 40°C. However, some studies have reported 30°C as being effective.

    • pH: Maintain a stable pH, generally around 7.0. Using a pH-stat fed-batch culture can improve productivity by maintaining optimal conditions.

    • Aeration and Agitation: While static cultures can promote biofilm formation beneficial for MK-7 secretion, dynamic fermentation with high stirring (e.g., up to 1000 rpm) and aeration (e.g., 5 vvm) can significantly enhance yield by overcoming mass transfer limitations.

  • Review Inoculation Protocol:

    • Use a fresh, actively growing seed culture.

    • An optimal inoculum size is often around 2.5% (v/v).

Issue 2: Good Biomass, but Low Specific this compound Yield

Question: My culture grows well, but the amount of this compound produced per cell (specific yield) is very low. Why is this happening?

Possible Causes:

  • Rate-Limiting Enzymes: The inherent expression levels of key enzymes in the this compound biosynthesis pathway may be insufficient, creating bottlenecks. MenA and MenD are often identified as rate-limiting enzymes in B. subtilis.

  • Precursor Limitation: The supply of precursors from central metabolism (e.g., the shikimate or MEP pathway) may be inadequate to support high-level production.

  • Suboptimal Induction/Expression: If using an engineered strain with inducible promoters, the timing or concentration of the inducer may be incorrect.

  • Feedback Inhibition: High concentrations of intermediates or the final product might be inhibiting key enzymes in the pathway.

Recommended Solutions:

  • Metabolic Engineering Strategies:

    • Overexpress Key Genes: Increase the expression of rate-limiting enzymes. Overexpressing genes like menA (naphthoquinone ring synthesis) and menD has been shown to increase yield significantly. Similarly, enhancing the "pull" of precursors by overexpressing menF (isochorismate synthase) can boost production.

    • Increase Precursor Supply: Engineer upstream pathways to channel more carbon flux towards this compound precursors. For example, strengthening the glycerol metabolic pathway can boost the supply.

    • Stabilize Key Enzymes: Use site-directed mutagenesis to improve the stability of critical enzymes like MenA and MenD, which can lead to dramatic increases in final titer.

  • Process Optimization:

    • Fed-Batch Strategies: Implement a fed-batch culture strategy to continuously supply limiting nutrients and avoid substrate depletion, which has been shown to increase MK-7 concentrations.

    • Precursor Feeding: In some cases, adding pathway precursors like 1-naphthol (B170400) to the medium can increase MK-7 production, though this needs careful optimization.

Issue 3: this compound Concentration Decreases Over Time

Question: I see an initial increase in this compound concentration, but it then declines towards the end of the fermentation. What could be causing this product degradation?

Possible Causes:

  • Environmental Instability: this compound is sensitive to certain environmental conditions. Exposure to light, particularly UV light, and high temperatures can cause degradation of the all-trans MK-7 isomer, which is the most biologically active form.

  • Oxidative Damage: The presence of atmospheric oxygen can contribute to the degradation of MK-7 over time.

  • Cell Lysis: Late-stage cell lysis can release intracellular components that may degrade the extracellular product.

Recommended Solutions:

  • Control Environmental Conditions:

    • Light Exposure: Protect the fermenter and subsequent downstream processing steps from direct light.

    • Temperature Control: While fermentation occurs at elevated temperatures (e.g., 37°C), ensure that during extraction and storage, the product is kept at lower temperatures (e.g., 4°C) to maintain stability.

  • Optimize Harvest Time:

    • Monitor this compound concentration throughout the fermentation and harvest the culture during the peak production phase, before significant degradation occurs. Production often increases sharply after the biomass reaches its maximum.

  • Extraction and Storage:

    • Promptly extract the this compound after harvesting.

    • Store the extracted product under dark, refrigerated, and if possible, anaerobic conditions to maximize the stability of the all-trans isomer.

Data Summary Tables

Table 1: Optimal Fermentation Parameters for this compound Production by Bacillus subtilis

ParameterOptimal Value/RangeSource
Temperature 37°C - 40°C
pH ~7.0
Incubation Time 96 - 144 hours
Inoculum Size 2.5% (v/v)
Agitation 150 - 200 rpm (shake flask)
up to 1000 rpm (bioreactor)

Table 2: Reported MK-7 Yields and Optimized Media Components

StrainKey Media ComponentsFermentation ScaleMax MK-7 Yield (mg/L)Source
B. subtilis (Engineered)30 g/L glycerol, 60 g/L soy peptone, 5 g/L yeast extract3L Fermenter338.37
B. subtilis BS-ΔackA20.7 g/L glycerol, 47.3 g/L soy peptone, 4 g/L yeast extractShake Flask154.6
B. subtilis natto5% yeast extract, 18.9% soy peptone, 5% glycerolNot Specified62.32
B. subtilis (Mutant)69.6 g/L glycerol, 34.5 g/L sucrose, 20 g/L peptoneShake Flask3.593
B. subtilis nattoGlucose-based medium with fed-batch additionsBiofilm Reactor28.7

Experimental Protocols

Protocol 1: General Fermentation for this compound Production
  • Seed Culture Preparation: Inoculate a single colony of Bacillus subtilis into Luria-Bertani (LB) broth. Incubate at 37°C with shaking at 200 rpm for 12-14 hours.

  • Inoculation: Transfer the seed culture into the production medium in a shake flask or bioreactor. A typical inoculum size is 2.5% (v/v). An example production medium contains 30 g/L glycerol, 60 g/L soy peptone, 5 g/L yeast extract, 0.5 g/L MgSO4·7H2O, and 3 g/L K2HPO4.

  • Fermentation: Incubate at 40°C with shaking at 200 rpm for 96 hours. If using a bioreactor, maintain pH at 7.0 and provide aeration.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 12 or 24 hours) to measure cell density (OD600) and this compound concentration.

Protocol 2: Extraction and Quantification of this compound (MK-7)
  • Extraction:

    • Take a 1 mL sample of the fermentation broth.

    • Add 4 mL of an extraction solvent mixture of n-hexane and isopropanol (B130326) (2:1, v/v).

    • Vortex vigorously for 30 minutes to ensure complete extraction.

    • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.

  • Sample Preparation:

    • Carefully aspirate the upper organic phase containing the this compound.

    • Evaporate the solvent to dryness under a vacuum or a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of a suitable solvent for HPLC analysis (e.g., acetonitrile (B52724) or methanol).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase column (e.g., 3.0 x 100 mm, 2.5 µm).

    • Mobile Phase: An isocratic mobile phase of methanol/isopropanol or a gradient system can be used.

    • Detection: Detect MK-7 using a UV detector at a wavelength of 248 nm.

    • Quantification: Calculate the concentration by comparing the peak area of the sample to a standard curve prepared with a pure MK-7 standard.

Visualizations

This compound (Menaquinone) Biosynthesis Pathway

G cluster_shikimate Shikimate Pathway cluster_menaquinone Menaquinone Pathway cluster_isoprenoid Isoprenoid Pathway (MEP) Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate menF DHNA_octaprenyltransferase o-Succinylbenzoyl-CoA Isochorismate->DHNA_octaprenyltransferase menD, menC, menE, menB DHNA 1,4-dihydroxy-2-naphthoate (DHNA) DHNA_octaprenyltransferase->DHNA menH Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone menA Menaquinone Menaquinone-7 (this compound) Demethylmenaquinone->Menaquinone menG Farnesyl_PP Heptaprenyl diphosphate Farnesyl_PP->Demethylmenaquinone menA

Caption: Simplified biosynthesis pathway of Menaquinone-7 (this compound).

General Experimental Workflow for this compound Fermentation

G A Strain Selection (e.g., B. subtilis) B Seed Culture Preparation (12-14h, 37°C, 200 rpm) A->B C Inoculation into Production Medium B->C D Fermentation (96h, 40°C, 200 rpm) C->D E Sampling & Monitoring (OD600, pH) D->E F Harvest Culture D->F G Solvent Extraction (Hexane:Isopropanol) F->G H Analysis (HPLC) G->H

Caption: General workflow from strain selection to final product analysis.

Troubleshooting Logic for Low this compound Yield

G Start Low this compound Yield CheckGrowth Is Biomass (OD600) Low? Start->CheckGrowth OptimizeGrowth Optimize Medium & Fermentation Conditions (Temp, pH, Aeration) CheckGrowth->OptimizeGrowth Yes CheckSpecificYield Is Specific Yield (MK-7/Biomass) Low? CheckGrowth->CheckSpecificYield No Success Yield Improved OptimizeGrowth->Success MetabolicEngineering Metabolic Engineering: - Overexpress menA, menD - Increase Precursor Supply CheckSpecificYield->MetabolicEngineering Yes CheckDegradation Does MK-7 Level Decrease Over Time? CheckSpecificYield->CheckDegradation No MetabolicEngineering->Success ControlEnvironment Protect from Light & Optimize Harvest Time & Ensure Proper Storage CheckDegradation->ControlEnvironment Yes CheckDegradation->Success No ControlEnvironment->Success

References

Addressing matrix effects in the mass spectrometric analysis of Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of Vitamin K2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to matrix effects in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the mass spectrometric analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] In the analysis of this compound, which is a lipophilic molecule often present at low concentrations in complex biological matrices like plasma, serum, and food, matrix effects can lead to ion suppression or enhancement.[2][3] This interference can significantly impact the accuracy, precision, and sensitivity of quantification, potentially leading to erroneous results.[1] Common sources of matrix interference in this compound analysis include phospholipids (B1166683) and other lipids.[2]

Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?

A2: The three most prevalent sample preparation techniques to reduce matrix effects in this compound analysis are:

  • Protein Precipitation (PP): A rapid and relatively inexpensive method, but it may not be sufficient to remove all interfering components and is often used in combination with other techniques.

  • Liquid-Liquid Extraction (LLE): A widely used method for the lipophilic this compound, providing good selectivity. However, it can be time-consuming and may require further cleanup steps to completely eliminate matrix effects.

  • Solid-Phase Extraction (SPE): Considered an effective and extensive clean-up process that can remove endogenous compounds to alleviate interfering matrix effects while also concentrating the analyte.

Q3: How can I compensate for matrix effects that cannot be eliminated through sample preparation?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most recognized technique to correct for matrix effects. An SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing a reliable reference for quantification. Additionally, calibration approaches like background subtraction, where the calibration curve is prepared in the same matrix as the sample, can help to ensure that the recovery and matrix effects are consistent between the samples and calibrators.

Q4: Which ionization technique is generally preferred for this compound analysis to minimize matrix effects?

A4: Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI) for this compound analysis as it is generally less susceptible to ion suppression from matrix components. The choice of ionization source can significantly influence the extent of matrix effects.

Q5: Are there specific chromatographic conditions that can help reduce matrix effects?

A5: Yes, optimizing chromatographic conditions is crucial. Using a column with high efficiency and selectivity, such as a core-shell C18 column, can help to resolve this compound analytes from interfering matrix components. Adjusting the mobile phase composition, for instance by adding formic or acetic acid, can improve peak shape and height. A well-developed chromatographic method can separate the analyte of interest from the bulk of the matrix components, thereby reducing the chance of ion suppression or enhancement.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low signal intensity or poor sensitivity - Significant ion suppression due to matrix effects.- Inefficient sample extraction and cleanup.- Suboptimal ionization or mass spectrometer settings.- Analyte degradation.- Improve sample preparation: Employ a more rigorous cleanup method like SPE or a combination of LLE and SPE.- Optimize chromatography: Use a high-resolution column and adjust the mobile phase to better separate this compound from interfering compounds.- Switch ionization source: If using ESI, consider switching to APCI, which is often less prone to matrix effects for lipophilic compounds.- Use a stable isotope-labeled internal standard: This will help to compensate for signal loss due to matrix effects.- Protect samples from light: this compound is light-sensitive.
High variability in results (poor precision) - Inconsistent matrix effects across samples.- Inconsistent sample preparation.- Instability of the analyte during storage or analysis.- Implement a robust sample preparation protocol: Ensure consistent execution of each step for all samples.- Use a stable isotope-labeled internal standard: This is critical for correcting variability introduced by matrix effects.- Assess analyte stability: Perform stability tests under your experimental conditions (e.g., in the autosampler).- Matrix-match calibrants and quality controls: Prepare standards and QCs in a matrix that closely resembles the study samples.
Poor peak shape (e.g., tailing, splitting) - Co-elution with interfering matrix components.- Inappropriate mobile phase pH.- Column degradation or contamination.- Optimize chromatographic separation: Adjust the gradient, flow rate, or mobile phase composition. Adding a small amount of acid can often improve peak shape.- Use a guard column: This will protect the analytical column from strongly retained matrix components.- Wash the column thoroughly: Implement a rigorous column washing procedure between runs.
Unexpected peaks or interferences - Contamination from solvents, reagents, or labware.- Presence of isomers or structurally similar compounds in the matrix.- Carryover from previous injections.- Run blank injections: Inject pure solvent to check for system contamination.- Use high-purity solvents and reagents. - Optimize chromatographic selectivity: Use a column with a different chemistry or adjust the mobile phase to resolve the interfering peaks.- Implement a thorough needle wash protocol in the autosampler to prevent carryover.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Sample Preparation TechniquePrincipleAdvantagesDisadvantagesTypical Recovery (%)
Protein Precipitation (PP) Proteins are precipitated using an organic solvent (e.g., acetonitrile).Rapid, simple, and inexpensive.Incomplete removal of matrix components, especially phospholipids, leading to significant matrix effects.Variable, often lower than LLE or SPE.
Liquid-Liquid Extraction (LLE) Partitioning of this compound into an immiscible organic solvent (e.g., hexane (B92381), ethyl acetate).Good selectivity for lipophilic compounds, can provide a cleaner extract than PP.Can be time-consuming, may require multiple extraction steps, and may not completely eliminate matrix effects.> 90%
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides excellent sample cleanup, can concentrate the analyte, and effectively removes interfering compounds.Can be more expensive and requires method development to optimize sorbent and solvent selection.> 92%

Table 2: Reported Limits of Detection (LOD) and Quantitation (LOQ) for this compound (MK-7) in Human Serum/Plasma

Analytical MethodSample PreparationLODLOQReference
LC-MS/MSSPE-2.2 ng/mLRiphagen et al. (2016)
LC-MS/MSLLE-0.1 ng/mLThermo Fisher Scientific (2017)
HPLC-FluorescenceLLE and SPE-0.50 µg/mLIndian Journal of Pharmaceutical Sciences (2016)

Experimental Protocols

Detailed Methodology: Liquid-Liquid Extraction (LLE) for this compound in Serum

This protocol is a representative example and may require optimization for specific applications.

  • Sample Preparation:

    • To 500 µL of serum in a glass tube, add an appropriate amount of a stable isotope-labeled internal standard solution.

    • Add 1.5 mL of ethanol (B145695) to precipitate proteins. Vortex for 1 minute.

    • Add 4 mL of hexane and vortex for 1 minute for extraction.

  • Extraction:

    • Centrifuge the tubes for 10 minutes at approximately 2000 x g to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (hexane) to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., a mixture of methanol (B129727) and water).

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

(Adapted from Thermo Fisher Scientific, 2017)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Add_IS Add Internal Standard (Stable Isotope Labeled) Sample->Add_IS Extraction Extraction & Cleanup (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (e.g., APCI Source) LC_Separation->MS_Detection Quantification Quantification (Internal Standard Calibration) MS_Detection->Quantification Results Final Results Quantification->Results

Caption: Experimental workflow for this compound analysis.

Troubleshooting_Decision_Tree Start Poor Analytical Result (Low Signal, High Variability) Check_IS Is Stable Isotope Internal Standard Used? Start->Check_IS Implement_IS Implement a suitable Stable Isotope Labeled IS Check_IS->Implement_IS No Review_SP Review Sample Preparation (LLE, SPE) Check_IS->Review_SP Yes Implement_IS->Review_SP Optimize_SP Optimize Sample Cleanup: - Use SPE - Combine LLE and SPE Review_SP->Optimize_SP Inefficient Review_Chroma Review Chromatography Review_SP->Review_Chroma Efficient Optimize_SP->Review_Chroma Optimize_Chroma Optimize LC Separation: - Change column - Adjust mobile phase Review_Chroma->Optimize_Chroma Poor Resolution Review_MS Review MS Parameters Review_Chroma->Review_MS Good Resolution Optimize_Chroma->Review_MS Optimize_MS Optimize MS settings: - Switch to APCI - Adjust source parameters Review_MS->Optimize_MS Suboptimal Final_Check Re-evaluate Results Review_MS->Final_Check Optimal Optimize_MS->Final_Check

Caption: Troubleshooting decision tree for matrix effects.

References

Technical Support Center: Enhancing Vitamin K2 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with Vitamin K2 formulations in animal studies.

I. Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

1. Formulation and Administration Issues

Question/Issue Possible Causes Troubleshooting Suggestions
My this compound (MK-7 or MK-4) is not dissolving in the vehicle (e.g., corn oil, sunflower oil). This compound is highly lipophilic and can be difficult to dissolve, especially at high concentrations. The oil may be cold, increasing its viscosity.- Gently warm the oil to approximately 37°C to decrease viscosity and improve solubility. - Use a co-solvent like ethanol (B145695) (use minimal amounts and ensure it's safe for your animal model and experimental design). - Consider using a different vehicle, such as medium-chain triglycerides (MCT) oil, which may have better solubilizing capacity. - For persistent issues, explore advanced formulation strategies like nanoemulsions or liposomes.
I'm observing inconsistent results between animals in the same treatment group. This could be due to inaccurate dosing, stress during administration, or instability of the formulation. Issues with oral gavage technique can lead to variability in absorption.[1][2][3][4][5]- Improve Gavage Technique: Ensure all personnel are properly trained in oral gavage for the specific rodent species. Use appropriately sized, flexible gavage needles to minimize stress and prevent injury. - Formulation Homogeneity: Ensure the this compound is completely dissolved and the formulation is homogenous before each administration. If it's a suspension, vortex thoroughly before drawing each dose. - Animal Acclimatization: Acclimate the animals to the handling and restraint procedures before the study begins to reduce stress-induced physiological changes. - Fasting: Consider a short fasting period (e.g., 4 hours) before dosing to standardize stomach content, which can influence absorption.
My nanoemulsion or liposomal formulation is unstable and shows phase separation or aggregation. The surfactant-to-oil ratio may be incorrect, or the homogenization process may be inadequate. The choice of lipids and surfactants is critical for stability.- Optimize Surfactant/Lipid Ratios: Systematically vary the ratios of oil, surfactant, and co-surfactant (for nanoemulsions) or phospholipids (B1166683) and cholesterol (for liposomes) to find the most stable formulation. - Refine Homogenization: For nanoemulsions, ensure sufficient sonication or high-pressure homogenization time and power. For liposomes, ensure the lipid film is completely hydrated and that sonication or extrusion is performed correctly to achieve a uniform vesicle size. - Check Zeta Potential: For liposomal formulations, a zeta potential of at least ±30 mV is generally required for good stability. If the zeta potential is low, consider adding a charged lipid or a polymer coating like chitosan.
The animals are showing signs of distress or aversion to the formulation during oral gavage. The formulation may be unpalatable, or the gavage procedure itself is stressful. Oily or viscous solutions can be more challenging to administer.- Minimize Volume: Prepare the formulation at a concentration that allows for the smallest possible administration volume. For rats, a general guide is 10-20 ml/kg body weight. - Alternative Administration: If scientifically appropriate, consider voluntary ingestion by incorporating the this compound into a palatable treat. - Slow Administration: For oily or viscous solutions, administer the dose slowly over 5-10 seconds to prevent regurgitation.

2. Analytical and Bioavailability Issues

Question/Issue Possible Causes Troubleshooting Suggestions
I'm having difficulty detecting this compound in plasma samples using HPLC. The concentration of this compound may be below the detection limit of your method. Sample degradation or inefficient extraction can also be a cause.- Increase Sensitivity: Consider using a more sensitive detector, such as a fluorescence detector (after post-column reduction) or a mass spectrometer (LC-MS/MS), which offer lower limits of detection. - Optimize Extraction: Use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol to efficiently extract this compound from the plasma matrix and remove interfering substances. - Prevent Degradation: this compound is sensitive to light. Protect samples from light during collection, processing, and storage. Store samples at -80°C.
The bioavailability of my this compound formulation is lower than expected. The formulation may not be adequately protecting the this compound from degradation in the gastrointestinal tract. The particle size of the formulation may be too large for efficient absorption.- Formulation Strategy: Switch to a formulation known to enhance bioavailability, such as a self-nanoemulsifying drug delivery system (SNEDDS), nanoemulsion, or liposomal formulation. These can improve solubility and protect the vitamin from degradation. - Particle Size Reduction: For nanoemulsions and liposomes, ensure the particle size is in the nanometer range (e.g., <200 nm) to maximize surface area for absorption. - Consider the Form of K2: Menaquinone-7 (MK-7) generally has a higher bioavailability and longer half-life than menaquinone-4 (MK-4).
High inter-individual variability in pharmacokinetic parameters (Cmax, AUC). This is a known challenge in this compound studies and can be influenced by genetic factors, diet, and gut microbiota of the animals.- Increase Sample Size: A larger number of animals per group can help to account for biological variability and improve the statistical power of the study. - Standardize Conditions: Ensure all animals are of the same age, sex, and strain, and are housed under identical conditions with a standardized diet (low in Vitamin K). - Crossover Study Design: If feasible, a crossover study design where each animal serves as its own control can help to reduce inter-individual variability.

II. Frequently Asked Questions (FAQs)

Q1: Which form of this compound (MK-4 or MK-7) has better bioavailability?

A1: Generally, Menaquinone-7 (MK-7) exhibits higher bioavailability and a longer half-life in circulation compared to Menaquinone-4 (MK-4). This means that for a given dose, MK-7 reaches higher and more sustained levels in the blood, making it available to extrahepatic tissues for a longer period.

Q2: What is a suitable vehicle for administering this compound to rodents?

A2: Common vehicles for lipophilic compounds like this compound include corn oil, sunflower oil, and olive oil. Medium-chain triglyceride (MCT) oil is also a good option due to its excellent solubilizing properties. The choice of vehicle should be justified and consistent throughout the study.

Q3: What is the recommended dose of this compound for animal studies?

A3: The dose of this compound can vary widely depending on the research question and the animal model. For example, in toxicity studies, doses can be as high as 10 mg/kg body weight/day in rats. For studies on bone health in ovariectomized rats, doses around 31 mg/kg per day have been used as a dietary supplement. It is crucial to conduct a literature review for your specific research area to determine an appropriate dose range.

Q4: How can I prepare a simple nanoemulsion of this compound for an animal study?

A4: A basic oil-in-water (o/w) nanoemulsion can be prepared by dissolving this compound in an oil phase (e.g., MCT oil), which is then mixed with an aqueous phase containing a surfactant (e.g., Tween 80) and a co-surfactant (e.g., Transcutol P). This mixture is then subjected to high-energy emulsification using a high-pressure homogenizer or a sonicator to produce fine droplets in the nanometer range.

Q5: What are the key signaling pathways activated by this compound?

A5: this compound is known to activate several signaling pathways. One key pathway is the Pregnane X Receptor (PXR) signaling pathway, which is involved in detoxification and inflammation. Another important pathway is the PI3K/AKT/mTOR pathway, which is involved in cell growth, proliferation, and survival.

III. Quantitative Data Summary

Table 1: Comparative Bioavailability of Vitamin K Formulations in Humans (Illustrative Data)

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Vitamin A Oily Solution (Control)425.8 ± 33.11.51485.2 ± 80.1100
Vitamin A SNEDDS (Capsule)799.5 ± 48.51.03080.7 ± 190.2207.4
Vitamin A SNEDDS (Tablet)656.2 ± 64.41.02137.1 ± 130.5143.8
Cholecalciferol Capsules (Control)91.82 ± 29.27-4199.61 ± 1224.99100
Cholecalciferol Nanoemulsion127.10 ± 26.24-5599.73 ± 1060.59~136

Note: Data for Vitamin A and Cholecalciferol are used to illustrate the enhancement in bioavailability with nanoemulsion and SNEDDS formulations, as comprehensive comparative data for this compound formulations in a single study is limited in the search results.

Table 2: Tissue Distribution of Vitamin K Forms in Mice Fed Equimolar Diets

TissueDiet GroupPK (pmol/g)MK-4 (pmol/g)MK-9 (pmol/g)Reference
Liver (Male) PK105.8 ± 36.810.3 ± 2.4ND
MK-4ND30.1 ± 11.2ND
MK-9ND11.2 ± 2.8128.7 ± 45.2
Kidney (Male) PKND17.5 ± 2.9ND
MK-4ND18.9 ± 3.5ND
MK-9ND15.8 ± 2.1ND

ND: Not Detected. Data are presented as mean ± SD.

IV. Experimental Protocols

1. Preparation of this compound (MK-7) Nanoemulsion

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion of MK-7 for oral administration in rodents.

Materials:

  • Menaquinone-7 (MK-7)

  • Medium-chain triglyceride (MCT) oil (Oil phase)

  • Tween 80 (Surfactant)

  • Transcutol P (Co-surfactant)

  • Deionized water (Aqueous phase)

  • Magnetic stirrer

  • High-pressure homogenizer or probe sonicator

Procedure:

  • Prepare the Oil Phase: Accurately weigh the desired amount of MK-7 and dissolve it completely in the MCT oil. Gently warm the mixture to 37°C on a magnetic stirrer to facilitate dissolution.

  • Prepare the Aqueous Phase: In a separate beaker, add Tween 80 and Transcutol P to deionized water and mix thoroughly.

  • Form the Coarse Emulsion: Slowly add the oil phase to the aqueous phase while continuously stirring at a moderate speed to form a coarse emulsion.

  • Homogenization:

    • High-Pressure Homogenizer: Pass the coarse emulsion through the high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).

    • Probe Sonicator: Place the beaker containing the coarse emulsion in an ice bath to prevent overheating. Sonicate the emulsion using a probe sonicator at a specific power setting and for a defined duration (e.g., 10-15 minutes with pulses) until a translucent nanoemulsion is formed.

  • Characterization: Characterize the nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument. A particle size below 200 nm with a PDI < 0.3 is generally desirable.

  • Storage: Store the nanoemulsion in a sealed, light-protected container at 4°C.

2. HPLC-UV Method for Quantification of MK-7 in Rodent Plasma

Objective: To determine the concentration of MK-7 in rat or mouse plasma.

Materials:

  • Rodent plasma samples

  • MK-7 standard

  • Internal Standard (IS) (e.g., a structural analog of Vitamin K)

  • Hexane (B92381)

  • 2-Propanol

  • Methanol (B129727) (HPLC grade)

  • C18 HPLC column

  • HPLC system with UV detector

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

    • Add 500 µL of 2-propanol, vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of hexane, vortex for 1 minute to extract the lipids, including MK-7.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Carefully transfer the upper hexane layer to a clean tube.

    • Evaporate the hexane to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of methanol and 2-propanol (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • UV Detection: 248 nm.

  • Quantification:

    • Prepare a calibration curve using known concentrations of MK-7 standard.

    • Analyze the samples and standards by HPLC.

    • Calculate the peak area ratio of MK-7 to the internal standard.

    • Determine the concentration of MK-7 in the plasma samples by interpolating from the calibration curve.

V. Visualization of Signaling Pathways and Workflows

Signaling Pathways

PXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Vitamin_K2 This compound (MK-4/MK-7) PXR PXR PXR_RXR_Complex PXR-RXR Heterodimer PXR->PXR_RXR_Complex RXR RXR RXR->PXR_RXR_Complex PXR_RXR_DNA PXR-RXR Complex Binds to DNA PXR_RXR_Complex->PXR_RXR_DNA Translocates to Nucleus Target_Genes Target Genes (e.g., CYP3A4) PXR_RXR_DNA->Target_Genes Regulates Transcription mRNA mRNA Target_Genes->mRNA Proteins Detoxification & Inflammation Response Proteins mRNA->Proteins Translation

This compound Activated PXR Signaling Pathway

PI3K_AKT_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation

This compound and the PI3K/AKT/mTOR Signaling Pathway
Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_animal_study Animal Study cluster_analysis Analysis cluster_data Data Interpretation Formulation 1. Prepare this compound Formulation (e.g., Nanoemulsion) Dosing 2. Oral Gavage to Rodents Sampling 3. Serial Blood Sampling Dosing->Sampling Extraction 4. Plasma Extraction Sampling->Extraction HPLC 5. HPLC/LC-MS/MS Analysis Extraction->HPLC PK_Analysis 6. Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis Comparison 7. Compare Bioavailability of Formulations PK_Analysis->Comparison

Workflow for Bioavailability Assessment of this compound Formulations

References

Technical Support Center: Overcoming Autofluorescence in Vitamin K2 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to autofluorescence interference in your Vitamin K2 imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?

Autofluorescence is the natural fluorescence emitted by various biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] This intrinsic fluorescence is not a result of specific labeling with a fluorescent probe. Common endogenous molecules that contribute to autofluorescence include NADH, flavins, collagen, elastin, and lipofuscin.[1][2][3] Additionally, sample preparation methods, particularly fixation with aldehydes like formalin and glutaraldehyde (B144438), can induce or increase autofluorescence.[4]

Autofluorescence becomes a significant issue in fluorescence microscopy because it can mask the true signal from your fluorescently labeled target, such as this compound. This interference reduces the signal-to-noise ratio, making it difficult to detect weak signals and potentially leading to false positive results.

Q2: How can I determine if my sample has significant autofluorescence?

The most straightforward method to assess autofluorescence is to prepare an unstained control sample. This control should undergo the same preparation and fixation steps as your experimental samples but without the addition of your fluorescent this compound probe. By imaging this unstained sample using the same filter sets and imaging parameters, you can visualize the level and spectral characteristics of the background autofluorescence.

Q3: What are the primary sources of autofluorescence in my biological samples?

Autofluorescence in biological samples originates from two main sources:

  • Endogenous Fluorophores: These are naturally occurring molecules within the cells and tissues that fluoresce. Key examples include:

    • Metabolic Coenzymes: NADH and flavins are major contributors, particularly in metabolically active cells.

    • Structural Proteins: Collagen and elastin, found in the extracellular matrix, are highly autofluorescent, especially in connective tissues.

    • "Aging Pigment": Lipofuscin is a granular pigment that accumulates in cells over time and exhibits broad-spectrum autofluorescence.

    • Red Blood Cells: The heme group in red blood cells can cause significant autofluorescence.

  • Fixation-Induced Fluorescence: Chemical fixatives, especially those containing aldehydes like formaldehyde (B43269) and glutaraldehyde, react with amines in proteins to create fluorescent products. The degree of autofluorescence can be influenced by the type of fixative, its concentration, and the duration of fixation.

Q4: Can I use chemical treatments to reduce autofluorescence?

Yes, several chemical reagents can be used to quench or reduce autofluorescence. The choice of agent often depends on the source of the autofluorescence and the sample type. Common chemical quenching methods include:

  • Sodium Borohydride (B1222165) (NaBH4): This reducing agent is often used to diminish aldehyde-induced autofluorescence by converting fluorescent aldehyde groups to non-fluorescent alcohol groups. However, its effectiveness can be variable.

  • Sudan Black B: This dye is particularly effective at quenching lipofuscin-related autofluorescence. It acts as a dark mask to absorb the unwanted fluorescence.

  • Commercial Reagents: Several commercially available kits, such as TrueVIEW™ and TrueBlack™, are designed to reduce autofluorescence from various sources. TrueVIEW™ is effective against non-lipofuscin autofluorescence, while TrueBlack™ is primarily used for quenching lipofuscin.

  • Ammonium Chloride or Glycine (B1666218): These can be used to quench autofluorescence arising from aldehyde fixation by blocking reactive aldehyde groups.

Q5: Are there advanced imaging techniques that can computationally remove autofluorescence?

For challenging samples where autofluorescence cannot be sufficiently reduced by other means, advanced imaging and analysis techniques can be employed:

  • Spectral Unmixing: This technique is used with spectral confocal microscopes that can acquire a full emission spectrum at each pixel of the image. By obtaining the distinct emission spectrum of the autofluorescence (from an unstained sample) and the spectrum of your this compound probe, a process called linear unmixing can computationally separate the two signals, effectively removing the autofluorescence contribution from the final image.

  • Fluorescence Lifetime Imaging Microscopy (FLIM): FLIM measures the fluorescence lifetime of a fluorophore, which is the average time it spends in the excited state before returning to the ground state. Since the fluorescence lifetime is an intrinsic property of a molecule and its microenvironment, it can be used to distinguish between different fluorophores even if their emission spectra overlap. Autofluorescence often has a different and characteristic lifetime compared to specific fluorescent probes. By measuring the fluorescence lifetime at each pixel, it is possible to create an image based on lifetime contrast, thereby separating the this compound signal from the autofluorescence background.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to autofluorescence during this compound imaging experiments.

ProblemPotential Cause(s)Recommended Solution(s)
High background fluorescence in all channels, even in unstained samples. Endogenous autofluorescence from molecules like NADH, collagen, or lipofuscin.1. Optimize Fluorophore Choice: If possible, use a this compound probe that excites and emits in the far-red or near-infrared region of the spectrum, as autofluorescence is typically weaker at longer wavelengths. 2. Chemical Quenching: Treat samples with an appropriate quenching agent. For lipofuscin, consider Sudan Black B. For general autofluorescence, commercial reagents like TrueVIEW™ can be effective. 3. Photobleaching: Intentionally expose the sample to high-intensity light before labeling to "bleach" the autofluorescent molecules.
Autofluorescence is particularly strong after fixation. Aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) are reacting with cellular components.1. Modify Fixation Protocol: Reduce the concentration of the aldehyde fixative or the fixation time. Note that glutaraldehyde generally induces more autofluorescence than paraformaldehyde. 2. Change Fixative: Consider using a non-aldehyde fixative, such as ice-cold methanol (B129727) or ethanol, especially for cell surface markers. 3. Post-Fixation Treatment: Treat with sodium borohydride or glycine to quench aldehyde-induced fluorescence.
The this compound signal is weak and difficult to distinguish from the background. Low signal-to-noise ratio due to a combination of weak probe signal and autofluorescence.1. Increase Probe Brightness: Use a brighter, more photostable fluorescent probe for this compound if available. 2. Optimize Imaging Parameters: Use microscope filters optimized for your specific fluorophore to minimize the collection of out-of-band emissions. Band-pass filters are often better than long-pass filters for this purpose. 3. Advanced Imaging: Employ spectral unmixing or FLIM to computationally separate the this compound signal from the autofluorescence background.
Autofluorescence is localized to specific structures (e.g., red blood cells, connective tissue). Certain tissues and cell types are inherently more autofluorescent.1. Sample Preparation: If imaging tissue sections, perfuse the tissue with PBS prior to fixation to remove red blood cells. 2. Targeted Quenching: Use quenching agents known to be effective for specific sources, e.g., Sudan Black B for lipofuscin which is common in aged tissues. 3. Computational Removal: Utilize spectral unmixing, treating the autofluorescence from the specific structure as a separate channel to be removed.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes the excitation and emission properties of common endogenous fluorophores that cause autofluorescence. For comparison, hypothetical fluorescence data for this compound is included, as specific imaging probes can vary. Researchers should aim to select a this compound probe with spectral properties that are well separated from these common sources of autofluorescence.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound (with post-column derivatization for HPLC) ~248~430
Collagen300 - 450300 - 450
Elastin350 - 450420 - 520
NADH~340 - 460~450 - 470
Lipofuscin345 - 490460 - 670
Fixative-Induced355 - 435420 - 470

Note: The this compound fluorescence data is based on HPLC with post-column derivatization and may not directly correspond to in-situ imaging probes. The spectral ranges for autofluorescent molecules are approximate and can vary based on the cellular environment.

Visualizing Experimental Workflows and Pathways

Workflow for Diagnosing and Mitigating Autofluorescence

This diagram outlines a logical workflow for identifying the source of autofluorescence and selecting the appropriate mitigation strategy.

autofluorescence_workflow start Start: Observe High Background Fluorescence unstained_control Image Unstained Control Sample start->unstained_control autofluorescence_present Is Autofluorescence Significant? unstained_control->autofluorescence_present source_determination Determine Source of Autofluorescence autofluorescence_present->source_determination Yes no_autofluorescence Low Autofluorescence: Proceed with Experiment autofluorescence_present->no_autofluorescence No fixation_induced Fixation-Induced source_determination->fixation_induced Correlates with fixation endogenous Endogenous (e.g., Lipofuscin, Collagen) source_determination->endogenous Present in unfixed or non-aldehyde fixed samples optimize_fixation Optimize Fixation Protocol (e.g., change fixative, reduce time) fixation_induced->optimize_fixation specific_quenching Apply Specific Quenching (e.g., Sudan Black B) endogenous->specific_quenching chemical_quenching Apply Chemical Quenching (e.g., NaBH4, Glycine) optimize_fixation->chemical_quenching reassess Re-image and Assess Autofluorescence chemical_quenching->reassess photobleach Photobleach Sample specific_quenching->photobleach photobleach->reassess advanced_imaging Proceed to Advanced Imaging (Spectral Unmixing or FLIM) reassess->advanced_imaging Still Too High end Problem Solved: Proceed with Stained Sample Imaging reassess->end Sufficiently Reduced advanced_imaging->end

Caption: A step-by-step workflow for troubleshooting autofluorescence.

Conceptual Workflow for Spectral Unmixing

This diagram illustrates the principle of spectral unmixing to separate a specific fluorophore signal from autofluorescence.

spectral_unmixing_workflow cluster_inputs Input Data Acquisition cluster_processing Computational Processing cluster_outputs Separated Output Images stained_sample Image Stained Sample (this compound + Autofluorescence) linear_unmixing Apply Linear Unmixing Algorithm stained_sample->linear_unmixing unstained_sample Image Unstained Sample (Autofluorescence Only) spectral_database Create Spectral Library unstained_sample->spectral_database probe_sample Image Pure this compound Probe (Reference Spectrum) probe_sample->spectral_database spectral_database->linear_unmixing vk2_image This compound Signal linear_unmixing->vk2_image af_image Autofluorescence Signal linear_unmixing->af_image

Caption: Workflow for separating signals using spectral unmixing.

Principle of FLIM for Autofluorescence Rejection

This diagram shows how Fluorescence Lifetime Imaging Microscopy (FLIM) distinguishes between a target fluorophore and autofluorescence based on their different fluorescence lifetimes.

flim_principle cluster_sample Mixed Signals in Sample cluster_detection FLIM Detection & Analysis cluster_output Lifetime-Based Image vk2_probe This compound Probe (Long Lifetime, τ_VK2) flim_system FLIM System Measures Fluorescence Decay at Each Pixel vk2_probe->flim_system autofluorescence Autofluorescence (Short Lifetime, τ_AF) autofluorescence->flim_system lifetime_image Image Generated Based on Lifetime Contrast (τ_VK2 and τ_AF are separated) flim_system->lifetime_image

Caption: Using fluorescence lifetime to separate signals in FLIM.

References

Best practices for the storage and handling of Vitamin K2 standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Vitamin K2 standards. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound standards?

A1: Solid this compound standards should be stored in a cool, dark, and dry place.[1][2] To prevent degradation, it is crucial to protect them from light and moisture.[1][2] For long-term storage, temperatures of -20°C are recommended.[3] The standards should be kept in their original, tightly sealed containers, preferably made of polyethylene (B3416737) or polypropylene.

Q2: How should I store this compound standard solutions?

A2: this compound standard solutions should be stored at low temperatures, with -20°C being suitable for short-term storage (up to one month) and -80°C for longer-term storage (up to six months). It is critical to use amber glassware or other light-blocking containers to prevent photodegradation, as this compound is extremely sensitive to light.

Q3: What solvents are recommended for preparing this compound standard solutions?

A3: this compound is a fat-soluble vitamin and dissolves in various organic solvents. Commonly used solvents for preparing standard solutions include ethanol (B145695), acetone, hexane, and isopropanol. The choice of solvent may depend on the specific analytical method being used. For instance, ethanol is often used for dissolving the residue after extraction with acetone.

SolventApplication Notes
Ethanol Commonly used for dissolving this compound for HPLC analysis.
Acetone Used for the initial extraction of this compound from solid dosage forms.
Hexane A common solvent for liquid-liquid extraction of this compound.
Isopropanol Can be used in combination with other solvents for extraction and in mobile phases for HPLC.
MCT Oil Demonstrates high solubility and is a good carrier for rapid absorption studies.
Olive Oil Offers moderate solubility and good stability due to its antioxidant properties.

Q4: How sensitive is this compound to light and temperature?

A4: this compound is highly sensitive to light, particularly in the UV and visible light spectrum below 480 nm. Exposure to daylight can lead to significant degradation within a couple of days. While it is relatively heat-stable, prolonged exposure to high temperatures can cause a slight increase in the degradation rate. Therefore, all handling and analysis of this compound standards should be performed under yellow or amber light and with protection from direct light sources.

Troubleshooting Guides

Problem 1: Low or inconsistent recovery of this compound during analysis.

This issue can arise from several factors related to the handling and preparation of the standard.

  • Possible Cause 1: Degradation due to light exposure.

    • Solution: Ensure all steps of the experimental workflow, from sample preparation to analysis, are conducted in a light-protected environment. Use amber vials and minimize exposure to ambient light.

  • Possible Cause 2: Incompatibility with other formulation components.

    • Solution: this compound is known to be unstable in the presence of certain minerals, particularly calcium and magnesium, which can promote degradation. If analyzing a formulated product, consider the matrix effects. For developing formulations, microencapsulation of this compound may be necessary to ensure stability.

  • Possible Cause 3: Isomeric impurity.

    • Solution: Commercially available this compound can exist as a mixture of all-trans (biologically active) and cis (inactive) isomers. Ensure your analytical method can separate these isomers and that you are quantifying the all-trans form. Use a certified reference standard to confirm the identity of the active isomer.

A Low/Inconsistent this compound Recovery B Possible Cause: Light Exposure A->B C Possible Cause: Mineral Incompatibility A->C D Possible Cause: Isomeric Impurity A->D E Solution: Use Amber Vials & Work in Low Light B->E F Solution: Check for Mineral Interactions / Consider Microencapsulation C->F G Solution: Use Isomer-Specific Analytical Method & Certified Standards D->G

Troubleshooting low this compound recovery.

Problem 2: Peak tailing or poor peak shape in HPLC analysis.

Poor chromatography can compromise the accuracy of quantification.

  • Possible Cause 1: Improper solvent for sample dissolution.

    • Solution: The solvent used to dissolve the standard should be compatible with the mobile phase. If the sample solvent is much stronger than the mobile phase, it can cause peak distortion. Try dissolving the standard in the mobile phase itself or a weaker solvent.

  • Possible Cause 2: Column degradation or contamination.

    • Solution: Ensure the column is properly conditioned and cleaned. If analyzing complex matrices, use a guard column to protect the analytical column. If performance does not improve after cleaning, the column may need to be replaced.

  • Possible Cause 3: Secondary interactions with the stationary phase.

    • Solution: The addition of a small amount of a competing agent to the mobile phase, such as an acid or a base depending on the nature of the analyte and stationary phase, can sometimes improve peak shape.

Experimental Protocols

Protocol 1: Preparation of a this compound (MK-7) Standard Stock Solution

This protocol describes the preparation of a 100 µg/mL stock solution of this compound (MK-7) in ethanol.

Materials:

  • This compound (MK-7) standard (USP reference standard or equivalent)

  • 200-proof ethanol, HPLC grade

  • Class A volumetric flasks (amber)

  • Analytical balance

  • Spatula

Procedure:

  • Accurately weigh approximately 10 mg of the this compound (MK-7) standard into a 100 mL amber volumetric flask.

  • Record the exact weight.

  • Add approximately 70 mL of HPLC-grade ethanol to the flask.

  • Gently swirl the flask to dissolve the standard. You may use sonication for a short period if necessary, ensuring the solution does not heat up.

  • Once the standard is completely dissolved, bring the flask to volume with ethanol.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution at -20°C in the dark.

A Weigh ~10 mg of this compound (MK-7) standard B Transfer to a 100 mL amber volumetric flask A->B C Add ~70 mL of ethanol and dissolve B->C D Bring to volume with ethanol C->D E Mix thoroughly D->E F Store at -20°C in the dark E->F

Workflow for this compound stock solution preparation.

Protocol 2: HPLC Method for Quantification of this compound (MK-4)

This is an example of a reversed-phase HPLC-UV method for the quantification of this compound (MK-4).

Chromatographic Conditions:

ParameterSpecification
Column C18 column (e.g., T3 column)
Mobile Phase Methanol:Phosphate Buffer (95:5, v/v), pH 3
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 245 nm
Injection Volume 20 µL

Procedure:

  • Prepare a series of calibration standards from the stock solution by serial dilution with the mobile phase. A typical concentration range could be 0.5 µg/mL to 5 µg/mL.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the calibration standards and the samples to be analyzed.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Stability Data Summary

The stability of this compound is highly dependent on its formulation and storage conditions.

Table 1: Stability of Unprotected vs. Microencapsulated this compound (MK-7) with Minerals after 12 Months

FormulationStorage ConditionUnprotected K2 Remaining (%)Microencapsulated K2 Remaining (%)
K2 with Calcium25°C60%96%
K2 with Calcium40°C29%86%
K2 with Magnesium25°C1%92%
K2 with Magnesium40°CNot reported80%

Table 2: Stability of VitaMK7® (a commercial this compound MK-7) with Mineral Salts after 12 Months

FormulationStability (%)
VitaMK7 with Calcium Citrate95%
VitaMK7 with Calcium Carbonate97%
VitaMK7 with Arginine91%

References

Optimizing dosage and timing of Vitamin K2 administration in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vitamin K2 (menaquinone) in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of this compound to use in my cell culture experiments?

The optimal concentration of this compound can vary significantly depending on the cell type, the specific form of this compound used (e.g., MK-4, MK-7), and the desired biological outcome. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. However, based on published studies, a general starting range can be recommended.

Table 1: Recommended Starting Concentrations of this compound (MK-4 and MK-7) in Cell Culture

Cell TypeThis compound FormConcentration RangeObserved Effect
Periodontal Ligament Stem Cells (PDLSCs)MK-410 µMPromoted osteogenic differentiation[1][2]
MC3T3-E1 OsteoblastsMK-41 µM - 10 µMPromoted osteoblast differentiation and mineralization[3][4][5]
Dental Pulp Stem Cells (DPSCs)MK-410 µMPromoted differentiation into osteoblasts
Bladder Cancer Cells (T24, J82, EJ)This compound (form not specified)10 µM - 100 µMInduced apoptosis
Colon Cancer Cells (PMCO1, COLO201)MK-45 µM - 50 µMInhibited cell growth
Myeloma CellsThis compound (form not specified)Not specifiedInduced apoptosis
Bovine Skeletal Muscle CellsMK-410 µMIncreased muscle cell proliferation and migration

2. What is the appropriate timing and duration for this compound administration in cell culture?

The timing and duration of this compound treatment are critical variables that depend on the experimental goals.

  • For differentiation studies: Continuous exposure over several days is common. For example, in osteogenic differentiation of MC3T3-E1 osteoblasts, cells were treated with this compound for 24 hours on days 1, 3, 5, and 7 of the differentiation protocol. For dental pulp stem cells, treatment for 14 days showed significant effects.

  • For apoptosis or cell proliferation studies: Shorter incubation times, typically ranging from 24 to 72 hours, are often sufficient to observe effects.

  • Time-course experiments are highly recommended to determine the optimal treatment duration for your specific cell line and endpoint.

3. Which form of this compound (MK-4 or MK-7) should I use?

MK-4 and MK-7 are the most studied forms of this compound and can have different biological activities.

  • MK-4 has been extensively studied for its role in bone health and has been shown to promote osteoblast differentiation. It is also implicated in the regulation of gene expression through the activation of the Pregnane X Receptor (PXR).

  • MK-7 is known for its higher bioavailability and longer half-life. It has also been shown to play a role in bone metabolism and cardiovascular health.

The choice between MK-4 and MK-7 will depend on your research question. If you are studying PXR activation or have a model where MK-4 has been previously characterized, it would be a logical choice. If you are interested in effects related to longer-term bioavailability, MK-7 might be more appropriate.

4. How should I prepare and store this compound stock solutions?

This compound is a fat-soluble vitamin and requires an organic solvent for dissolution before being added to aqueous cell culture media.

  • Solvent: Ethanol (B145695) (EtOH) or dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents.

  • Preparation: Dissolve this compound powder in the chosen solvent to create a concentrated stock solution. For example, 100 mg of MK-4 can be dissolved in 2.25 ml of absolute ethanol.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light, to maintain stability.

  • Final Concentration: When adding the stock solution to your cell culture medium, ensure the final concentration of the solvent is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable effect of this compound - Suboptimal concentration: The concentration used may be too low for the specific cell type. - Inappropriate timing/duration: The treatment time may be too short to induce a biological response. - Cell line insensitivity: Some cell lines may be less responsive to this compound. - Degradation of this compound: Improper storage or handling of the stock solution.- Perform a dose-response experiment with a wider range of concentrations. - Conduct a time-course experiment to determine the optimal treatment duration. - Research the literature for studies using your specific cell line or a similar one. - Prepare a fresh stock solution of this compound and store it properly, protected from light.
High levels of cell death (cytotoxicity) - Concentration is too high: this compound can be cytotoxic at high concentrations. For example, cytotoxicity was observed in MC3T3-E1 osteoblasts at concentrations above 10⁻⁵ M. - Solvent toxicity: The final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium may be too high.- Perform a dose-response experiment to identify the cytotoxic threshold for your cell line. - Reduce the final concentration of the solvent in the culture medium to a non-toxic level (typically ≤ 0.5%). Always include a vehicle control.
Precipitation of this compound in the culture medium - Poor solubility: As a fat-soluble vitamin, K2 has limited solubility in aqueous media. - High concentration: The concentration of this compound may exceed its solubility limit in the medium.- Ensure the this compound stock solution is fully dissolved before adding it to the medium. - Add the stock solution to the medium slowly while gently vortexing. - Consider using a lower, more soluble concentration. - Serum in the culture medium can aid in solubility.
Inconsistent or variable results - Inconsistent stock solution: Pipetting errors or incomplete dissolution of the stock solution. - Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. - Variability in cell seeding density: Inconsistent starting cell numbers can affect the outcome. - Light sensitivity: this compound is sensitive to light, and exposure can lead to degradation.- Prepare a fresh stock solution and ensure it is homogenous before use. - Use cells within a consistent and low passage number range. - Ensure accurate and consistent cell seeding across all experimental wells/plates. - Minimize the exposure of this compound stock solutions and treated cultures to light.

Experimental Protocols

Protocol 1: Preparation of this compound (MK-4) Stock Solution

  • Weigh out the desired amount of this compound (MK-4) powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of absolute ethanol (or DMSO) to achieve the desired stock concentration (e.g., 20 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in light-protecting tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Treatment of Cells with this compound for Osteogenic Differentiation (Example: MC3T3-E1 cells)

  • Seed MC3T3-E1 cells in a multi-well plate at a density that will allow for long-term culture (e.g., 1 x 10⁴ cells/cm²).

  • Allow cells to adhere and grow to approximately 70-80% confluency in standard growth medium.

  • Induce osteogenic differentiation by switching to an osteogenic differentiation medium (e.g., DMEM supplemented with 10% FBS, 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).

  • On days 1, 3, 5, and 7 of the differentiation protocol, treat the cells with the desired final concentration of this compound (e.g., 1 µM or 10 µM) by adding the appropriate volume of the stock solution to the fresh osteogenic medium.

  • Include a vehicle control group treated with the same volume of ethanol.

  • Continue the culture for the desired duration (e.g., 7, 14, or 21 days), changing the medium with fresh this compound or vehicle every 2-3 days.

  • At the end of the experiment, assess osteogenic differentiation using methods such as Alkaline Phosphatase (ALP) activity assays or Alizarin Red S staining for mineralization.

Protocol 3: Assessment of this compound-Induced Apoptosis (Example: Bladder Cancer Cells)

  • Seed bladder cancer cells (e.g., T24) in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 24-48 hours.

  • Include a vehicle control group.

  • Harvest the cells (including floating cells in the supernatant).

  • Assess apoptosis using one or more of the following methods:

    • Flow Cytometry: Use Annexin V/Propidium Iodide (PI) staining to quantify early and late apoptotic cells.

    • Western Blotting: Analyze the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.

    • TUNEL Assay: Detect DNA fragmentation in apoptotic cells.

Signaling Pathways and Experimental Workflows

This compound-Induced Apoptosis Signaling Pathway

This compound can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of the JNK/p38 MAPK signaling pathway, leading to mitochondrial dysfunction and caspase activation.

Vitamin_K2_Apoptosis_Pathway VK2 This compound ROS ↑ Reactive Oxygen Species (ROS) VK2->ROS JNK_p38 ↑ p-JNK / p-p38 MAPK ROS->JNK_p38 Mitochondria Mitochondrial Dysfunction JNK_p38->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway.

This compound and Wnt/β-catenin Signaling in Osteogenic Differentiation

This compound (MK-4) has been shown to promote the osteogenic differentiation of stem cells by activating the Wnt/β-catenin signaling pathway.

Vitamin_K2_Wnt_Pathway VK2 This compound (MK-4) Wnt_Pathway Wnt/β-catenin Pathway Activation VK2->Wnt_Pathway beta_catenin ↑ Nuclear β-catenin Wnt_Pathway->beta_catenin Gene_Expression ↑ Osteogenic Gene Expression (Runx2, ALP, OCN) beta_catenin->Gene_Expression Differentiation Osteogenic Differentiation Gene_Expression->Differentiation

Caption: Role of Wnt/β-catenin in K2-mediated osteogenesis.

Experimental Workflow for Investigating this compound Effects

A typical workflow for studying the effects of this compound in cell culture involves several key steps, from experimental design to data analysis.

Experimental_Workflow start Experimental Design (Cell line, K2 form, Conc., Time) cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (with Vehicle Control) cell_culture->treatment assay Biological Assays (e.g., Viability, Apoptosis, Differentiation) treatment->assay data_analysis Data Collection & Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General workflow for this compound cell culture experiments.

References

Strategies to prevent the degradation of menaquinones during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of menaquinones. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on sample preparation and troubleshooting to ensure the accurate quantification of menaquinones.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of menaquinones during experimental procedures.

Q1: What are the primary factors that cause menaquinone degradation during sample preparation?

A1: Menaquinones are susceptible to degradation from several key environmental factors:

  • Light: Exposure to light, particularly UV radiation, is a significant cause of menaquinone degradation and can lead to the isomerization of the biologically active all-trans form to the inactive cis isomers.[1][2][3] It is crucial to protect samples from light at all stages of preparation.[4][5]

  • Alkaline Conditions: Menaquinones are unstable in alkaline environments. Contact with alkaline compounds or use of high pH solvents can promote degradation.

  • Temperature: While menaquinones exhibit relatively high thermal stability, elevated temperatures, especially in combination with other stressors like humidity, can accelerate degradation. Storage at low temperatures (4°C or -20°C) is recommended to maintain stability.

  • Oxygen: Exposure to atmospheric oxygen can contribute to the degradation of menaquinones, although its effect may be less pronounced than that of light. Minimizing headspace in sample vials and working expeditiously can help reduce oxidative stress.

Q2: What are the recommended storage conditions for samples containing menaquinones?

A2: Proper storage is critical for maintaining the integrity of your samples. For short-term storage (up to one week), refrigeration at 4°C in the dark is sufficient. For long-term storage, freezing at -20°C or below is recommended. Samples should always be stored in amber vials or containers wrapped in aluminum foil to protect them from light.

Q3: Can I use antioxidants to protect menaquinones during sample preparation?

A3: While the literature does not extensively detail the use of specific antioxidants during menaquinone extraction, the principle of protecting against oxidative degradation is sound. Menaquinones themselves have antioxidant properties. The use of antioxidants commonly employed for other lipid-soluble vitamins, such as BHT (butylated hydroxytoluene) or tocopherols, could be beneficial, but their efficacy and potential for interference with the analysis would need to be validated for your specific application.

Q4: Which extraction solvent system is best for minimizing menaquinone degradation?

A4: The choice of extraction solvent depends on the sample matrix. Several solvent systems have been successfully used:

  • n-Hexane:Isopropanol (2:1 or 1:2, v/v): This is a commonly used solvent mixture for extracting menaquinones from various matrices, including fermentation broths and food samples.

  • Chloroform:Methanol (B129727) (2:1, v/v): This system is effective for extracting menaquinones from bacterial cells.

  • Ethanol (B145695) with Thermo-Acidic Hydrolysis: A single-step extraction using ethanol with the addition of 5% H₂SO₄ and sonication at 70°C has been shown to be efficient for extracting MK-7 from fermentation broths. The best approach is to select a method that is validated for your specific sample type and to handle the extraction process under conditions that minimize light exposure and extreme temperatures.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during menaquinone analysis.

Problem Possible Cause(s) Suggested Solution(s)
Low or no menaquinone detected in the sample. Degradation during sample preparation: Exposure to light, alkaline pH, or high temperatures.- Work under amber or yellow light, or wrap all glassware and sample tubes in aluminum foil. - Use neutral or slightly acidic extraction solvents. - Keep samples on ice or at 4°C throughout the preparation process.
Inefficient extraction from the matrix. - Ensure the chosen solvent system is appropriate for your sample matrix. - For bacterial samples, consider cell lysis steps such as enzymatic treatment (lysozyme) or sonication to improve extraction efficiency. - Perform multiple extraction steps to ensure complete recovery.
High variability between replicate samples. Inconsistent sample handling and processing. - Standardize all sample preparation steps, including timing, temperature, and volumes. - Ensure thorough mixing at each step.
Non-homogenous sample. - Ensure the initial sample is thoroughly homogenized before taking aliquots for extraction.
Poor peak shape (e.g., tailing, broadening) in chromatography. Co-elution with interfering substances. - Optimize the chromatographic gradient to improve the separation of menaquinones from matrix components. - Enhance sample cleanup using techniques like solid-phase extraction (SPE).
Secondary interactions with the analytical column. - Ensure the mobile phase composition is optimal for the column being used.
Presence of unexpected peaks, especially near the all-trans menaquinone peak. Isomerization of all-trans to cis isomers. - Strictly protect samples from light at all stages, from collection to analysis. Use amber vials and minimize exposure time.
Contamination from reagents or labware. - Use high-purity solvents and reagents. - Ensure all labware is thoroughly cleaned.

Quantitative Data Summary

The following tables summarize the stability of Menaquinone-7 (MK-7) under various conditions, providing a basis for understanding the factors that can lead to degradation during sample preparation.

Table 1: Stability of MK-7 with Different Excipients in Accelerated Conditions (40°C / 75% RH)

ExcipientStability after 6 months (%)
Calcium Citrate<90%
Calcium Carbonate>90%
L-Arginine<90%
Magnesium OxideSignificantly <90% (marked destabilizing effect)

Data synthesized from studies by Orlando et al. (2019). This data highlights the significant impact of alkaline compounds like magnesium oxide on MK-7 stability.

Table 2: Short-Term Stability of MK-7 Under Different Environmental Conditions

Condition (9 days)All-trans MK-7 Remaining (%) (in the presence of oxygen)All-trans MK-7 Remaining (%) (in the absence of oxygen)
Low Temperature (4°C)~68%~61%
Ambient Temperature (20°C) in the dark~61%~39%
High Temperature (100°C)~17%~33%

Data synthesized from a study by Lal et al. (2023). This table illustrates the detrimental effect of high temperatures on MK-7 stability.

Experimental Protocols

Below are detailed methodologies for key experiments related to menaquinone analysis.

Protocol 1: Extraction of Menaquinones from Bacterial Cells (LCM Method)

This protocol is adapted from the lysozyme-chloroform-methanol (LCM) method, which is efficient for wet cell pellets.

Materials:

  • Wet bacterial cell pellet

  • Lysozyme (B549824) solution (e.g., 10 mg/mL in a suitable buffer)

  • Methanol or Ethanol

  • Chloroform

  • Rotary evaporator or nitrogen evaporator

  • Amber microcentrifuge tubes

Procedure:

  • Cell Lysis:

    • To the wet cell pellet in an amber microcentrifuge tube, add lysozyme solution to a final concentration of 1 mg/mL.

    • Incubate for 30-60 minutes at 37°C to ensure cell lysis.

  • Dehydration:

    • Add methanol or ethanol to the lysed cell suspension and vortex thoroughly. This step is crucial to remove water, which can reduce extraction efficiency.

    • Centrifuge and discard the supernatant.

  • Solvent Extraction:

    • Add chloroform:methanol (2:1, v/v) to the pellet.

    • Vortex vigorously for 1 minute.

    • Repeat the extraction two more times, collecting the solvent phase each time.

  • Drying and Reconstitution:

    • Combine the solvent extracts and evaporate to dryness under a stream of nitrogen or using a rotary evaporator at low temperature (<35°C).

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., mobile phase for HPLC).

Protocol 2: Extraction of Menaquinone-7 from Fermentation Broth (Thermo-Acidic Method)

This protocol is a rapid, single-step extraction method suitable for fermentation broths.

Materials:

  • Fermentation broth

  • Ethanol

  • 5% Sulfuric Acid (H₂SO₄)

  • Sonicator bath

  • Amber vials

Procedure:

  • Sample Preparation:

    • In an amber vial, mix the fermentation broth with ethanol.

    • Add 5% H₂SO₄ to aid in cell lysis.

  • Extraction:

    • Sonicate the mixture at 70°C for 15 minutes.

  • Clarification:

    • Centrifuge the sample to pellet cell debris.

  • Analysis:

    • The supernatant can be directly analyzed by HPLC, as the extraction solvent is compatible with common reverse-phase mobile phases.

Visualizations

The following diagrams illustrate key workflows and relationships in menaquinone sample preparation.

degradation_pathway cluster_factors Degradation Factors Menaquinone All-trans Menaquinone (Bioactive) Degraded Degraded Products (Inactive) Menaquinone->Degraded Oxidation/ Decomposition Cis_Isomer Cis-Menaquinone (Inactive) Menaquinone->Cis_Isomer Isomerization Light Light (UV) Light->Menaquinone Alkaline Alkaline pH Alkaline->Menaquinone Temp High Temperature Temp->Menaquinone experimental_workflow cluster_prep Sample Preparation (Light Protected) cluster_analysis Analysis Sample 1. Sample Collection (e.g., Plasma, Food, Bacterial Culture) Homogenize 2. Homogenization (if solid) Sample->Homogenize Extract 3. Solvent Extraction (e.g., Hexane/Isopropanol) Homogenize->Extract Cleanup 4. Cleanup/Purification (e.g., SPE) Extract->Cleanup Dry 5. Evaporation to Dryness (under N2, <35°C) Cleanup->Dry Reconstitute 6. Reconstitution Dry->Reconstitute HPLC HPLC/UPLC Analysis (UV or Fluorescence Detection) Reconstitute->HPLC troubleshooting_logic Start Problem: Low Menaquinone Recovery Check_Light Was the sample protected from light at all stages? Start->Check_Light Check_pH Was an alkaline pH avoided during extraction? Check_Light->Check_pH Yes Solution_Light Implement light protection: Use amber vials, work under low light conditions. Check_Light->Solution_Light No Check_Temp Were high temperatures avoided? Check_pH->Check_Temp Yes Solution_pH Use neutral or slightly acidic extraction solvents. Check_pH->Solution_pH No Check_Extraction Was the extraction method efficient? Check_Temp->Check_Extraction Yes Solution_Temp Keep samples cool (on ice or at 4°C). Check_Temp->Solution_Temp No Solution_Extraction Optimize extraction: Consider cell lysis, multiple extraction steps. Check_Extraction->Solution_Extraction No

References

Dealing with the isomeric purity of synthetic Vitamin K2 standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomeric Purity of Synthetic Vitamin K2

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with synthetic this compound standards, focusing on the challenges of isomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of synthetic this compound (MK-7) and why is this important?

A1: Synthetic this compound, particularly Menaquinone-7 (MK-7), exists as geometric isomers: all-trans and various cis forms. The all-trans isomer is the linear, naturally occurring, and biologically active form.[1] Cis isomers, which have a bent molecular structure, are often formed during chemical synthesis or due to improper handling and storage (e.g., exposure to UV light, high temperatures).[2][3][4] These cis isomers are considered less biologically effective or inactive because their shape prevents them from properly interacting with K2-dependent enzymes.[5] Therefore, the isomeric purity, specifically the percentage of the all-trans isomer, is a critical quality attribute for this compound standards.

Q2: What causes the presence of cis isomers in a synthetic this compound standard?

A2: The presence of cis isomers can stem from several factors:

  • Chemical Synthesis: The manufacturing process for synthetic this compound can inherently produce a mixture of cis and trans isomers.

  • Degradation: Exposure to light (especially UV), high temperatures, oxygen, or combination with certain minerals (like calcium and magnesium) can cause the stable all-trans isomer to convert to various cis isomers. This is a significant issue in multivitamin formulations where unprotected this compound can degrade rapidly.

  • Incorrect Technological Processes: Improper handling during formulation or manufacturing, such as in the creation of microcapsule preparations, can induce isomerization.

Q3: How significant is the bioactivity difference between all-trans and cis isomers?

A3: The difference is substantial. Studies have shown that cis isomers of Vitamin K have significantly diminished biological activity, sometimes as low as 1% of the all-trans form. While cis MK-7 may show a very slight carboxylation activity, it is considerably less than the all-trans form. For this reason, high levels of cis isomers in a product can mean it does not provide the expected health benefits.

Q4: Are there regulatory standards for the isomeric purity of this compound?

A4: Currently, the market for this compound has limited regulatory requirements, and routine testing for cis vs. trans content in finished products is not always performed. This lack of standardized testing can lead to products on the market with high levels of less active cis isomers. However, some suppliers provide products with guaranteed high isomeric purity. For example, K2VITAL™ ingredients are reported to offer typically 99.7% all-trans isomeric purity.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound isomeric purity.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation of cis/trans isomers on HPLC. 1. Inappropriate Column: Standard C18 columns may not provide sufficient selectivity. 2. Mobile Phase Not Optimized: The mobile phase composition is critical for resolving structurally similar isomers. 3. Incorrect Temperature: Column temperature can significantly affect the resolution of Vitamin K isomers.1. Use a specialized column: C30 columns are often recommended for vitamin K isomer separation. Argentation chromatography, which uses silver ions to interact with double bonds, can also be effective. 2. Optimize Mobile Phase: Experiment with different solvent ratios (e.g., methanol/water, acetonitrile (B52724)/methanol). Using compressed CO2 as the primary mobile phase in UPC² (UltraPerformance Convergence Chromatography) can also improve separation. 3. Control Column Temperature: For some methods, sub-ambient temperatures (e.g., 15 °C) can optimize the resolution between cis and trans isomers.
Inconsistent quantification results. 1. Standard Degradation: this compound is sensitive to light and heat, which can alter the isomeric ratio in your standard solution over time. 2. Sample Matrix Interference: Complex matrices (e.g., fermentation broth, plasma) can interfere with detection. 3. Poor Extraction Recovery: Inefficient extraction from the sample matrix leads to underestimation.1. Proper Standard Handling: Prepare fresh standard solutions. Store stock solutions at -20°C, protected from light. Use amber vials. 2. Improve Sample Cleanup: Use solid-phase extraction (SPE) or a column-switching HPLC system to remove interfering substances before analysis. 3. Validate Extraction Method: Perform recovery studies by spiking a blank matrix with a known amount of standard to ensure your extraction procedure is efficient.
Identification of unknown peaks in the chromatogram. 1. Presence of other Vitamin K homologs (e.g., MK-6). 2. Degradation products (e.g., epoxides). 3. Contaminants from the synthesis process. 1. Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) for definitive peak identification based on mass-to-charge ratio. 2. NMR Spectroscopy: For complete structural elucidation and to confirm the location of cis bonds, isolate the impurity (e.g., via preparative HPLC) and analyze using Nuclear Magnetic Resonance (NMR). 3. Run Reference Standards: If available, inject standards of potential impurities (like MK-6) to compare retention times.

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Isomeric Purity of MK-7

This protocol is a general guideline for the separation of cis and trans isomers of this compound (MK-7) using High-Performance Liquid Chromatography with UV detection.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C30 bonded-phase column (e.g., 250 mm x 4.6 mm, 5 µm). C18 columns can also be used, but may require more method development.

  • Mobile Phase: A gradient mixture of methanol, water, and acetonitrile is common. For example, a mixture of water/methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid, and acetonitrile.

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: Controlled, often ambient (25°C) or sub-ambient (~15°C) for better resolution.

  • Detection: UV detector set at a wavelength of 248 nm or 268 nm.

  • Sample Preparation: Dissolve the this compound standard in a suitable organic solvent like a mixture of Tetrahydrofuran (THF) and Ethanol (EtOH) (2:98, v/v). Ensure the sample is fully dissolved and protect it from light.

  • Injection Volume: 10-20 µL.

  • Expected Elution Order: Typically, cis isomers elute before the all-trans isomer.

Protocol 2: NMR Analysis for Isomer Identification

NMR is a powerful tool for the definitive structural identification of isomers.

  • Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Isolate sufficient quantities of each isomer using preparative or semi-preparative HPLC. Dissolve the purified isomer in a suitable deuterated solvent.

  • Solvent: Benzene-d6 (C6D6) is highly effective for resolving signals from cis and trans isomers, which may overlap and be indistinguishable in other solvents like Chloroform-d (CDCl3).

  • Analysis: Acquire 1D ¹H NMR and ¹³C NMR spectra, as well as 2D NMR experiments (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the stereochemistry around the double bonds in the isoprenoid side chain.

Quantitative Data: Purity of Commercial Supplements

Recent market analyses have highlighted significant discrepancies between the labeled content and the actual isomeric purity of commercial this compound supplements.

Study Reference Number of Products Tested Percentage Failing to Meet Label Claim (Content or Purity) Key Finding
Balchem/Alkemist Labs3871%A high proportion of products failed due to excessive cis isomer content and instability in mineral formulations.
Molnar Institute8In several cases, the content of biologically active all-trans K2 was below the declared amount.The content of cis/trans isomers in some supplements exceeded the content of all-trans K2 by up to 3.7 times.

Visualizations

Workflow for Isomeric Purity Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Data Analysis & Confirmation Standard Weigh this compound Standard Dissolve Dissolve in appropriate solvent (e.g., EtOH/THF) Protect from light Standard->Dissolve HPLC Inject into HPLC System (C30 or specialized column) Dissolve->HPLC Analysis Separate Separate Isomers (cis peaks elute before trans) HPLC->Separate Detect UV Detection (e.g., 248 nm) Separate->Detect Quantify Quantify Peaks (Area % calculation) Detect->Quantify Chromatogram Purity Determine % all-trans Purity Quantify->Purity NMR Structure Confirmation (NMR) (If required) Purity->NMR For unknown peaks

Caption: Workflow for determining the isomeric purity of this compound.

Troubleshooting Decision Tree

G Start Poor Peak Resolution in Chromatogram? CheckCol Is column appropriate? (e.g., C30) Start->CheckCol Yes GoodRes Resolution is Good Start->GoodRes No CheckTemp Is temperature optimized? (Try 15°C) CheckCol->CheckTemp Yes UseC30 Switch to C30 or argentation column CheckCol->UseC30 No CheckMP Is mobile phase optimized? CheckTemp->CheckMP Yes AdjustTemp Adjust and control column temperature CheckTemp->AdjustTemp No AdjustMP Modify solvent ratios or gradient CheckMP->AdjustMP No CheckMP->GoodRes Yes

Caption: Decision tree for troubleshooting poor HPLC isomer separation.

Cis vs. Trans Isomer Structure

G Simplified Isoprenoid Chain Geometry cluster_trans all-trans Isomer (Linear) cluster_cis cis Isomer (Bent) a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 b1 b2 b1->b2 b3 b2->b3 b4 b3->b4

Caption: Simplified representation of trans (linear) vs. cis (bent) geometry.

References

Mitigating the effects of positively charged minerals on MK-7 stability in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the adverse effects of positively charged minerals on the stability of Menaquinone-7 (MK-7) in various formulations.

Frequently Asked Questions (FAQs)

Q1: Why is MK-7 unstable when formulated with positively charged minerals?

A1: MK-7, a fat-soluble vitamin, is susceptible to degradation in the presence of certain minerals, particularly divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). The instability is primarily attributed to the alkaline environment created by some mineral salts, such as magnesium oxide, which can promote the degradation of the MK-7 molecule. Moisture and the purity of the MK-7 raw material are also critical factors that can exacerbate degradation in the presence of mineral salts.

Q2: What is the primary degradation pathway for MK-7 in the presence of these minerals?

A2: The degradation of MK-7 in the presence of positively charged minerals is often linked to the alkaline nature of the mineral salts. While the exact chemical reactions are complex, the alkaline environment can catalyze the breakdown of the MK-7 molecule. It is hypothesized that minerals may physically interact with and break the side chain of the MK-7 molecule.

Q3: Which positively charged minerals are most detrimental to MK-7 stability?

A3: Studies have shown that magnesium-containing compounds, particularly magnesium oxide, are significantly more detrimental to MK-7 stability than calcium salts. Formulations with magnesium can lead to almost complete degradation of unprotected MK-7 over a 12-month period. While calcium salts also contribute to degradation, they are generally considered more stable in formulations with MK-7 compared to magnesium oxide.

Q4: What is the most effective method to protect MK-7 from mineral-induced degradation?

A4: Microencapsulation is a widely recognized and highly effective strategy to ensure the stability of MK-7 in formulations containing minerals. This technology involves creating a protective barrier around the MK-7 molecule, shielding it from direct contact with reactive minerals and moisture.

Q5: How does the purity of the MK-7 raw material affect its stability in formulations?

A5: The purity of the MK-7 raw material plays a crucial role in the stability of the final formulation. Impurities in the raw material can contribute to a more unstable chemical environment, and some studies suggest that a higher purity profile correlates with enhanced stability.

Q6: Can chelating agents like EDTA be used to stabilize MK-7 in mineral formulations?

A6: In theory, chelating agents like ethylenediaminetetraacetic acid (EDTA) could be used to sequester divalent cations such as Ca²⁺ and Mg²⁺, preventing them from interacting with MK-7. However, there is currently a lack of specific studies and quantitative data demonstrating the efficacy of chelating agents for stabilizing MK-7 in mineral-containing formulations. The primary and proven methods for ensuring MK-7 stability remain microencapsulation and the use of high-purity ingredients.

Troubleshooting Guides

Issue: Significant degradation of MK-7 is observed in a new formulation containing calcium carbonate.

  • Question 1: Is the MK-7 in your formulation protected (e.g., microencapsulated)?

    • Answer: Unprotected MK-7 is known to be unstable in the presence of calcium salts. If you are not using a protected form of MK-7, significant degradation is expected. Consider reformulating with a high-quality microencapsulated MK-7.

  • Question 2: Have you assessed the purity of your MK-7 raw material?

    • Answer: Impurities in the MK-7 raw material can accelerate degradation. Ensure you are using a high-purity, all-trans MK-7 and review the certificate of analysis from your supplier.

  • Question 3: What are the storage conditions of your formulation?

    • Answer: Stability studies show that higher temperatures and humidity accelerate MK-7 degradation. Ensure your product is stored under appropriate long-term conditions (e.g., 25°C / 60% RH) and that it can withstand accelerated conditions (e.g., 40°C / 75% RH) for a shorter duration.

Issue: My MK-7 formulation with magnesium citrate (B86180) shows inconsistent stability results between batches.

  • Question 1: Are you using a consistent source and grade of magnesium citrate?

    • Answer: The properties of mineral salts can vary between suppliers and even batches. Inconsistent levels of impurities or variations in alkalinity could contribute to variable MK-7 stability. It is advisable to qualify your mineral salt supplier and ensure consistent specifications.

  • Question 2: Is your analytical method for MK-7 quantification validated and robust?

    • Answer: Inaccurate or imprecise analytical methods can lead to the appearance of instability. Ensure your HPLC method is properly validated for accuracy, precision, and specificity for MK-7 in your formulation matrix. Refer to the "Experimental Protocols" section for a detailed HPLC methodology.

Quantitative Data Summary

The following tables summarize the stability of MK-7 in the presence of various minerals under different conditions.

Table 1: Stability of Unprotected vs. Microencapsulated MK-7 in Formulations with Calcium and Magnesium (12 Months at 25°C)

Formulation% MK-7 Remaining (Unprotected)% MK-7 Remaining (Microencapsulated)
MK-7 + Calcium60%96%
MK-7 + Magnesium1%92%

Table 2: Stability of a High-Purity Natural MK-7 (VitaMK7®) with Different Mineral Salts (12 Months at Room Temperature)

Formulation% MK-7 Remaining
MK-7 + Calcium Citrate95%
MK-7 + Calcium Carbonate97%
MK-7 + Arginine91%

Table 3: Impact of Different Minerals on the Stability of Various MK-7 Sources under Accelerated Conditions (40°C / 75% RH)

MK-7 SourceFormulation% MK-7 Remaining (after 6 months)
Natural Fermented (High Purity)+ Calcium Citrate>90%
+ Calcium Carbonate>95%
+ Arginine>90%
+ Magnesium Oxide<80%
Synthetic+ Calcium Citrate<80%
+ Calcium Carbonate<85%
+ Arginine<50%
+ Magnesium Oxide<40%

Experimental Protocols

Protocol for Assessing MK-7 Stability in the Presence of Minerals using HPLC

This protocol outlines a general method for the quantification of MK-7 in stability samples. Method parameters may need to be optimized for specific formulation matrices.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation powder equivalent to a theoretical amount of 1 mg of MK-7.

    • Transfer the powder to a suitable volumetric flask.

    • Add a solution of 1% tetrahydrofuran (B95107) in absolute ethanol (B145695) to dissolve the MK-7.

    • Sonicate for 15 minutes to ensure complete dissolution.

    • Bring the solution to volume with the dissolution solvent.

    • Filter the solution through a 0.45 µm filter prior to injection.

  • HPLC System and Conditions:

    • System: A standard HPLC system with a UV or DAD detector.

    • Column: A C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 2.6 µm particle size) is commonly used.

    • Mobile Phase: An isocratic mobile phase of 97% methanol (B129727) and 3% water is often effective.

    • Flow Rate: A flow rate of 0.700 mL/min is a typical starting point.

    • Column Temperature: Maintain the column at 25°C.

    • Detection Wavelength: Set the detector to 268 nm for MK-7 detection.

  • Quantification:

    • Prepare a standard curve using a certified reference standard of all-trans-MK-7.

    • Inject the prepared sample and standards onto the HPLC system.

    • Calculate the concentration of MK-7 in the sample by comparing the peak area to the standard curve.

Visualizations

MK7 MK-7 Molecule Degradation Degraded MK-7 MK7->Degradation Interaction & Catalysis Minerals Positively Charged Minerals (e.g., Ca²⁺, Mg²⁺) Minerals->Degradation Alkaline Alkaline Environment (especially from MgO) Alkaline->Degradation Accelerates

Caption: Proposed pathway of MK-7 degradation.

Start Start: MK-7 Degradation Observed CheckProtection Is MK-7 Microencapsulated? Start->CheckProtection ImplementProtection Action: Use Microencapsulated MK-7 CheckProtection->ImplementProtection No CheckPurity Is MK-7 Raw Material High Purity? CheckProtection->CheckPurity Yes ImplementProtection->CheckPurity SourceHighPurity Action: Source High-Purity All-Trans MK-7 CheckPurity->SourceHighPurity No CheckMineral Is an Alkaline Mineral (e.g., MgO) Present? CheckPurity->CheckMineral Yes SourceHighPurity->CheckMineral ConsiderAlternative Action: Consider Less Alkaline Mineral Salt (e.g., CaCO₃) CheckMineral->ConsiderAlternative Yes End End: Improved Stability CheckMineral->End No ConsiderAlternative->End

Caption: Troubleshooting workflow for MK-7 degradation.

Strategies Mitigation Strategies for MK-7 Stability Microencapsulation Microencapsulation (Highly Effective) Strategies->Microencapsulation Purity High-Purity MK-7 (Reduces Degradation) Strategies->Purity MineralSelection Mineral Selection (Avoid Highly Alkaline Minerals) Strategies->MineralSelection Chelation Chelating Agents (Theoretical, Lacks Data) Strategies->Chelation

Caption: Comparison of MK-7 stabilization strategies.

Validation & Comparative

A Comparative Analysis of the Bioactivity of Vitamin K1 and Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of Vitamin K1 (phylloquinone) and Vitamin K2 (menaquinones), supported by experimental data. The focus is on their distinct roles in human health, particularly in bone and cardiovascular metabolism.

Executive Summary

Vitamin K is a group of fat-soluble vitamins essential for various physiological processes. While Vitamin K1 is primarily known for its role in blood coagulation, emerging research highlights the superior bioactivity of this compound in other critical areas, such as bone and cardiovascular health. This is attributed to key differences in their absorption, bioavailability, and tissue distribution. This compound, particularly the long-chain menaquinones like MK-7, exhibits a longer half-life and greater activity in extrahepatic tissues compared to Vitamin K1.

Comparative Bioavailability and Pharmacokinetics

The structural differences between Vitamin K1 and K2 significantly impact their absorption, transport, and plasma half-life, ultimately influencing their bioactivity.

ParameterVitamin K1 (Phylloquinone)This compound (Menaquinone-4, MK-4)This compound (Menaquinone-7, MK-7)
Primary Dietary Sources Green leafy vegetables (e.g., spinach, kale)Animal products (e.g., meat, eggs, dairy)Fermented foods (e.g., natto, cheese)
Absorption Efficiency Poorly absorbed from plant matrix (~10%)Better absorbed than K1Highest bioavailability among K vitamins
Plasma Half-life Short (several hours)Short (a few hours)Long (several days)
Tissue Distribution Primarily transported to and utilized by the liver.Distributed to various tissues, including bone and arteries.More effectively distributed to extrahepatic tissues like bone and vasculature.

Bioactivity in Bone Metabolism

Both Vitamin K1 and K2 are cofactors for the gamma-carboxylation of osteocalcin (B1147995), a protein crucial for bone mineralization. However, studies suggest that this compound is more effective in promoting bone health.

Study OutcomeVitamin K1This compound (MK-4 & MK-7)
Bone Mineral Density (BMD) Inconsistent or no significant effect on BMD.[1][2]Consistently associated with improved BMD, particularly in postmenopausal women.[1][3]
Fracture Risk Insufficient evidence to support a role in fracture prevention.[1]Significantly reduces the risk of vertebral, hip, and non-vertebral fractures.
Osteocalcin Carboxylation Reduces undercarboxylated osteocalcin (ucOC).More potent in reducing ucOC levels compared to K1, indicating higher bioactivity.

A meta-analysis of randomized controlled trials indicated that supplementation with this compound, but not K1, was associated with a significant increase in bone mineral density. Another study showed that while both K1 and K2 supplementation with calcium and vitamin D improved bone metabolism, the group receiving K2 (as MK-7) showed a significantly greater increase in lumbar spine BMD.

Bioactivity in Cardiovascular Health

This compound plays a crucial role in preventing vascular calcification by activating Matrix Gla-protein (MGP), a potent inhibitor of calcium deposition in arteries.

Study OutcomeVitamin K1This compound (MK-7)
Vascular Calcification Inconsistent effects on slowing the progression of coronary artery calcification (CAC).More consistently shown to slow the progression of CAC and reduce arterial stiffness.
Matrix Gla-Protein (MGP) Activation Less effective in activating MGP.Potently activates MGP, leading to the inhibition of vascular calcification.

A meta-analysis suggested that vitamin K supplementation, largely driven by studies on K2, slowed the progression of coronary artery calcium scores. Observational studies have linked higher dietary intake of this compound, but not K1, with a reduced risk of coronary heart disease.

Signaling Pathways

The bioactivity of Vitamin K extends beyond its role as a cofactor for carboxylation. This compound, in particular, has been shown to modulate various signaling pathways.

Steroid and Xenobiotic Receptor (SXR/PXR) Signaling

This compound acts as a ligand for the Steroid and Xenobiotic Receptor (SXR), also known as the Pregnane X Receptor (PXR). This interaction leads to the transcriptional regulation of genes involved in bone metabolism and detoxification.

SXR_PXR_Pathway cluster_nucleus Inside Nucleus K2 This compound (MK-4) SXR SXR/PXR (Steroid and Xenobiotic Receptor) K2->SXR Binds and Activates Nucleus Nucleus SXR->Nucleus Translocates to TargetGenes Target Genes (e.g., CYP3A4, MDR1, Osteoblast Markers) SXR->TargetGenes Binds to Promoter mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins (Detoxification Enzymes, Bone Matrix Proteins) mRNA->Proteins Translation Response Cellular Response (Detoxification, Bone Formation) Proteins->Response

Caption: this compound activates the SXR/PXR signaling pathway.

NF-κB Signaling Pathway

This compound has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation and osteoclastogenesis (bone resorption). By suppressing NF-κB, this compound can reduce bone breakdown.

NFkB_Pathway cluster_nucleus Inside Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to TargetGenes Target Genes (Inflammation, Osteoclastogenesis) NFkB->TargetGenes Activates Transcription Response Cellular Response (Inflammation, Bone Resorption) TargetGenes->Response K2 This compound K2->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

Measurement of Plasma Vitamin K by HPLC-MS/MS

This method allows for the simultaneous quantification of Vitamin K1 and various menaquinones (MK-4, MK-7) in plasma.

Protocol Outline:

  • Sample Preparation:

    • Spike plasma samples with a deuterated internal standard (e.g., d7-VK1, d7-MK-4, d7-MK-7).

    • Perform protein precipitation with a solvent like ethanol (B145695) or acetonitrile.

    • Conduct liquid-liquid extraction using a non-polar solvent such as hexane.

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for injection.

  • Chromatographic Separation:

    • Utilize a reverse-phase HPLC column (e.g., C18).

    • Employ a gradient elution with a mobile phase consisting of a polar solvent (e.g., methanol (B129727)/water with formic acid) and a non-polar solvent (e.g., methanol with formic acid).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source in positive ion mode.

    • Monitor specific precursor-to-product ion transitions for each analyte and internal standard (Multiple Reaction Monitoring - MRM).

  • Quantification:

    • Generate a standard curve using known concentrations of Vitamin K1, MK-4, and MK-7.

    • Calculate the concentration of each vitamin in the plasma samples by comparing their peak area ratios to the internal standard against the standard curve.

HPLC_MS_Workflow Start Plasma Sample InternalStandard Add Internal Standard (d7-VK1, d7-MK-4, d7-MK-7) Start->InternalStandard ProteinPrecipitation Protein Precipitation (Ethanol/Acetonitrile) InternalStandard->ProteinPrecipitation Extraction Liquid-Liquid Extraction (Hexane) ProteinPrecipitation->Extraction Evaporation Evaporation (Nitrogen Stream) Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC MSMS Tandem Mass Spectrometry (MRM Mode) HPLC->MSMS Quantification Data Analysis and Quantification MSMS->Quantification

Caption: Workflow for Vitamin K analysis by HPLC-MS/MS.

Determination of Undercarboxylated Osteocalcin (ucOC) by ELISA

This immunoassay quantifies the level of ucOC in serum or plasma, which is an indicator of Vitamin K status in bone.

Protocol Outline:

  • Plate Preparation: Use a microplate pre-coated with a capture antibody specific for osteocalcin.

  • Sample Incubation: Add standards, controls, and samples to the wells and incubate to allow binding of osteocalcin to the capture antibody.

  • Detection Antibody: Add a biotinylated detection antibody that specifically recognizes the undercarboxylated form of osteocalcin and incubate.

  • Enzyme Conjugate: Add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase - HRP) and incubate. This will bind to the biotinylated detection antibody.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB). The enzyme will catalyze a color change.

  • Stop Reaction: Stop the reaction with an acid solution.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Construct a standard curve and determine the concentration of ucOC in the samples.

ucOC_ELISA_Workflow Start Serum/Plasma Sample CoatedPlate Add to Microplate Coated with Anti-Osteocalcin Antibody Start->CoatedPlate Incubate1 Incubate and Wash CoatedPlate->Incubate1 AddDetectionAb Add Biotinylated Anti-ucOC Antibody Incubate1->AddDetectionAb Incubate2 Incubate and Wash AddDetectionAb->Incubate2 AddEnzyme Add Streptavidin-HRP Incubate2->AddEnzyme Incubate3 Incubate and Wash AddEnzyme->Incubate3 AddSubstrate Add TMB Substrate Incubate3->AddSubstrate ColorDevelopment Color Development AddSubstrate->ColorDevelopment StopReaction Add Stop Solution ColorDevelopment->StopReaction ReadAbsorbance Read Absorbance at 450 nm StopReaction->ReadAbsorbance Quantification Calculate ucOC Concentration ReadAbsorbance->Quantification

Caption: Workflow for ucOC determination by ELISA.

Conclusion

The available evidence strongly suggests that this compound is more bioactive than Vitamin K1 in areas beyond blood coagulation, particularly in supporting bone and cardiovascular health. Its superior absorption, longer half-life, and greater efficacy in activating extrahepatic vitamin K-dependent proteins make it a more potent form for these functions. Researchers and drug development professionals should consider the distinct properties of Vitamin K1 and K2 when designing studies and formulating products aimed at improving bone and cardiovascular outcomes. Future research should continue to elucidate the specific mechanisms of action of different menaquinone forms and establish optimal intake levels for various health applications.

References

A Head-to-Head Comparison of Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vitamin K2, a family of fat-soluble vitamins known as menaquinones, plays a crucial role in various physiological processes beyond its traditional association with blood coagulation. Notably, menaquinone-4 (MK-4) and menaquinone-7 (MK-7) have garnered significant attention for their potential roles in bone and cardiovascular health.[1][2] While both are forms of this compound, they exhibit distinct pharmacokinetic profiles that influence their biological activity and therapeutic potential. This guide provides a detailed, evidence-based comparison of MK-4 and MK-7, focusing on key differences in bioavailability, pharmacokinetics, and clinical efficacy, supported by experimental data.

I. Bioavailability and Pharmacokinetics: A Tale of Two Half-Lives

A pivotal head-to-head study conducted by Sato et al. (2012) in healthy Japanese women provides the most direct comparison of the bioavailability of nutritional doses of MK-4 and MK-7.[1][3][4] The findings from this study, along with others, highlight the superior absorption and retention of MK-7.

Key Pharmacokinetic Parameters
ParameterMenaquinone-4 (MK-4)Menaquinone-7 (MK-7)Source(s)
Serum Detection (Single 420 µg dose) Not detectable at any time pointDetected up to 48 hours post-ingestion
Time to Max. Serum Concentration (Tmax) Not applicable (not detected)6 hours
Serum Levels (Consecutive 60 µ g/day for 7 days) No significant increase from baselineSignificant increase from baseline
Half-life Short (approximately 2 hours)Long (approximately 68 hours)
Experimental Protocol: Bioavailability Study (Sato et al., 2012)

Objective: To compare the bioavailability of nutritional doses of MK-4 and MK-7 in healthy female volunteers.

Study Design: A randomized controlled trial involving two separate studies.

Participants: Ten healthy female volunteers (ages 20-21).

Methodology:

  • Study 1 (Single Dose):

    • Participants were randomized into two groups (n=5).

    • A single dose of 420 µg of either MK-4 or MK-7 was administered with a standardized breakfast containing 13-17g of fat.

    • Blood samples were collected at baseline (0 hours) and at 2, 4, 6, 8, 10, 24, 48, and 72 hours post-administration.

    • Serum levels of MK-4 and MK-7 were measured using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

  • Study 2 (Consecutive Dosing):

    • Participants received either 60 µ g/day of MK-4 or MK-7 for 7 days.

    • Serum this compound levels were measured at the end of the 7-day period.

Key Findings: In the single-dose study, serum MK-7 levels peaked at 6 hours and remained detectable for up to 48 hours. In contrast, serum MK-4 was not detected at any time point. After seven days of supplementation, only the MK-7 group showed a significant increase in serum levels. The researchers concluded that MK-4 at nutritional doses does not contribute to serum vitamin K status, whereas MK-7 is well-absorbed and significantly increases serum levels, making it more available to extrahepatic tissues like bone and vasculature.

Experimental Workflow: Bioavailability Study

G cluster_study1 Study 1: Single Dose Comparison cluster_study2 Study 2: Consecutive Dosing s1_start 10 Healthy Female Volunteers s1_rand Randomization (n=5 per group) s1_start->s1_rand s1_groupA Group A: Single 420 µg MK-4 Dose (with fatty breakfast) s1_rand->s1_groupA s1_groupB Group B: Single 420 µg MK-7 Dose (with fatty breakfast) s1_rand->s1_groupB s1_samplingA Serial Blood Sampling (0-72 hours) s1_groupA->s1_samplingA s1_samplingB Serial Blood Sampling (0-72 hours) s1_groupB->s1_samplingB s1_analysis HPLC Analysis of Serum MK-4 & MK-7 s1_samplingA->s1_analysis s1_samplingB->s1_analysis s2_start Participants from Study 1 s2_groupA Group A: 60 µg/day MK-4 for 7 days s2_start->s2_groupA s2_groupB Group B: 60 µg/day MK-7 for 7 days s2_start->s2_groupB s2_sampling Blood Sampling at Day 7 s2_groupA->s2_sampling s2_groupB->s2_sampling s2_analysis HPLC Analysis of Serum MK-4 & MK-7 s2_sampling->s2_analysis s2_sampling->s2_analysis

Workflow of the head-to-head bioavailability study.

II. Mechanism of Action: The Role of Gamma-Carboxylation

Both MK-4 and MK-7 function as cofactors for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on vitamin K-dependent proteins (VKDPs). This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium and participate in various physiological processes.

Key VKDPs relevant to bone and cardiovascular health include:

  • Osteocalcin (B1147995) (OC): Synthesized by osteoblasts, carboxylated osteocalcin (cOC) is crucial for bone mineralization. Uncarboxylated osteocalcin (ucOC) is a sensitive marker of vitamin K deficiency.

  • Matrix Gla Protein (MGP): Synthesized by vascular smooth muscle cells, MGP is a potent inhibitor of soft tissue and vascular calcification.

The superior bioavailability and longer half-life of MK-7 suggest it can more effectively support the continuous carboxylation of these extrahepatic VKDPs compared to MK-4.

Signaling Pathway: Vitamin K Cycle and Protein Carboxylation

G cluster_cycle Vitamin K Cycle cluster_protein Protein Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKOR VK_epoxide Vitamin K (Epoxide) VK_hydroquinone->VK_epoxide GGCX Glu_protein Inactive VKDP (Glu-protein) VK_hydroquinone->Glu_protein Cofactor VK_epoxide->VK_quinone VKOR Gla_protein Active VKDP (Gla-protein) Glu_protein->Gla_protein CO2, O2 Ca_binding Biological Activity (e.g., Bone Mineralization, Inhibition of Vascular Calcification) Gla_protein->Ca_binding Enables Ca2+ Binding

Vitamin K-dependent gamma-carboxylation pathway.

III. Efficacy in Bone and Cardiovascular Health

While direct head-to-head efficacy trials are scarce, inferences can be drawn from studies evaluating each menaquinone individually. The significant difference in required dosage reflects their disparate pharmacokinetics.

Bone Health
  • Menaquinone-4 (MK-4): Clinical trials, primarily from Japan, have shown that high pharmacological doses of MK-4 (typically 45 mg/day) can maintain bone mineral density (BMD) and reduce fracture rates in osteoporotic patients. However, studies using lower, nutritional doses have not consistently demonstrated these benefits. For instance, a dose of 1500 µ g/day was required to improve osteocalcin carboxylation, while 500 µ g/day was ineffective.

  • Menaquinone-7 (MK-7): Due to its enhanced bioavailability, MK-7 has been shown to be effective at much lower, nutritional doses. A three-year study on healthy postmenopausal women demonstrated that a daily dose of 180 µg of MK-7 significantly decreased the age-related decline in BMD and bone strength. MK-7 supplementation effectively improves vitamin K status, as measured by the ratio of uncarboxylated to carboxylated osteocalcin.

Cardiovascular Health
  • Menaquinone-4 (MK-4): While the mechanism of action through MGP carboxylation is plausible, robust clinical data on the efficacy of MK-4 in preventing cardiovascular calcification at typical supplemental doses is limited. Animal studies have suggested a potent effect, but this has not been consistently translated to human clinical outcomes at nutritional levels.

  • Menaquinone-7 (MK-7): Observational studies have linked higher intake of long-chain menaquinones, like MK-7, with a reduced risk of coronary artery calcification and cardiovascular mortality. A three-year clinical trial showed that supplementation with 180 µ g/day of MK-7 improved arterial stiffness in healthy postmenopausal women.

IV. Summary and Conclusion

The primary distinction between MK-4 and MK-7 lies in their pharmacokinetic profiles. MK-7 exhibits vastly superior bioavailability and a significantly longer half-life, allowing it to maintain stable and detectable serum levels with low, once-daily nutritional doses. In contrast, nutritional doses of MK-4 are poorly absorbed and rapidly cleared, failing to increase serum concentrations.

Logical Relationship: Bioavailability to Efficacy

G cluster_mk4 Menaquinone-4 (MK-4) cluster_mk7 Menaquinone-7 (MK-7) mk4_dose Nutritional Dose mk4_bio Poor Bioavailability Short Half-life mk4_dose->mk4_bio mk4_serum No Increase in Serum Levels mk4_bio->mk4_serum mk4_effect Limited Systemic Efficacy (Requires high pharmacological doses) mk4_serum->mk4_effect mk7_dose Nutritional Dose mk7_bio High Bioavailability Long Half-life mk7_dose->mk7_bio mk7_serum Significant Increase in Serum Levels mk7_bio->mk7_serum mk7_effect Effective Systemic Efficacy (Bone & Vascular Health) mk7_serum->mk7_effect

Bioavailability dictates the effective dosage of MK-4 vs. MK-7.

For researchers and drug development professionals, these differences are critical. The favorable pharmacokinetics of MK-7 make it a more efficient and practical candidate for supplementation and therapeutic applications aimed at improving systemic vitamin K status for bone and cardiovascular health. While MK-4 has demonstrated efficacy at pharmacological doses, its poor bioavailability at nutritional levels limits its utility for general health applications. Future head-to-head clinical trials directly comparing the efficacy of low-dose MK-7 with high-dose MK-4 on hard endpoints such as fracture incidence and progression of vascular calcification would be invaluable to further delineate their respective therapeutic roles.

References

Cross-Validation of Analytical Methods for Vitamin K2 Measurement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K2 (menaquinone) is critical for research, clinical diagnostics, and the development of novel therapeutics. As a fat-soluble vitamin existing in multiple forms (e.g., MK-4, MK-7), its analysis presents unique challenges. This guide provides an objective comparison of the most common analytical methods for this compound measurement, supported by experimental data to aid in the selection of the most appropriate method for specific research and development needs.

Comparison of Quantitative Performance

The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), HPLC with Fluorescence detection (HPLC-FL), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

ParameterHPLC-UVHPLC-FluorescenceLC-MS/MSELISA
Limit of Detection (LOD) 0.03 - 0.1 µg/mL[1][2]0.005 - 0.050 µg/mL[3]0.01 - 0.1 ng/mL[4][5]~2.52 ng/mL[6]
Limit of Quantification (LOQ) 0.1 - 0.5 µg/mL[1][2][7]0.047 - 0.50 µg/mL[3]0.039 - 1.0 ng/mL[4][5]~5 ng/mL[6]
Linearity Range 0.1 - 250 µg/mL[8]1.0 - 100 ng/mL[1]0.1 - 1000 ng/mL[4][9]5 - 1000 ng/mL[6]
Accuracy (Recovery) 85% - 108.9%[2][8]98% - 110%[10]86% - 110%[4]Not specified
Precision (%RSD) < 5%[2]< 10%[1]< 15.2%[11]< 10% (Inter-Assay)[6]

Experimental Workflows and Methodologies

A generalized workflow for the analysis of this compound from a biological matrix typically involves sample extraction, purification, and subsequent quantification. The specific steps can vary significantly between methods.

This compound Analysis Workflow cluster_extraction Sample Extraction cluster_analysis Analytical Quantification cluster_result Data Output Sample Biological Sample (Serum, Plasma, Tissue) LLE Liquid-Liquid Extraction (e.g., with n-hexane) Sample->LLE SPE Solid-Phase Extraction LLE->SPE ELISA ELISA LLE->ELISA Direct Assay HPLC_UV HPLC-UV SPE->HPLC_UV Chromatographic Separation HPLC_FL HPLC-FL SPE->HPLC_FL Chromatographic Separation LC_MSMS LC-MS/MS SPE->LC_MSMS Chromatographic Separation Quantification This compound Concentration HPLC_UV->Quantification HPLC_FL->Quantification LC_MSMS->Quantification ELISA->Quantification

Caption: General workflow for this compound analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust method for the quantification of this compound. It is particularly suitable for analyzing samples with relatively high concentrations of the vitamin, such as in dietary supplements and fermentation broths.

Experimental Protocol

Sample Preparation (Fermentation Broth Example): [2]

  • Extraction: A thermo-acidic extraction is performed using 5% H2SO4 and ethanol.

  • Purification: The extract is then subjected to further cleanup if necessary, although for some matrices, a single-step extraction is sufficient.

Chromatographic Conditions: [2][12]

  • Column: A reverse-phase C8 or C18 column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727), ethanol, and water (e.g., 80:19.5:0.5, v/v/v) is common.

  • Flow Rate: A flow rate of 1 mL/min is generally applied.

  • Detection: UV detection is performed at a wavelength of 245 nm or 268 nm.[2][12]

  • Column Temperature: The column is maintained at a constant temperature, for instance, 30°C.[12]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FL)

HPLC with fluorescence detection offers enhanced sensitivity compared to UV detection, making it suitable for the analysis of this compound in biological matrices where concentrations are lower. This method often involves a post-column derivatization step to convert the native, non-fluorescent this compound into a fluorescent compound.

Experimental Protocol

Sample Preparation (Human Plasma Example): [1]

  • Extraction: Salting-out assisted liquid-liquid extraction is employed to isolate this compound from the plasma matrix.

Chromatographic and Derivatization Conditions: [1][3][10]

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A mixture of methanol and water (e.g., 98:2, v/v) at a flow rate of 1 mL/min is a typical mobile phase.[1]

  • Post-Column Derivatization: After separation on the column, the eluent is mixed with a derivatization reagent. A common reagent is prepared by dissolving zinc chloride, sodium acetate, and glacial acetic acid in methanol.[3]

  • Fluorescence Detection: The fluorescent derivative is then detected with an excitation wavelength of approximately 248 nm and an emission wavelength of around 430 nm.[1][3][10]

HPLC_FL_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis Sample Plasma Sample Extraction Liquid-Liquid Extraction Sample->Extraction HPLC_Column C18 Column Extraction->HPLC_Column Post_Column_Reactor Post-Column Reactor (Zinc Chloride Reagent) HPLC_Column->Post_Column_Reactor Fluorescence_Detector Fluorescence Detector Post_Column_Reactor->Fluorescence_Detector Quantification Concentration Determination Fluorescence_Detector->Quantification

Caption: HPLC-Fluorescence workflow with post-column derivatization.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is currently the most sensitive and selective method for the quantification of this compound, allowing for the detection of very low concentrations in complex biological matrices like human serum.

Experimental Protocol

Sample Preparation (Human Serum Example): [4][9]

  • Protein Precipitation/Liquid-Liquid Extraction: Serum samples are typically prepared using protein precipitation followed by liquid-liquid extraction with a solvent like n-hexane.

  • Internal Standard: A deuterated internal standard (e.g., K2MK-7-D7) is often added to the sample to improve the accuracy and precision of the quantification.[4]

LC-MS/MS Conditions: [4][9][13]

  • Chromatographic Separation: A C18 or similar reversed-phase column is used for the separation of this compound isomers.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used ionization sources.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Mobile Phase: A gradient elution with a mobile phase consisting of solvents like methanol, acetonitrile, and isopropanol (B130326) with additives such as formic acid or ammonium (B1175870) formate (B1220265) is typical.[9][13]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits offer a high-throughput and relatively simple method for the quantification of this compound, particularly in a large number of samples. These assays are based on the principle of competitive binding.

Experimental Protocol (General)

Assay Principle: [14][15] This type of ELISA is a competitive immunoassay. The microplate wells are pre-coated with an antibody specific to this compound. When standards or samples are added to the wells, the this compound in the sample competes with a fixed amount of HRP-conjugated this compound for the limited antibody binding sites.

Assay Procedure: [6][14][16]

  • Standard and Sample Addition: Standards and samples are added to the appropriate wells of the microplate.

  • Competitive Binding: An HRP-conjugated this compound is added, and the plate is incubated.

  • Washing: The wells are washed to remove any unbound components.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, which reacts with the HRP to produce a color.

  • Stopping the Reaction: A stop solution is added to terminate the reaction, which typically results in a color change.

  • Measurement: The optical density (OD) is measured at a specific wavelength (e.g., 450 nm). The OD is inversely proportional to the concentration of this compound in the sample.

ELISA_Principle cluster_well Microplate Well cluster_reagents Reagents Added cluster_binding Competitive Binding cluster_detection Detection Antibody Anti-VK2 Antibody Bound_Complex Antibody-VK2 Complex VK2_Sample VK2 (Sample) VK2_Sample->Antibody VK2_HRP VK2-HRP Conjugate VK2_HRP->Antibody Substrate Substrate Color_Development Color Development Substrate->Color_Development HRP Enzyme

Caption: Principle of a competitive ELISA for this compound.

Conclusion

The choice of an analytical method for this compound measurement depends on several factors, including the required sensitivity, the nature of the sample matrix, the availability of instrumentation, and the desired sample throughput.

  • LC-MS/MS stands out as the most sensitive and specific method, making it ideal for the analysis of low-level this compound in complex biological fluids.

  • HPLC-Fluorescence offers a good balance of sensitivity and accessibility, particularly when higher sensitivity than HPLC-UV is required.

  • HPLC-UV is a reliable and cost-effective method for the quantification of this compound in less complex matrices and at higher concentrations.

  • ELISA provides a convenient and high-throughput option for screening large numbers of samples, although it may have limitations in terms of specificity and the ability to differentiate between different menaquinone forms.

Proper method validation is crucial to ensure the accuracy and reliability of the obtained results. Researchers should carefully consider the validation data and experimental protocols presented in this guide to select the most suitable method for their specific application in the cross-validation of this compound analytical methods.

References

A Comparative Guide to the Efficacy of Dietary versus Supplemental Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Vitamin K2 derived from dietary sources versus synthetic supplements. The information is supported by experimental data, with a focus on bioavailability, and impact on bone and cardiovascular health. Detailed methodologies for key experiments are provided to facilitate replication and further research.

Bioavailability: Dietary vs. Supplemental this compound

The bioavailability of this compound is a critical factor in its efficacy. The two primary forms of this compound discussed are menaquinone-4 (MK-4) and menaquinone-7 (MK-7). MK-4 is typically found in animal products, while MK-7 is abundant in fermented foods and is the common form in supplements.

Key Findings:

  • Higher Bioavailability of Supplemental MK-7: Clinical studies consistently demonstrate that supplemental MK-7 has a higher bioavailability and a longer half-life in the bloodstream compared to dietary MK-4.[1]

  • Longer Half-Life: MK-7's longer side chain results in a much longer half-life (days) compared to MK-4 (hours), leading to more stable serum concentrations.[1]

  • Dietary Matrix Effects: The absorption of this compound from food can be influenced by the food matrix. For instance, the presence of fats can enhance the absorption of this fat-soluble vitamin.

Table 1: Quantitative Comparison of this compound Bioavailability

ParameterDietary this compound (MK-4 from food)Supplemental this compound (MK-7)Source(s)
Peak Serum Concentration (Cmax) Lower and reached more rapidlyHigher and sustained for a longer duration[1]
Time to Peak (Tmax) ~2-4 hours~4-6 hours[1]
Area Under the Curve (AUC) Significantly lower7- to 8-fold higher accumulation with prolonged intake[1]
Half-life (t1/2) Short (a few hours)Long (2-3 days)[1]

Impact on Bone Health

This compound plays a crucial role in bone metabolism by activating osteocalcin (B1147995), a protein that binds calcium to the bone matrix.

Key Findings:

  • Improved Bone Mineral Density (BMD): Several studies have shown that supplementation with this compound (primarily MK-7) can improve bone mineral density, particularly in postmenopausal women.

  • Carboxylation of Osteocalcin: this compound is essential for the carboxylation of osteocalcin. Higher levels of carboxylated osteocalcin are associated with stronger bones.[1]

Table 2: Efficacy of this compound on Bone Mineral Density (BMD)

Study PopulationInterventionDurationOutcome on Lumbar Spine BMDSource(s)
Postmenopausal Women180 µ g/day MK-7 supplement3 yearsSignificant improvement compared to placebo
Healthy Postmenopausal Women45 mg/day MK-4 supplement2 yearsMaintained BMD, whereas placebo group lost BMD
Healthy Men and WomenDaily consumption of natto (rich in MK-7)1 yearPositive association with bone health markers

Cardiovascular Health Benefits

This compound is involved in the activation of Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification.

Key Findings:

  • Reduced Arterial Stiffness: Supplementation with MK-7 has been shown to improve arterial stiffness, a key indicator of cardiovascular health.

  • Inhibition of Vascular Calcification: By activating MGP, this compound helps to prevent the deposition of calcium in the arteries, a major risk factor for cardiovascular disease.

Table 3: Efficacy of this compound on Cardiovascular Markers

Study PopulationInterventionDurationOutcome on Cardiovascular HealthSource(s)
Healthy Postmenopausal Women180 µ g/day MK-7 supplement3 yearsSignificant improvement in arterial stiffness[2][3]
Patients with Coronary Artery Disease360 µ g/day MK-7 supplement24 monthsInvestigated to slow the progression of coronary artery calcification[2]
Healthy Men and Women with poor K status180 µ g/day MK-7 supplement1 yearSignificant decrease in inactive MGP (dp-ucMGP)[2][3]

Signaling Pathways of this compound

This compound exerts its effects through the activation of Vitamin K-dependent proteins (VKDPs). This process, known as carboxylation, is crucial for their function.

Vitamin K Cycle and Protein Carboxylation

The primary mechanism of action for this compound is its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on VKDPs. This carboxylation is essential for the calcium-binding capacity of these proteins.

VitaminKCycle cluster_0 Vitamin K Cycle cluster_1 Protein Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (B1673460) (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKOR Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) GGCX Inactive VKDP (Glu) Inactive VKDP (Glu) Vitamin K Hydroquinone (KH2)->Inactive VKDP (Glu) Cofactor Vitamin K Epoxide (KO)->Vitamin K (Quinone) VKOR Active VKDP (Gla) Active VKDP (Gla) Inactive VKDP (Glu)->Active VKDP (Gla) Carboxylation Ca2+ Ca2+ Active VKDP (Gla)->Ca2+ Binds GGCX_enzyme GGCX Enzyme GGCX_enzyme->Inactive VKDP (Glu)

Caption: Vitamin K cycle and protein carboxylation pathway.

PI3K/Akt Signaling Pathway

Recent research suggests that this compound may also be involved in other signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Effects Cell Growth, Proliferation, Survival Akt->Downstream Effects This compound This compound This compound->Akt modulates

Caption: PI3K/Akt signaling pathway and potential modulation by this compound.

Experimental Protocols

Protocol for a Randomized Controlled Trial Comparing Dietary and Supplemental this compound

This protocol outlines a typical design for a clinical trial investigating the efficacy of dietary versus supplemental this compound, adhering to the CONSORT guidelines for transparent reporting.[4][5][6][7][8]

ExperimentalWorkflow cluster_0 Recruitment & Screening cluster_1 Randomization & Intervention cluster_2 Data Collection & Analysis Participant Pool Participant Pool Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Participant Pool->Inclusion/Exclusion Criteria Eligible Participants Eligible Participants Inclusion/Exclusion Criteria->Eligible Participants Informed Consent Informed Consent Randomization Randomization Informed Consent->Randomization Eligible Participants->Informed Consent Dietary K2 Group Dietary K2 Group Randomization->Dietary K2 Group Supplemental K2 Group Supplemental K2 Group Randomization->Supplemental K2 Group Placebo Group Placebo Group Randomization->Placebo Group Baseline Measurements Baseline Measurements Dietary K2 Group->Baseline Measurements Supplemental K2 Group->Baseline Measurements Placebo Group->Baseline Measurements Follow-up Measurements Follow-up Measurements Baseline Measurements->Follow-up Measurements Intervention Period Data Analysis Data Analysis Follow-up Measurements->Data Analysis Results Results Data Analysis->Results

Caption: Experimental workflow for a randomized controlled trial.

Detailed Methodologies:

  • Participant Recruitment: A cohort of healthy adults or a specific patient population (e.g., postmenopausal women) is recruited. Inclusion and exclusion criteria are clearly defined.

  • Randomization: Participants are randomly assigned to one of three groups: a dietary intervention group (consuming a specific amount of a this compound-rich food like natto), a supplemental this compound group (receiving a standardized dose of MK-7), or a placebo group.

  • Intervention: The intervention period typically lasts from several months to a few years. Adherence to the diet or supplement regimen is monitored.

  • Data Collection:

    • Baseline and Follow-up Measurements: Blood samples are collected to measure serum levels of MK-4 and MK-7, as well as markers of bone turnover (carboxylated and uncarboxylated osteocalcin) and vascular calcification (dephosphorylated-uncarboxylated Matrix Gla Protein). Bone mineral density is assessed using dual-energy X-ray absorptiometry (DXA). Cardiovascular parameters like arterial stiffness are also measured.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in the measured parameters between the three groups.

Quantification of Serum Menaquinones (MK-4 and MK-7) by HPLC or LC-MS/MS

Objective: To accurately measure the concentrations of MK-4 and MK-7 in serum samples.

Protocol:

  • Sample Preparation:

    • Serum samples are thawed and an internal standard (e.g., a deuterated form of menaquinone) is added.

    • Proteins are precipitated using a solvent like ethanol (B145695) or acetonitrile.

    • The menaquinones are extracted from the supernatant using a non-polar solvent such as hexane (B92381).

    • The hexane layer is evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in the mobile phase for analysis.

  • Chromatographic Separation:

    • The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • A C18 reverse-phase column is typically used for separation.

    • A gradient elution with a mobile phase consisting of a mixture of methanol, ethanol, and a buffer is employed to separate the different menaquinones.

  • Detection and Quantification:

    • For HPLC with fluorescence detection, a post-column reduction step is necessary to convert the menaquinones to their fluorescent hydroquinone forms.

    • For LC-MS/MS, the separated menaquinones are ionized (e.g., using atmospheric pressure chemical ionization - APCI) and detected by a mass spectrometer. Specific parent and daughter ion transitions are monitored for quantification, providing high sensitivity and specificity.

    • Concentrations are calculated by comparing the peak areas of the analytes to that of the internal standard and referencing a standard curve.[9][10][11][12][13][14][15]

Measurement of Carboxylated and Uncarboxylated Osteocalcin by ELISA

Objective: To assess the degree of osteocalcin carboxylation as a marker of Vitamin K status and bone metabolism.

Protocol:

  • Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used. This method utilizes specific antibodies that can differentiate between the carboxylated and uncarboxylated forms of osteocalcin.

  • Procedure:

    • Microtiter plates are coated with a capture antibody specific for either total osteocalcin, carboxylated osteocalcin, or uncarboxylated osteocalcin.

    • Serum samples and standards are added to the wells and incubated.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • A substrate is then added, which is converted by the enzyme to produce a colored product.

    • The intensity of the color, which is proportional to the concentration of the specific form of osteocalcin, is measured using a microplate reader.

    • The ratio of uncarboxylated to carboxylated osteocalcin can then be calculated to determine the carboxylation status.[16][17][18][19][20]

Assessment of Bone Mineral Density (BMD) by Dual-Energy X-ray Absorptiometry (DXA)

Objective: To measure bone mineral density at clinically relevant sites.

Protocol:

  • Patient Preparation: The patient is asked to lie on the DXA table. Any metallic objects are removed from the scanning area.

  • Scan Acquisition:

    • The DXA scanner uses two X-ray beams with different energy levels to scan the area of interest (typically the lumbar spine and hip).

    • The amount of X-ray that passes through the bone is measured by a detector.

  • Data Analysis:

    • The bone mineral content and the bone area are calculated from the X-ray attenuation data.

    • BMD is then calculated as bone mineral content divided by bone area (g/cm²).

    • The patient's BMD is compared to a reference population to generate a T-score (comparison to a young, healthy adult of the same sex) and a Z-score (comparison to an age- and sex-matched individual).[21][22][23][24][25]

Conclusion

The available evidence suggests that while dietary intake of this compound is beneficial, supplementation, particularly with the MK-7 form, offers superior bioavailability and has been more extensively studied in clinical trials demonstrating positive effects on bone and cardiovascular health. The longer half-life of supplemental MK-7 allows for more stable and higher serum concentrations, which may be crucial for extra-hepatic tissues.

For researchers and drug development professionals, these findings highlight the potential of supplemental this compound as a therapeutic agent. Further research is warranted to establish optimal dosages for different populations and to fully elucidate the comparative long-term clinical outcomes of dietary versus supplemental this compound. The detailed experimental protocols provided in this guide can serve as a foundation for designing and conducting such studies.

References

A comparative study on the tissue distribution of different menaquinones

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the tissue-specific accumulation of various forms of vitamin K2, offering insights for researchers and drug development professionals.

This compound, a family of fat-soluble vitamins known as menaquinones (MKs), plays a crucial role in various physiological processes beyond its well-established function in blood coagulation. Emerging research highlights the diverse biological activities of different menaquinone forms, particularly MK-4 and MK-7, in bone metabolism, cardiovascular health, and cellular signaling.[1] A key aspect of understanding their distinct biological effects lies in their differential distribution and accumulation in various tissues. This guide provides a comparative overview of the tissue distribution of different menaquinones, supported by experimental data and detailed methodologies, to aid researchers in their exploration of these vital nutrients.

Key Findings on Menaquinone Tissue Distribution

Studies in both human and animal models have revealed a distinct and tissue-specific pattern of menaquinone distribution. While phylloquinone (vitamin K1) is the primary dietary form of vitamin K, menaquinone-4 (MK-4) is found in most tissues, often at higher concentrations than K1 in specific organs like the brain and kidneys.[2][3][4] Longer-chain menaquinones, such as MK-7, MK-8, and MK-9, are also detected, with a notable presence in the liver.[2][3][4]

Several factors influence the tissue distribution of menaquinones, including the specific form of menaquinone administered, dietary intake levels, age, and sex.[5][6] For instance, studies in rats have shown that females tend to have higher total vitamin K concentrations in several organs compared to males.[5]

Comparative Tissue Concentrations of Menaquinones

The following table summarizes findings from various studies on the concentration of different menaquinones in various tissues. It is important to note that concentrations can vary significantly based on the animal model, dietary regimen, and analytical methods used.

TissueMenaquinone-4 (MK-4)Menaquinone-7 (MK-7) & Other Long-Chain MKsKey ObservationsCitations
Liver Present, but often at lower levels compared to phylloquinone and long-chain MKs.Accumulates higher menaquinones (MK-6 to MK-11).[2][3][4]The liver is a primary site for the accumulation of longer-chain menaquinones.[2][3][4][2][3][4]
Brain Levels often exceed those of phylloquinone.[2][3][4]Traces may be found.MK-4 is the predominant form of vitamin K in the brain, suggesting a specific neurological function.[2][3][4][2][3][4]
Kidney Levels can exceed those of phylloquinone.[2]Traces may be found.Similar to the brain, the kidney preferentially accumulates MK-4.[2][2]
Pancreas High levels detected, often exceeding phylloquinone.[2][3][4]Traces of MK-6 to MK-9 have been found in some samples.[2]The pancreas shows a significant capacity to accumulate MK-4.[2][3][4][2][3][4]
Heart Present, with levels comparable to or lower than phylloquinone.[2][3][4]Traces of MK-6 to MK-9 have been found in some samples.[2]The heart contains both phylloquinone and MK-4.[2][3][4][2][3][4]
Bone Present in cartilaginous tissue like the sternum.[3][4]Data is less specific for long-chain MKs in bone.The presence of MK-4 in bone aligns with its role in bone metabolism.[3][4][3][4]
Testes MK-4 is the preferred vitamer.[5]Data is limited.Testes show a strong preference for MK-4 accumulation.[5][5]
Ovaries Present, with high total vitamin K concentrations.[5]Data is limited.Ovaries exhibit high levels of total vitamin K.[5][5]

Bioavailability and Conversion: MK-4 vs. MK-7

A critical factor influencing tissue distribution is the bioavailability of different menaquinones. Studies comparing MK-4 and MK-7 have demonstrated that MK-7 has a much longer serum half-life and is more readily absorbed and detectable in the blood at nutritional doses.[7][8][9][10] In contrast, nutritional doses of MK-4 do not significantly increase serum MK-4 levels.[7][8][9][10]

Interestingly, dietary phylloquinone and other menaquinones can be converted to MK-4 in various tissues.[4][11] The enzyme UBIAD1 has been identified as responsible for this conversion.[5][12] This suggests that while direct dietary intake of MK-4 may have low bioavailability, tissue-specific synthesis from other vitamin K forms is a major source of local MK-4. One study in rats even suggested that MK-7 is a better supplier for MK-4 in extrahepatic tissues than MK-4 itself.[9]

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the tissue distribution of menaquinones.

Animal Studies

Animal Model: Sprague-Dawley or Wistar rats are commonly used.[3][4][5][13] Mice (C57Bl/6) have also been utilized.[11][14]

Dietary Regimen:

  • Acclimatization: Animals are typically acclimatized for a period on a standard diet.

  • Vitamin K Deficiency (Optional): To study repletion, animals may be fed a vitamin K-deficient diet for a specified period.[3][4][15]

  • Supplementation: Animals are then supplemented with specific forms and doses of menaquinones (e.g., MK-4, MK-7) or phylloquinone, administered orally or via intravenous infusion.[3][4][15]

Tissue Collection and Preparation:

  • Euthanasia and Perfusion: Animals are euthanized, and tissues are often perfused with saline to remove blood.

  • Homogenization: Tissues are excised, weighed, and homogenized in a suitable buffer.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for the quantification of vitamin K vitamers.[16][17] This often involves:

    • Lipid Extraction: Extraction of lipids from tissue homogenates using solvents like hexane (B92381) or ethanol.

    • Solid-Phase Extraction (SPE): To clean up the sample and remove interfering substances.

    • Chromatographic Separation: Using a C18 reversed-phase column.

    • Detection: Fluorescence detection after post-column reduction to the hydroquinone (B1673460) form is a sensitive method.[17] UV detection can also be used.[16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying low concentrations of menaquinones in biological matrices.[16][18][19]

Human Studies

Study Design: Typically involves supplementation with a specific menaquinone (e.g., MK-7) followed by blood collection at various time points to assess serum concentrations.[7][8][9][10]

Analytical Methods: Serum or plasma levels of menaquinones are measured using HPLC or LC-MS/MS as described above.[18][19]

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for determining menaquinone tissue distribution in an animal model.

Experimental_Workflow A Animal Model Selection (e.g., Sprague-Dawley Rats) B Dietary Regimen (Acclimatization, Deficient Diet, Supplementation) A->B C Tissue Collection (Euthanasia, Perfusion, Excision) B->C D Sample Preparation (Homogenization, Lipid Extraction) C->D E Analytical Quantification (HPLC or LC-MS/MS) D->E F Data Analysis and Comparison E->F

Caption: A typical workflow for animal studies on menaquinone tissue distribution.

The Menaquinone Conversion Pathway

The conversion of dietary vitamin K forms into MK-4 within tissues is a crucial aspect of menaquinone metabolism. The enzyme UBIAD1 plays a central role in this process.

Menaquinone_Conversion Diet Dietary Vitamin K (Phylloquinone, other MKs) Absorption Intestinal Absorption Diet->Absorption Circulation Circulation in Lipoproteins Absorption->Circulation Tissues Target Tissues (Brain, Kidney, Pancreas, etc.) Circulation->Tissues UBIAD1 UBIAD1 Enzyme Tissues->UBIAD1 Conversion MK4 Tissue Menaquinone-4 (MK-4) UBIAD1->MK4

Caption: The conversion of dietary vitamin K to MK-4 in tissues via the UBIAD1 enzyme.

Conclusion

The tissue distribution of menaquinones is a complex and highly specific process. MK-4 is notably concentrated in extrahepatic tissues such as the brain, kidney, and pancreas, suggesting unique physiological roles in these organs. In contrast, the liver is the primary storage site for longer-chain menaquinones. The superior bioavailability of MK-7 compared to MK-4, coupled with the efficient tissue-specific conversion of other vitamin K forms to MK-4, highlights the intricate metabolism of this vital nutrient. A thorough understanding of these distribution patterns is essential for researchers and drug development professionals aiming to harness the therapeutic potential of different menaquinones for targeted health outcomes. Further research is warranted to fully elucidate the mechanisms governing this differential distribution and the specific functions of each menaquinone in various tissues.

References

A Comparative Guide to Biomarkers for Validating Vitamin K2 Status

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key biomarkers used to assess Vitamin K2 (menaquinone) status in human subjects. The selection of an appropriate biomarker is critical for accurately evaluating the efficacy of interventions and understanding the role of this compound in health and disease. This document summarizes the performance of common biomarkers, presents supporting experimental data, and provides detailed methodologies for their measurement.

Overview of Key Biomarkers

The assessment of this compound status can be approached by either directly measuring the circulating concentrations of menaquinones or, more commonly, by quantifying the levels of undercarboxylated Vitamin K-dependent proteins (VKDPs). The latter serves as a functional measure of Vitamin K deficiency, as insufficient Vitamin K leads to the release of these inactive proteins into circulation.[1][2] There is currently no single gold-standard biomarker, and the ideal choice depends on the specific tissue of interest (hepatic, bone, or vascular) and the research question.[2]

The primary biomarkers are:

  • Circulating Menaquinones (MK-7, MK-4): Direct measurement of this compound forms in the blood.

  • Undercarboxylated Prothrombin (PIVKA-II): A marker primarily reflecting hepatic Vitamin K status.[2]

  • Undercarboxylated Osteocalcin (ucOC): A specific marker for Vitamin K status in bone tissue.

  • Dephosphorylated-Uncarboxylated Matrix Gla-Protein (dp-ucMGP): A sensitive marker for Vitamin K status in the vasculature.

Comparative Analysis of Biomarkers

The following tables summarize quantitative data for the leading this compound biomarkers, providing a basis for comparison.

Table 1: General Characteristics and Reference Ranges
BiomarkerPrimary Tissue of InterestMeasurement PrincipleTypical Serum/Plasma Reference Range (Healthy Adults)Key AdvantagesKey Limitations
Circulating MK-7 SystemicDirect Quantification (LC-MS/MS)0.12–3.54 ng/mLDirect measure of K2 availability.Very low circulating levels; reflects recent dietary intake.
PIVKA-II LiverFunctional Assay (Immunoassay)3.98–8.40 ng/mLEstablished marker for hepatic coagulation function.Insensitive to subclinical, extra-hepatic Vitamin K deficiency.
ucOC / %ucOC BoneFunctional Assay (Immunoassay)ucOC: 1.09–2.51 ng/mL; %ucOC: 5.80–22.78%Tissue-specific for bone metabolism.Can be influenced by bone turnover rate, independent of K status.
dp-ucMGP VasculatureFunctional Assay (Immunoassay)2.69–5.88 ng/mLHighly sensitive to changes in vascular K status; linked to cardiovascular outcomes.Levels can be influenced by renal function.

Reference ranges are based on a study in healthy Chinese women of childbearing age and may vary between populations and laboratories.

Table 2: Biomarker Response to Menaquinone-7 (MK-7) Supplementation
BiomarkerStudy PopulationMK-7 DosageDurationObserved % Decrease (Improvement in K Status)Citation(s)
dp-ucMGP Healthy Adults (40-65y)180 µ g/day 12 weeks31%
dp-ucMGP Healthy Adults (40-65y)360 µ g/day 12 weeks46%
dp-ucMGP Hemodialysis Patients360 µ g/day 4 weeks86%
dp-ucMGP Hemodialysis Patients135 µ g/day 6 weeks27%
ucOC (%ucOC ratio) Healthy Adults (40-65y)180 µ g/day 12 weeks60%
ucOC (%ucOC ratio) Healthy Adults (40-65y)360 µ g/day 12 weeks74%
PIVKA-II Hemodialysis Patients135 µ g/day 6 weeks39%

Signaling Pathway and Experimental Workflows

Vitamin K Carboxylation Cycle

Vitamin K acts as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins (VKDPs). This carboxylation is critical for the biological activity of VKDPs, enabling them to bind calcium and function correctly. The Vitamin K cycle regenerates the reduced form of vitamin K, allowing it to be reused by GGCX.

VitaminKCycle VK_quinone Vitamin K (Quinone) VK_hydroquinone Reduced Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone Reduction GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VKOR VKORC1 VK_epoxide->VKOR GGCX->VK_epoxide Oxidation Protein_Gla VKDP with Gla Residue (Active) GGCX->Protein_Gla VKOR->VK_quinone Reduction Protein_Glu VKDP with Glu Residue (Inactive) Protein_Glu->GGCX

Diagram 1: The Vitamin K cycle and protein carboxylation.
Biomarker Validation Workflow

The following diagram outlines a typical workflow for a clinical study aimed at validating the responsiveness of a this compound biomarker to supplementation.

BiomarkerWorkflow Recruit Subject Recruitment (Define Inclusion/Exclusion Criteria) Consent Informed Consent Recruit->Consent Random Randomization (Placebo vs. K2 Supplement) Consent->Random Baseline Baseline Sample Collection (Blood Draw) Random->Baseline Intervention Intervention Period (e.g., 12 Weeks) Baseline->Intervention Endpoint End-of-Study Sample Collection (Blood Draw) Intervention->Endpoint Analysis Biomarker Analysis (ELISA / LC-MS/MS) Endpoint->Analysis Data Statistical Analysis (Compare Baseline vs. Endpoint) Analysis->Data Report Report Findings Data->Report

Diagram 2: Workflow for a biomarker validation study.

Experimental Protocols

Measurement of dp-ucMGP by Competitive ELISA

This protocol describes the principle of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of dephosphorylated-uncarboxylated Matrix Gla-Protein (dp-ucMGP).

Principle: This assay utilizes a competitive immunoassay format. A microplate is pre-coated with a polyclonal antibody specific for dp-ucMGP. During the assay, dp-ucMGP present in the sample competes with a fixed amount of horseradish peroxidase (HRP)-conjugated dp-ucMGP for the limited binding sites on the antibody. The amount of HRP conjugate that binds to the plate is therefore inversely proportional to the concentration of dp-ucMGP in the sample.

Methodology:

  • Standard & Sample Preparation: Prepare a standard curve using provided dp-ucMGP standards of known concentrations. Dilute subject serum or plasma samples as required with the provided sample dilution buffer.

  • Competitive Binding: Add 100µL of standards, samples, and controls to the appropriate wells of the antibody-coated microplate.

  • Incubation: Seal the plate and incubate for 90 minutes at 37°C to allow for competitive binding.

  • Washing: Aspirate the liquid from the wells and wash the plate multiple times (typically 2-5 times) with wash buffer to remove unbound components.

  • Conjugate Addition (if not pre-mixed): In some kit formats, an HRP-conjugated antibody is added after the sample incubation.

  • Substrate Reaction: Add 90µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at 37°C for 15-20 minutes. The HRP enzyme catalyzes the conversion of the substrate, resulting in a blue color.

  • Stopping the Reaction: Add 50µL of stop solution (e.g., sulfuric acid) to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (O.D.) of each well at 450 nm using a microplate reader.

  • Calculation: Generate a standard curve by plotting the O.D. versus the concentration of the standards. The concentration of dp-ucMGP in the samples is interpolated from this curve. The lower the O.D. value, the higher the concentration of dp-ucMGP in the sample.

Measurement of Circulating Menaquinones (MK-7) by LC-MS/MS

This protocol outlines a typical method for the quantification of menaquinone-7 (MK-7) in human serum or plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Principle: The method involves extracting lipids, including menaquinones, from the plasma sample. The extract is then injected into an HPLC system, which separates the different forms of Vitamin K. The separated compounds are then ionized and detected by a tandem mass spectrometer, which identifies and quantifies MK-7 based on its specific mass-to-charge ratio and fragmentation pattern.

Methodology:

  • Sample Preparation (Lipid Extraction):

    • To a 500µL serum/plasma sample, add an internal standard (e.g., deuterated MK-7) to correct for extraction losses.

    • Perform a liquid-liquid extraction using a solvent like hexane (B92381) or a mixture of isopropanol (B130326) and hexane to precipitate proteins and extract the lipids.

    • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (containing the lipids) to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the mobile phase (e.g., methanol (B129727)/water mixture).

  • Chromatographic Separation (HPLC):

    • Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., a Phenyl-Hexyl or C18 reversed-phase column).

    • Use a gradient elution with a mobile phase consisting of two solvents, such as methanol/water with formic acid and pure methanol with formic acid, to separate MK-7 from other vitamers and interfering substances. The total run time is typically under 10 minutes.

  • Detection and Quantification (Tandem Mass Spectrometry):

    • The eluent from the HPLC column is directed to the mass spectrometer's ion source, typically an atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native MK-7 and the internal standard are monitored.

    • A calibration curve is constructed by analyzing standards of known MK-7 concentrations.

    • The concentration of MK-7 in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

References

Reproducibility of Vitamin K2 Supplementation Findings: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of clinical trial data on the efficacy of Vitamin K2 for bone and cardiovascular health reveals a landscape of both consistent and conflicting findings. While the impact on bone biomarkers is largely reproducible, clinical endpoints in both bone and cardiovascular medicine show greater variability, underscoring the need for meticulous trial design and interpretation.

This guide provides a comprehensive comparison of key clinical trials investigating this compound supplementation, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of the current evidence and to highlight areas requiring further investigation.

I. This compound and Bone Health: A Focus on Postmenopausal Osteoporosis

Clinical trials on this compound for bone health have predominantly focused on postmenopausal women, a population at high risk for osteoporosis. The most commonly investigated form of this compound in this context is menaquinone-4 (MK-4), often at a pharmacological dose of 45 mg/day, a standard treatment for osteoporosis in Japan.[1][2] Another form, menaquinone-7 (MK-7), has also been studied, typically at lower doses.[3]

The primary outcomes in these trials are typically changes in bone mineral density (BMD) and the incidence of fractures. A consistent finding across many studies is the effect of this compound on bone turnover markers, particularly the carboxylation of osteocalcin (B1147995), a vitamin K-dependent protein essential for bone mineralization.[4][5] Supplementation with this compound has been shown to decrease the levels of undercarboxylated osteocalcin (ucOC), indicating improved vitamin K status.

However, the reproducibility of findings for the more clinically significant endpoints of BMD and fracture risk is less consistent.

Comparative Analysis of Clinical Trial Data: Bone Health
Study ID (Author, Year)Participant CharacteristicsThis compound Form & DosageCo-interventionsDurationKey Findings
Shiraki et al. (2000) Postmenopausal women with osteoporosisMK-4, 45 mg/dayCalcium24 monthsLumbar Spine BMD: Significantly maintained in the MK-4 group compared to placebo. Fracture Incidence: Vertebral fracture rate was significantly lower in the MK-4 group (8.0%) compared to the placebo group (21.3%).
Knapen et al. (2007) Healthy postmenopausal womenMK-4, 45 mg/dayPlacebo3 yearsFemoral Neck BMD: No significant effect on DXA-BMD. Bone Strength: Improved bone mineral content (BMC) and femoral neck width, leading to maintained bone strength in the MK-4 group compared to a decrease in the placebo group.
Knapen et al. (2013) Healthy postmenopausal womenMK-7, 180 µ g/day Placebo3 yearsLumbar Spine & Femoral Neck BMD: Significantly decreased age-related decline in BMD at both sites compared to placebo.
Japanese Osteoporosis Intervention Trial-03 (JOINT-03) Postmenopausal women with osteoporosisMK-4, 45 mg/dayRisedronate2 yearsFracture Incidence: Designed to evaluate the additive effect of MK-4 with a bisphosphonate on fracture risk.
Emaus et al. (2010) Healthy postmenopausal womenMK-7, 360 µ g/day Placebo1 yearBMD: No significant effect on bone loss rates at the total hip or any other measurement site.
Experimental Protocols: Bone Health Trials

A typical randomized controlled trial investigating the effect of this compound on bone health in postmenopausal women follows a double-blind, placebo-controlled design.

  • Participant Selection: Inclusion criteria often specify an age range (e.g., 55-65 years), postmenopausal status (confirmed by time since last menstruation and/or hormonal levels), and a diagnosis of osteopenia or osteoporosis based on BMD T-scores from dual-energy X-ray absorptiometry (DXA). Exclusion criteria commonly include the use of medications known to affect bone metabolism (e.g., bisphosphonates, hormone replacement therapy, unless it's a co-intervention being studied), and conditions that could interfere with vitamin K metabolism.

  • Intervention: Participants are randomized to receive either this compound (e.g., 45 mg/day of MK-4 or 180 µ g/day of MK-7) or a matching placebo. Co-supplementation with calcium and vitamin D is common in both the intervention and placebo groups to ensure a baseline level of these essential bone nutrients.

  • Outcome Measures: The primary endpoints are typically the percentage change in BMD at the lumbar spine and femoral neck, as measured by DXA at baseline and at regular intervals (e.g., annually). Fracture incidence, assessed through self-reporting and confirmed by radiographic evidence, is a key secondary outcome. Bone turnover biomarkers, such as serum levels of undercarboxylated osteocalcin (ucOC) and carboxylated osteocalcin (cOC), are also frequently measured using enzyme-linked immunosorbent assays (ELISAs).

  • Statistical Analysis: The primary analysis usually involves comparing the mean percentage change in BMD between the treatment and placebo groups using an independent t-test or analysis of covariance (ANCOVA), adjusting for baseline BMD and other relevant covariates. Fracture incidence is often analyzed using survival analysis methods like Kaplan-Meier curves and Cox proportional hazards models.

II. This compound and Cardiovascular Health: The Calcification Paradox

The role of this compound in cardiovascular health is primarily linked to its function in activating Matrix Gla Protein (MGP), a potent inhibitor of vascular calcification. A deficiency in vitamin K leads to an increase in the inactive, dephosphorylated-uncarboxylated MGP (dp-ucMGP), which is associated with increased arterial stiffness and vascular calcification.

Clinical trials in this area have investigated whether this compound supplementation can reduce the progression of vascular calcification and improve measures of arterial stiffness. The findings, however, are more conflicting than those for bone health. While supplementation with this compound, particularly MK-7, consistently reduces circulating levels of dp-ucMGP, the translation of this biochemical effect into a clear clinical benefit on cardiovascular endpoints is not yet firmly established.

Comparative Analysis of Clinical Trial Data: Cardiovascular Health
Study ID (Author, Year)Participant CharacteristicsThis compound Form & DosageCo-interventionsDurationKey Findings
Knapen et al. (2015) Healthy postmenopausal womenMK-7, 180 µ g/day Placebo3 yearsArterial Stiffness: Significantly improved arterial stiffness, particularly in women with high baseline stiffness.
AVADEC Study (2022) Men with aortic valve calcificationMK-7, 720 µ g/day Vitamin D2 yearsCoronary Artery Calcification (CAC) Score: No significant difference in the progression of CAC in the overall group. A potential benefit was observed in a subgroup with high baseline CAC scores.
Trevasc-HDK Trial Hemodialysis patientsMK-7, 360 µg thrice weeklyStandard care18 monthsCAC Score: No significant effect on the progression of coronary artery calcification.
Westenfeld et al. (2012) Hemodialysis patientsMK-7, 45, 135, or 360 µ g/day None6 weeksdp-ucMGP: Dose-dependent reduction in dp-ucMGP levels.
Caluwé et al. (2014) Hemodialysis patientsMK-7, 360, 720, or 1080 µg thrice weeklyNone8 weeksdp-ucMGP: Dose-dependent reduction in dp-ucMGP levels.
Experimental Protocols: Cardiovascular Health Trials

Clinical trials investigating this compound and cardiovascular health often recruit populations with existing cardiovascular risk factors or disease, such as patients with chronic kidney disease, hemodialysis patients, or individuals with known vascular calcification.

  • Participant Selection: Inclusion criteria may be based on the presence of coronary artery calcification (CAC) as measured by computed tomography (CT), a diagnosis of chronic kidney disease, or being on long-term hemodialysis. Exclusion criteria typically include the use of vitamin K antagonists (e.g., warfarin) and a short life expectancy.

  • Intervention: Participants are randomized to receive this compound (most commonly MK-7 at doses ranging from 180 to 720 µ g/day ) or a placebo.

  • Outcome Measures: The primary outcome is often the change in vascular calcification, quantified by the Agatston score from non-contrast cardiac CT scans. Measures of arterial stiffness, such as pulse wave velocity (PWV) and augmentation index, are also common endpoints. The key biomarker of vitamin K status, dp-ucMGP, is measured in plasma or serum using specific ELISAs.

  • Statistical Analysis: The change in CAC score between the intervention and placebo groups is typically analyzed using mixed-effects models to account for repeated measures over time. Changes in arterial stiffness and biomarker levels are often compared using t-tests or ANCOVA.

III. Key Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the signaling pathway of this compound and a generalized workflow for clinical trials.

VitaminK_Pathway VK_inactive Vitamin K (inactive) VKOR Vitamin K Epoxide Reductase (VKOR) VK_inactive->VKOR Reduction VK_active Vitamin K (active) GGCX Gamma-Glutamyl Carboxylase (GGCX) VK_active->GGCX VKOR->VK_active GGCX->VK_inactive Oxidation Protein_carboxylated Carboxylated Protein (Active) GGCX->Protein_carboxylated Carboxylation Protein_uncarboxylated Undercarboxylated Protein (e.g., Osteocalcin, MGP) Protein_uncarboxylated->GGCX Bone_Health Bone Mineralization Protein_carboxylated->Bone_Health CV_Health Inhibition of Vascular Calcification Protein_carboxylated->CV_Health

Caption: this compound Carboxylation Cycle.

Clinical_Trial_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (BMD, CAC Score, Biomarkers) Screening->Baseline Randomization Randomization Baseline->Randomization Group_A Intervention Group (this compound Supplementation) Randomization->Group_A Group_B Control Group (Placebo) Randomization->Group_B FollowUp Follow-up Assessments (e.g., 1, 2, 3 years) Group_A->FollowUp Group_B->FollowUp Data_Collection Data Collection (Adverse Events, Adherence) FollowUp->Data_Collection Final_Assessment Final Outcome Assessment FollowUp->Final_Assessment Data_Collection->FollowUp Analysis Statistical Analysis Final_Assessment->Analysis Results Results Interpretation & Publication Analysis->Results

Caption: Generalized Clinical Trial Workflow.

IV. Conclusion: Navigating the Nuances of this compound Research

However, when considering clinical endpoints, the picture becomes more complex. For bone health, while many studies, particularly those using pharmacological doses of MK-4, suggest a benefit in maintaining BMD and reducing fracture risk in postmenopausal women with osteoporosis, these findings are not universally replicated, and some studies show no significant effect. For cardiovascular health, the evidence is even more inconsistent. Despite the consistent reduction in dp-ucMGP, a clear and reproducible effect of this compound supplementation on preventing or slowing the progression of vascular calcification and improving arterial stiffness has not been definitively established.

This variability in clinical outcomes highlights the importance of several factors in the design and interpretation of this compound trials, including the form and dosage of this compound used, the duration of the intervention, the characteristics of the study population (including baseline vitamin K status and disease severity), and the presence of co-interventions. Future research should focus on well-powered, long-term randomized controlled trials with standardized methodologies to clarify the clinical efficacy of this compound supplementation for both bone and cardiovascular health. For drug development professionals, understanding these nuances is critical for designing trials that can provide definitive answers and for identifying the patient populations most likely to benefit from this compound therapy.

References

Comparative genomics of Vitamin K2 biosynthesis pathways in different bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Vitamin K2, or menaquinone (MK), is a vital component of the electron transport chain in most bacteria, playing a crucial role in their energy metabolism. The biosynthetic pathways of this essential isoprenoid quinone exhibit remarkable diversity across the bacterial kingdom, offering potential targets for novel antimicrobial agents. This guide provides a comparative analysis of the primary this compound biosynthesis pathways, supported by quantitative data and detailed experimental protocols.

Two Roads to Menaquinone: A Tale of Two Pathways

Bacteria have evolved two distinct pathways for the synthesis of the menaquinone headgroup: the canonical o-succinylbenzoate (OSB) pathway and the more recently discovered futalosine pathway . While both pathways converge on the production of the menaquinone molecule, they employ entirely different enzymatic machinery.

The classical OSB pathway , found in a wide range of bacteria including Escherichia coli and Bacillus subtilis, initiates from chorismate, a key intermediate of the shikimate pathway.[1] A series of enzymatic reactions convert chorismate to 1,4-dihydroxy-2-naphthoate (DHNA), the immediate precursor to the naphthoquinone ring of menaquinone.[2] The final steps involve the attachment of a polyprenyl side chain to DHNA and a subsequent methylation to yield the mature menaquinone.[3][4]

In contrast, the futalosine pathway represents an alternative route to menaquinone biosynthesis.[5] This pathway, identified in organisms like Helicobacter pylori and Campylobacter jejuni, also begins with chorismate but proceeds through a unique intermediate called futalosine.[5][6] This pathway is notably absent in humans and commensal gut bacteria like lactobacilli, making it an attractive target for the development of selective antimicrobial drugs.[5]

Quantitative Comparison of this compound Production

The efficiency of this compound production varies significantly among different bacterial species and is influenced by factors such as the biosynthetic pathway utilized, culture conditions, and genetic background. The following table summarizes reported this compound yields in several key bacterial species.

Bacterial SpeciesStrainPathwayMenaquinone Form(s)TiterReference
Bacillus subtilisvar. nattoClassical (OSB)MK-7226 mg/L[7]
Bacillus velezensisNDClassical (OSB)MK-7150.02 mg/kg (solid-state)[7]
Lactococcus lactissubsp. cremoris MG1363Classical (OSB)MK-5 to MK-1095 nmol/L[7][8]
Lactococcus lactissubsp. lactis FM03Classical (OSB)MK-5 to MK-10125 nmol/g CDW[8]

Visualizing the Pathways: A DOT Language Representation

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the classical and alternative menaquinone biosynthesis pathways.

The Classical (o-Succinylbenzoate) Pathway

classical_menaquinone_pathway cluster_shikimate Shikimate Pathway cluster_menaquinone Menaquinone Pathway Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC 2-Succinyl-5-enolpyruvyl-6-hydroxy- 3-cyclohexene-1-carboxylate Isochorismate->SEPHCHC MenD SHCHC 2-Succinyl-6-hydroxy- 2,4-cyclohexadiene-1-carboxylate SEPHCHC->SHCHC MenH OSB o-Succinylbenzoate SHCHC->OSB MenC OSB_CoA o-Succinylbenzoate-CoA OSB->OSB_CoA MenE DHNA 1,4-Dihydroxy-2-naphthoate OSB_CoA->DHNA MenB DMK Demethylmenaquinone DHNA->DMK MenA MK Menaquinone (this compound) DMK->MK MenG (UbiE)

Classical Menaquinone (OSB) Biosynthesis Pathway
The Alternative (Futalosine) Pathway

futalosine_pathway cluster_shikimate Shikimate Pathway cluster_futalosine Futalosine Pathway Chorismate Chorismate Futalosine Futalosine Chorismate->Futalosine MqnA Dehypoxanthine_Futalosine Dehypoxanthine Futalosine Futalosine->Dehypoxanthine_Futalosine MqnC Aminodeoxyfutalosine 6-Amino-6-deoxyfutalosine Dehypoxanthine_Futalosine->Aminodeoxyfutalosine MqnD Naphthoate_Precursor Naphthoate Precursor Aminodeoxyfutalosine->Naphthoate_Precursor MqnB DHNA 1,4-Dihydroxy-2-naphthoate Naphthoate_Precursor->DHNA MqnE MK Menaquinone (this compound) DHNA->MK MenA, MenG

Alternative (Futalosine) Menaquinone Biosynthesis Pathway

Experimental Protocols

Accurate quantification and characterization of menaquinones are crucial for comparative studies. Below are detailed methodologies for key experiments.

Extraction of Menaquinones from Bacterial Cultures

This protocol is adapted from methods described for Bacillus subtilis and Lactic Acid Bacteria.[7][9][10]

Materials:

Procedure:

  • Harvest bacterial cells from the fermentation broth by centrifugation (e.g., 4000 rpm for 10 minutes).

  • Lyophilize the cell pellet for analysis of intracellular menaquinones or use the supernatant for extracellular analysis.

  • Prepare an extraction solvent mixture. A common mixture is n-hexane and isopropanol in a 2:1 (v/v) ratio.[9][10] An alternative is a mixture of chloroform and methanol.[7]

  • Add the extraction solvent to the sample (lyophilized cells or supernatant) at a ratio of 4:1 (solvent:sample volume).

  • Vortex the mixture vigorously and agitate for 30 minutes to ensure thorough extraction.

  • Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.

  • Carefully collect the upper organic phase containing the menaquinones.

  • Concentrate the extracted organic phase to dryness using a rotary evaporator or vacuum concentrator.

  • Resuspend the dried extract in a suitable solvent (e.g., mobile phase for HPLC) for analysis.

Quantification of Menaquinones by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the separation and quantification of different menaquinone isoforms.[11][12][13]

Instrumentation:

  • HPLC system with a UV/DAD or fluorescence detector

  • C18 reverse-phase column (e.g., Waters XBridge BEH C18, 2.5 µm, 3.0 × 100 mm)[9]

Mobile Phase:

  • A gradient elution is typically used for separating different MK forms.

  • An example mobile phase could be a mixture of water and methanol (1:1 v/v) acidified to pH 3.0 with orthophosphoric acid (Solvent A) and acetonitrile (B52724) (Solvent B).[12]

Procedure:

  • Equilibrate the C18 column with the initial mobile phase composition.

  • Inject the resuspended sample extract (20 µL) into the HPLC system.

  • Run the gradient elution program to separate the different menaquinone isoforms based on their hydrophobicity. The retention time will increase with the length of the isoprenoid side chain.

  • Detect the eluting menaquinones using a UV detector at a wavelength of 248 nm.[12]

  • Identify the different menaquinone isoforms (MK-n) by comparing their retention times to those of known standards.

  • Quantify the amount of each menaquinone by integrating the peak area and comparing it to a standard curve generated with known concentrations of menaquinone standards.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Analysis

For more sensitive and specific detection, UPLC-MS can be employed.[9][10]

Instrumentation:

  • UPLC system coupled to a mass spectrometer (e.g., tandem quadrupole or time-of-flight)

  • C18 reverse-phase column suitable for UPLC

Procedure:

  • The extraction and separation steps are similar to the HPLC method.

  • The eluent from the UPLC is directed into the mass spectrometer.

  • The mass spectrometer is operated in a mode to detect the specific mass-to-charge ratios (m/z) of the different menaquinone isoforms.

  • This method provides a higher degree of confidence in the identification and quantification of menaquinones, especially in complex biological matrices.

References

A Comparative Analysis of Cis and Trans Isomers of Menaquinone-7 (MK-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-7 (MK-7) is a vital subtype of Vitamin K2, a fat-soluble vitamin essential for various physiological processes. Its primary role is to act as a cofactor for the enzyme γ-glutamylcarboxylase (GGCX), which catalyzes the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on Vitamin K-dependent proteins (VKDPs).[1][2][3][4] This carboxylation is critical for the biological activity of VKDPs, which are involved in blood coagulation, bone mineralization, and the inhibition of vascular calcification.[1][3][4][5] Like many molecules with isoprenoid side chains, MK-7 can exist as geometric isomers, specifically cis and trans forms.[5][6][7] The spatial configuration of these isomers dramatically impacts their biological efficacy. This guide provides an objective comparison of the differential effects of cis and trans MK-7, supported by experimental data, to inform research and development. The all-trans form is considered the biologically significant isomer.[5][7][8]

Differential Biological Activity: The Primacy of the Trans Isomer

The geometric structure of MK-7 isomers is the primary determinant of their biological activity. The all-trans form possesses a linear, extended isoprenoid side chain, which allows for effective interaction with enzymes and subcellular structures.[6][9] In contrast, the presence of cis double bonds introduces a bend or kink in the molecular structure, diminishing its biological effectiveness.[6][9]

Experimental evidence consistently demonstrates that the trans isomer of MK-7 is significantly more potent in promoting the carboxylation of VKDPs. Studies have shown that trans-MK-7 has a much higher ability to carboxylate Gla-proteins compared to its cis counterpart.[1][2][3][4] While not completely inert, the cis isomer exhibits only a slight carboxylative activity, which some studies suggest is less than 1% of the biological activity of the trans form.[1][2][6] This disparity underscores the critical importance of the isomeric composition in any MK-7 preparation intended for therapeutic or supplemental use.[6]

The production method of MK-7 greatly influences the final isomeric ratio. Natural fermentation processes, typically using Bacillus subtilis, predominantly yield the all-trans isomer.[4][5] Conversely, chemical synthesis can be more economical but often results in a mixture of both cis and trans isomers, which may compromise the product's overall bioactivity.[4][5]

Mechanism of Action: The Vitamin K Cycle

The core function of MK-7 is its role as a cofactor for γ-glutamylcarboxylase (GGCX). In its reduced form (hydroquinone, MK-7H₂), trans-MK-7 facilitates the conversion of glutamate residues on VKDPs like osteocalcin (B1147995) and Matrix Gla Protein (MGP) to γ-carboxyglutamate.[1][3][4] This carboxylation step "activates" these proteins, enabling them to bind calcium and perform their respective functions in bone and cardiovascular health.[10][11][12][13] Concurrently, MK-7H₂ is oxidized to MK-7 epoxide, which is then recycled back to its active hydroquinone (B1673460) form by the enzyme Vitamin K epoxide reductase complex subunit 1 (VKORC1).[1] The cis isomer is a poor substrate for this enzymatic cycle, leading to its significantly lower biological activity.

G cluster_cycle Vitamin K Cycle cluster_protein Protein Activation MK7 MK-7 (trans) MK7H2 Reduced MK-7H₂ (trans) (Active Cofactor) MK7->MK7H2 Vitamin K Reductase Epoxide MK-7 Epoxide MK7H2->Epoxide GGCX Glu VKDP with Glutamate (Glu) MK7H2->Glu Facilitates Epoxide->MK7 VKORC1 (Warfarin Target) Gla Active VKDP with γ-carboxyglutamate (Gla) Glu->Gla Carboxylation

Figure 1. The Vitamin K cycle showing the central role of trans-MK-7 as a cofactor for GGCX.

Quantitative Data Comparison

The differential effects of MK-7 isomers have been quantified using cell-free enzymatic assays. The following table summarizes data comparing the γ-glutamylcarboxylase (GGCX) activity of various Vitamin K forms.

Vitamin K FormGGCX Activity (% of K1H₂)Key Observation
trans MK-7H₂ (Reduced) 166 ± 48%Demonstrates the highest carboxylative activity, superior to Vitamin K1.[1]
cis MK-7H₂ (Reduced) 90 ± 11%Significantly lower activity than the trans isomer (p ≤ 0.01).[1][2]
trans MK-7 (Oxidized) 88 ± 7%Comparable to the cis isomer, highlighting the need for reduction for full activity.[1][2]
MK-4H₂ (Reduced) 168 ± 22%Shows high activity similar to trans-MK-7H₂.[1]
K1H₂ (Reduced Phylloquinone) 100% (Reference)Serves as the baseline for comparison.[1]
Data sourced from a study utilizing a cell-free system with a rat microsomal fraction containing GGCX.[1]

Experimental Protocols

The assessment of MK-7 isomer efficacy relies on robust in vitro methodologies. Below are detailed protocols for key experiments cited in the literature.

Cell-Based Carboxylation Assay (Western Blot)

This assay evaluates the ability of MK-7 isomers to restore carboxylation in a cellular environment where the Vitamin K cycle has been inhibited.

  • Cell Culture: Neonatal Human Dermal Fibroblasts (nHDFs) are cultured in standard growth medium.

  • Induction of Carboxylation Deficit: Cells are treated with warfarin (B611796) (e.g., 200 µM for 24 hours). Warfarin inhibits VKORC1, blocking the recycling of Vitamin K and leading to the accumulation of undercarboxylated proteins.[1][2]

  • Isomer Treatment: Following warfarin inhibition, cells are co-incubated with different concentrations (e.g., 1 µM and 10 µM) of either cis- or trans-MK-7 for 24 hours.[1][4]

  • Protein Extraction: Cells are lysed, and total protein is quantified.

  • Western Blot Analysis: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for carboxylated Gla-proteins. The intensity of the protein bands (e.g., a ~70 kDa Gla-protein) indicates the level of carboxylation restored by the respective isomers.[1][2]

Cell-Free GGCX Activity Assay (HPLC)

This method directly measures the enzymatic activity of GGCX in the presence of different Vitamin K isomers, independent of cellular uptake or metabolism.

  • Enzyme Source: A microsomal fraction containing GGCX is extracted from the livers of mice fed a Vitamin K-deficient diet to ensure low endogenous Vitamin K levels.[1]

  • Chemical Reduction of Isomers: Cis- and trans-MK-7 are chemically reduced to their active hydroquinone forms (MK-7H₂) using a reducing agent like dithiothreitol (B142953) (DTT).[1]

  • Enzymatic Reaction: The reduced isomers are added to the microsomal fraction along with a synthetic peptide substrate containing a single carboxylation site (e.g., FLEFLK-FITC).[1]

  • HPLC Quantification: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC). The amount of the newly formed carboxylated peptide is quantified by detecting the fluorescent marker (FITC), providing a direct measure of GGCX activity.[1][2][3]

G cluster_cell_based Cell-Based Assay Workflow cluster_cell_free Cell-Free Assay Workflow A1 Culture nHDF Cells A2 Inhibit with Warfarin (200 µM, 24h) A1->A2 A3 Treat with cis or trans MK-7 (1-10 µM, 24h) A2->A3 A4 Lyse Cells & Extract Protein A3->A4 A5 Western Blot for Carboxylated Proteins A4->A5 B1 Isolate Microsomal GGCX (from Vit. K Deficient Mice) B3 Incubate GGCX, MK-7H₂, & Peptide Substrate B1->B3 B2 Chemically Reduce cis & trans MK-7 to MK-7H₂ B2->B3 B4 Quantify Carboxylated Peptide via HPLC B3->B4

Figure 2. Experimental workflows for assessing the carboxylative efficacy of MK-7 isomers.

Conclusion

The geometric configuration of Menaquinone-7 is a critical determinant of its biological function. The available experimental data conclusively show that the all-trans isomer of MK-7 is the biologically significant form, exhibiting substantially higher efficacy in the essential carboxylation of Vitamin K-dependent proteins compared to its cis counterpart. While cis-MK-7 is not entirely inactive, its contribution to overall Vitamin K activity is minimal. For researchers, scientists, and drug development professionals, these findings emphasize the necessity of quantifying and controlling the isomeric purity of MK-7 in experimental reagents and final products to ensure predictable and optimal biological outcomes.

References

Safety Operating Guide

Navigating the Disposal of Vitamin K2 in a Laboratory Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Vitamin K2, a fat-soluble vitamin, while not classified as a hazardous substance, requires adherence to standard laboratory chemical waste procedures to ensure a safe and environmentally responsible workplace. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound.

Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This minimizes the risk of exposure through inhalation, skin contact, or eye contact.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves are recommended. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[1]
Eye Protection Safety glasses with side shields or gogglesEssential for protecting against accidental splashes or the generation of dust.[1]
Body Protection Laboratory coatA standard lab coat should be worn to protect personal clothing from contamination.[1]
Respiratory Protection Not generally required for small quantitiesIf handling large quantities or if there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[1]

Always handle this compound in a well-ventilated area, such as a chemical fume hood, to further minimize inhalation risks.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should align with general laboratory chemical waste guidelines and comply with local, state, and federal regulations.

1. Waste Characterization and Segregation:

  • Characterize the Waste: Determine the form of the this compound waste: is it a pure solid, in solution, or mixed with other chemical waste? This initial characterization is crucial for proper disposal.

  • Segregate the Waste: Do not mix this compound waste with incompatible materials. It should be collected in a dedicated and clearly labeled waste container to prevent accidental chemical reactions.

2. Containerization and Labeling:

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure lid. For solid this compound, a wide-mouthed plastic or glass container is suitable. Ensure the container is in good condition, free from cracks or defects.

  • Properly Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (or "Menaquinone"), and the concentration if it is in a solution. The date of accumulation should also be included. The label must be legible and securely affixed to the container.

3. Storage of Chemical Waste:

  • Designated Storage Area: Store the sealed waste container in a designated and secure satellite accumulation area (SAA). This area should be well-ventilated and away from general laboratory traffic.

  • Regular Inspection: Regularly inspect the waste container for any signs of leakage or deterioration.

4. Final Disposal:

  • Arrange for Professional Disposal: Partner with a licensed waste disposal service for the collection, treatment, and disposal of the chemical waste. This ensures that the waste is managed responsibly and in full compliance with all regulatory requirements.

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

VitaminK2_Disposal_Workflow cluster_prep Preparation cluster_characterize Characterization & Segregation cluster_contain Containerization & Labeling cluster_store Storage cluster_dispose Disposal A Wear Appropriate PPE B Characterize this compound Waste (Solid, Solution, Mixture) A->B C Segregate from Incompatible Waste B->C Dedicated Container D Use Leak-Proof, Compatible Container C->D E Label with 'Hazardous Waste', Chemical Name, and Date D->E F Store in Designated Secure Area (SAA) E->F G Arrange for Professional Waste Disposal F->G

Caption: Workflow for the Proper Disposal of this compound Waste.

Spill Management Protocol

In the event of a this compound spill, prompt and appropriate action is necessary to contain the area and prevent exposure.

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Assemble Spill Kit: Gather necessary materials, including absorbent pads or granules (for solutions), a dustpan and brush (for solids), chemical-resistant gloves, safety goggles, and a designated hazardous waste container.

  • Contain and Clean the Spill:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into the labeled hazardous waste container.

    • For spills in solution, cover the spill with an absorbent material. Once the liquid is fully absorbed, scoop the material into the hazardous waste container.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated gloves and absorbent pads, must be disposed of as hazardous waste in the same container.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.

References

Safeguarding Your Research: A Guide to Handling Vitamin K2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, procedural information for the safe handling and disposal of Vitamin K2, a fat-soluble vitamin vital for various biological functions. Adherence to these protocols is critical to minimize exposure risk and maintain a secure research environment.

Personal Protective Equipment (PPE) for Handling this compound

When working with this compound, particularly in its pure or powdered form, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE to mitigate exposure through inhalation, skin contact, or eye contact.

Body PartRecommended PPESpecifications and Usage Notes
Eyes/Face Safety glasses with side shields or chemical gogglesEssential to protect against dust particles and accidental splashes.[1][2][3]
Hands Chemical-resistant glovesA variety of materials are suitable, including nitrile rubber, polyethylene, and PVC. Glove suitability depends on the duration and nature of contact. Always inspect gloves for degradation before use and wash hands thoroughly after removal.[1]
Body Overalls or a laboratory coatRecommended to prevent contamination of personal clothing.[1][4] A PVC apron can provide an additional layer of protection.[1]
Respiratory Particulate filter respiratorNecessary when there is a risk of dust formation or when working in poorly ventilated areas.[2][3]

Procedural Workflow for Safe Handling and Disposal

The following workflow outlines the key steps for safely managing this compound from receipt to disposal within a laboratory setting. This procedural guidance is designed to prevent contamination and ensure the safety of all personnel.

VitaminK2_Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_disposal Spill Management and Disposal receipt Receive this compound storage Store in a cool, dry, dark place in a tightly sealed, original container receipt->storage Inspect container integrity ppe Don appropriate PPE storage->ppe Initiate experiment weighing Weigh/handle in a well-ventilated area or fume hood ppe->weighing preparation Prepare solution or formulation weighing->preparation spill Clean up spills immediately, avoiding dust generation preparation->spill If spill occurs waste Collect waste in a labeled, sealed container preparation->waste After use decontaminate Decontaminate surfaces with alcohol spill->decontaminate decontaminate->waste disposal Dispose of waste according to local regulations waste->disposal

A procedural workflow for the safe handling of this compound.

Operational and Disposal Plans

Handling Procedures:

  • Avoid Contact: All personal contact, including inhalation of dust, should be strictly avoided.[1]

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[3]

  • Dust Prevention: Take measures to prevent the formation of dust, which can be a combustion hazard.[1][4]

  • Storage: Store this compound in its original, securely sealed container in a cool, dry place, and protect it from light as it can decompose in sunlight.[1][5]

Spill Management:

In the event of a spill, the area should be cleared immediately. For minor spills, clean up immediately, taking care to avoid generating dust.[1] The spilled material should be collected in a suitable container for disposal. Contaminated surfaces can be decontaminated by scrubbing with alcohol.[3]

Disposal Plan:

The disposal of this compound and its containers must be carried out in accordance with institutional and local environmental regulations.

  • Small Quantities: For small quantities, such as those from research and development, do not flush down the drain.[6][7] A recommended method for disposal is to mix the expired or waste this compound with an unappealing substance like coffee grounds or cat litter, place the mixture in a sealed, leak-proof container, and then dispose of it in the trash.[6][7][8]

  • Large Quantities: For larger quantities, consult your institution's environmental health and safety office for guidance on proper disposal procedures. Some localities may have take-back programs for chemical waste.[6][8]

  • Containers: Empty containers should be handled with care as they may contain residual dust.[1] Ensure all containers are clearly labeled and free from leaks.[1] Whenever possible, recycle empty and cleaned supplement bottles, checking with your local recycling facility for their specific guidelines.[8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vitamin K2
Reactant of Route 2
Vitamin K2

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.